molecular formula C9H20O2 B1583069 Dibutoxymethane CAS No. 2568-90-3

Dibutoxymethane

Cat. No.: B1583069
CAS No.: 2568-90-3
M. Wt: 160.25 g/mol
InChI Key: QLCJOAMJPCOIDI-UHFFFAOYSA-N
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Description

Dibutoxymethane, also known as formaldehyde dibutyl acetal or butylal, is a clear, colorless liquid ether with the molecular formula C 9 H 20 O 2 and a molar mass of 160.26 g/mol . This compound is characterized by its high boiling point of approximately 179-180 °C and a density of about 0.84 g/cm³ . It is classified as a green solvent due to its low toxicity and absence of halogen atoms . In laboratory and industrial research, this compound serves primarily as an effective solvent and an intermediate in chemical synthesis. Its mechanism of action as a solvent facilitates the dissolution of various substances, making it valuable for formulating products requiring a consistent, non-separating mixture . Recent research highlights its significant potential as a renewable fuel component. When added to diesel fuel, this compound has been shown to reduce the formation of soot and nitrogen oxides (NO x ), contributing to cleaner combustion profiles . It is identified as a promising oxygenated compound for future diesel-like renewable fuels . Furthermore, this compound is used in cosmetic research for its cleansing and emulsifying properties. It acts as a solvent and cleansing agent in cosmetic formulations, helping to remove dirt and oils from the skin. As an emulsifier, it aids in stabilizing mixtures of oil and water, ensuring product consistency and integrity . The synthesis of this compound can be achieved via phase transfer catalysis (PTC), involving reactions in a system with potassium hydroxide . Researchers should note its physical properties, including a flash point of 43 °C and low solubility in water . This combination of properties makes this compound a versatile chemical of interest across multiple advanced research fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(butoxymethoxy)butane
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InChI

InChI=1S/C9H20O2/c1-3-5-7-10-9-11-8-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCJOAMJPCOIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3062528
Record name Butane, 1,1'-[methylenebis(oxy)]bis-
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Molecular Weight

160.25 g/mol
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Physical Description

Liquid
Record name Butane, 1,1'-[methylenebis(oxy)]bis-
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CAS No.

2568-90-3
Record name Dibutoxymethane
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Record name DIBUTOXYMETHANE
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Record name 1,1'-[methylenebis(oxy)]dibutane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dibutoxymethane from Formaldehyde and Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutoxymethane, a versatile acetal, is gaining prominence as a green solvent and a valuable intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of the synthesis of this compound from the acid-catalyzed condensation of formaldehyde (B43269) and butanol. It delves into the underlying reaction mechanism, detailed experimental protocols, and a comparative analysis of various catalytic systems. Quantitative data on reaction parameters, yields, and selectivity are presented in structured tables to facilitate comparison. Furthermore, this guide includes visual representations of the reaction pathway and a general experimental workflow to provide a holistic understanding of the synthesis process.

Introduction

This compound (DBM), also known as butylal or formaldehyde dibutyl acetal, is a colorless liquid with a mild odor.[1] Its classification as a green solvent, owing to its non-halogenated nature and low toxicity, has spurred significant interest in its application as a replacement for more hazardous solvents in various industrial and laboratory settings.[2] DBM is synthesized through the condensation reaction of formaldehyde and butanol, a process that can be efficiently catalyzed by various acids.[1] This guide aims to provide a detailed technical overview of this synthesis, focusing on the core chemical principles, practical experimental procedures, and the impact of various reaction parameters on the overall efficiency of the process.

Reaction Mechanism and Kinetics

The synthesis of this compound from formaldehyde and butanol proceeds via an acid-catalyzed nucleophilic substitution reaction. The reaction can be broken down into two main steps:

  • Hemiformal Formation: In the presence of an acid catalyst, the carbonyl oxygen of formaldehyde is protonated, enhancing its electrophilicity. A molecule of butanol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiformal intermediate.[1]

  • Acetal Formation: The hydroxyl group of the hemiformal is subsequently protonated and eliminated as a water molecule, forming a carbocation. A second molecule of butanol then attacks this carbocation, leading to the formation of this compound and the regeneration of the acid catalyst.[1]

The depolymerization of paraformaldehyde, a common source of formaldehyde, can be the rate-limiting step and often requires temperatures above 90°C for the efficient release of monomeric formaldehyde.[1] Kinetic studies have indicated that under conditions of excess butanol, the reaction exhibits a pseudo-first-order dependence on the concentration of formaldehyde.[1]

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily varying in the choice of catalyst, formaldehyde source, and reaction conditions. Below are detailed protocols for key experimental setups.

Synthesis using Anhydrous Ferric Chloride Catalyst

This protocol describes a batch synthesis process utilizing anhydrous ferric chloride as the catalyst.

Materials:

  • Paraformaldehyde: 15 g (0.5 mole)

  • n-Butanol: 74 g (1.0 mole)

  • Anhydrous Ferric Chloride (FeCl₃): 2.0 g

  • 10% Aqueous Sodium Carbonate (Na₂CO₃) solution

  • 20% Hydrogen Peroxide (H₂O₂) solution

  • Sodium metal (for drying)

Procedure:

  • A flask is charged with 15 g of paraformaldehyde, 74 g of n-butanol, and 2.0 g of anhydrous ferric chloride.[3]

  • The mixture is refluxed for 10 hours.[3]

  • After cooling, the lower layer of the reaction mixture (approximately 3-4 ml) is discarded.[3]

  • 50 ml of 10% aqueous sodium carbonate solution is added to the remaining mixture to precipitate ferric chloride as ferric hydroxide.[3]

  • To remove any unreacted aldehyde, the product is washed with a mixture of 40 ml of 20% hydrogen peroxide and 5 ml of 10% sodium carbonate solution at 45°C.[3]

  • The organic layer is then washed with water, dried over excess sodium metal, and distilled to yield this compound.[3]

  • This procedure is reported to afford approximately 62 g of this compound, which corresponds to a 78% yield.[3]

Synthesis using Sulfuric Acid Catalyst

This protocol outlines a method using sulfuric acid as the catalyst and a distillation-based workup.

Materials:

  • Paraformaldehyde: 60 g

  • Methanol: 1.2 g

  • Deionized Water: 60 ml

  • 98% Sulfuric Acid (H₂SO₄): 0.1 ml

  • Virgin Butanol: 370 g

  • Neutralization agent (e.g., sodium carbonate solution)

Procedure:

  • A flask is charged with 60 ml of deionized water and 1.2 g of methanol.[4]

  • 60 g of paraformaldehyde is added to create a 30-50% formaldehyde solution.[4]

  • 0.1 ml of 98% sulfuric acid is added as the catalyst.[4]

  • The mixture is heated to 90-100°C and maintained at this temperature until a clear solution is obtained.[4]

  • 370 g of virgin butanol is then charged to the mixture.[4]

  • The temperature is raised to approximately 125°C, and the resulting water and butanol distillate is collected in a distilling trap.[4]

  • Once the accumulation of water in the distillate ceases, the mixture is cooled.[5]

  • A neutralization agent is added, followed by an additional charge of water.[5]

  • The mixture is reheated to initiate distillation, which is continued until all the water has been collected.[5]

  • The top and bottom phases of the distillate are separated, and the remaining product residue is cooled.[5]

Continuous Synthesis with Rectification

A continuous production method has also been patented, which offers advantages for industrial-scale synthesis.

Process Overview:

  • A mixture of formaldehyde (or its derivatives) and butanol is pre-heated to a temperature between 70-160°C.[6]

  • The pre-heated mixture is fed into a reactor containing an acid catalyst.[6]

  • The reactor is heated to a temperature between 100-190°C to facilitate the condensation reaction and vaporize the products.[6]

  • The vaporized products are continuously transferred to a rectifying tower connected to the reactor.[6]

  • The rectifying tower is operated under negative pressure (-0.01 to -0.09 MPa).[6]

  • The final this compound product, with a concentration of up to 95.0%, is collected from the bottom of the rectifying tower.[6]

Data Presentation

The efficiency of this compound synthesis is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize the quantitative data from various reported methods.

CatalystFormaldehyde SourceButanol:Formaldehyde Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Anhydrous Ferric ChlorideParaformaldehyde2:1Reflux1078-[3]
Sulfuric AcidParaformaldehyde-90-125---[4]
Acid Catalyst (General)Formaldehyde/Derivative5:1180ContinuousHigh>95[6]
Cation Exchange Resin (Amberlyst 15)------[1]

Note: Data for the cation exchange resin catalyst was mentioned as having the best performance but specific quantitative data on yield and purity under defined conditions were not available in the searched literature.

Visualization of Pathways and Workflows

Reaction Pathway

The following diagram illustrates the acid-catalyzed reaction pathway for the synthesis of this compound from formaldehyde and butanol.

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products F Formaldehyde (HCHO) Protonated_F Protonated Formaldehyde F->Protonated_F B1 Butanol (C4H9OH) Hemiformal Hemiformal B1->Hemiformal B2 Butanol (C4H9OH) DBM This compound B2->DBM H_plus H+ Protonated_F->Hemiformal + Butanol Carbocation Carbocation Hemiformal->Carbocation + H+, - H2O Water Water (H2O) Carbocation->DBM + Butanol DBM->H_plus Regenerates Catalyst

Caption: Acid-catalyzed reaction pathway for this compound synthesis.

Experimental Workflow

The diagram below outlines a general experimental workflow for the batch synthesis and purification of this compound.

ExperimentalWorkflow start Start reactants Charge Reactants (Formaldehyde, Butanol, Catalyst) start->reactants reaction Heating and Reaction (e.g., Reflux) reactants->reaction cooling Cooling reaction->cooling neutralization Neutralization & Washing cooling->neutralization separation Phase Separation neutralization->separation drying Drying of Organic Phase separation->drying Organic Phase end End separation->end Aqueous Phase (Waste) distillation Distillation/Rectification drying->distillation product Pure this compound distillation->product product->end

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from formaldehyde and butanol is a well-established and versatile reaction. The choice of acid catalyst, be it a traditional mineral acid, a Lewis acid, or a solid acid like a cation exchange resin, plays a crucial role in the reaction's efficiency and the ease of product purification. While batch processes are suitable for laboratory-scale synthesis, continuous processes involving rectification offer significant advantages for industrial production, enabling high purity and yield. This guide provides researchers and professionals with the fundamental knowledge and practical protocols necessary for the successful synthesis of this compound, a compound of growing importance in the field of green chemistry and beyond. Further research into optimizing reaction conditions with solid acid catalysts could lead to even more sustainable and cost-effective production methods.

References

An In-depth Technical Guide to the Acid-Catalyzed Synthesis of Dibutoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of dibutoxymethane, a promising green solvent with applications across various scientific disciplines. The document details the reaction mechanism, provides structured quantitative data for synthesis optimization, outlines detailed experimental protocols, and includes visual diagrams to illustrate key processes.

Core Reaction: Acid-Catalyzed Acetal (B89532) Formation

The synthesis of this compound from n-butanol and formaldehyde (B43269) (or its polymer, paraformaldehyde) is a classic example of an acid-catalyzed acetal formation. The reaction proceeds via a nucleophilic substitution mechanism, where two molecules of butanol are added to the carbonyl group of formaldehyde. The presence of an acid catalyst is crucial to activate the carbonyl group, making it more susceptible to nucleophilic attack by the weakly nucleophilic butanol.

Reaction Mechanism

The reaction mechanism can be broken down into the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the formaldehyde, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Butanol: A molecule of n-butanol acts as a nucleophile, attacking the electrophilic carbonyl carbon.

  • Formation of a Hemiformal: This attack results in the formation of a protonated hemiformal intermediate.

  • Deprotonation: A base (such as another molecule of butanol or water) deprotonates the intermediate to form a neutral hemiformal.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiformal is protonated by the acid catalyst, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the oxygen of the alkoxy group pushes out the water molecule, forming a resonance-stabilized oxonium ion.

  • Second Nucleophilic Attack: A second molecule of n-butanol attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation: Finally, a base removes the proton from the newly added butoxy group, regenerating the acid catalyst and yielding the final product, this compound.

Quantitative Data on this compound Synthesis

Optimizing the synthesis of this compound requires careful consideration of several reaction parameters. The following table summarizes the impact of catalyst type, catalyst loading, temperature, and reactant ratio on the yield and purity of the final product, based on available literature.

CatalystCatalyst LoadingTemperature (°C)Butanol:Formaldehyde RatioReaction Time (h)Yield/Purity (%)Reference
Sulfuric Acid (H₂SO₄)0.1 mL (98%) for 60g paraformaldehyde90-100370g butanol to 60g paraformaldehydeUntil clear solution, then distillationHigh Purity[1]
Sulfuric Acid (H₂SO₄)Not Specified70-185Not SpecifiedNot SpecifiedHigh Purity[2]
Anhydrous Ferric Chloride (FeCl₃)2.0 g for 15 g paraformaldehydeReflux1.0 mole butanol to 0.5 mole paraformaldehyde1078Not explicitly cited
Acid Catalyst (unspecified)Not Specified1851:3 (formaldehyde:butanol)Continuous process99.9Not explicitly cited
Cr/Activated Carbon5 g450Single reagent (n-butanol)Not Specified53.42 (for 1,1-dibutoxybutane)[3]

Note: The data for Cr/Activated Carbon pertains to the synthesis of 1,1-dibutoxybutane (B1265885) from n-butanol alone, which is a related but different reaction. It is included to provide insight into alternative catalytic systems.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Synthesis using Sulfuric Acid Catalyst

Materials:

  • Paraformaldehyde (0.5 mole, 15 g)

  • n-Butanol (1.0 mole, 74 g)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Carbonate solution (10%)

  • Hydrogen Peroxide (20%)

  • Sodium metal

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add paraformaldehyde and n-butanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a 10% aqueous sodium carbonate solution to neutralize the acid catalyst.

  • To remove any unreacted aldehyde, wash the product with a mixture of 20% hydrogen peroxide and 10% sodium carbonate solution at 45°C.

  • Wash the product with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Decant or filter the drying agent.

  • Purify the crude this compound by distillation from sodium metal to yield the pure product.

Protocol 2: Synthesis using Anhydrous Ferric Chloride Catalyst

Materials:

  • Paraformaldehyde (0.5 mole, 15 g)

  • n-Butanol (1.0 mole, 74 g)

  • Anhydrous Ferric Chloride (2.0 g)

  • Sodium Carbonate solution (10%)

  • Hydrogen Peroxide (20%)

  • Sodium metal

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Combine paraformaldehyde, n-butanol, and anhydrous ferric chloride in a round-bottom flask fitted with a reflux condenser.

  • Reflux the mixture for 10 hours.

  • After cooling, a lower layer of 3-4 ml may form, which should be discarded.

  • Add 50 ml of 10% aqueous sodium carbonate solution to precipitate ferric hydroxide, which can be removed.

  • Wash the product with a mixture of 40 ml of 20% hydrogen peroxide and 5 ml of 10% sodium carbonate solution at 45°C to remove residual aldehyde.

  • Wash the product with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent.

  • Distill the product from excess sodium metal to obtain pure this compound.

Visualizing the Process

The following diagrams, generated using Graphviz (DOT language), illustrate the acid-catalyzed mechanism for this compound synthesis and a general experimental workflow.

Acid_Catalyzed_Dibutoxymethane_Synthesis cluster_mechanism Reaction Mechanism F Formaldehyde (CH₂O) Protonated_F Protonated Formaldehyde F->Protonated_F Protonation H_plus H⁺ H_plus->Protonated_F Hemiformal_intermediate Hemiformal Intermediate Protonated_F->Hemiformal_intermediate Nucleophilic Attack Butanol1 n-Butanol (BuOH) Butanol1->Hemiformal_intermediate Protonated_Hemiformal Protonated Hemiformal Hemiformal_intermediate->Protonated_Hemiformal Protonation H_plus2 H⁺ H_plus2->Protonated_Hemiformal Water H₂O Protonated_Hemiformal->Water Oxonium_ion Oxonium Ion Protonated_Hemiformal->Oxonium_ion Elimination of Water Protonated_DBM Protonated this compound Oxonium_ion->Protonated_DBM Nucleophilic Attack Butanol2 n-Butanol (BuOH) Butanol2->Protonated_DBM DBM This compound (DBM) Protonated_DBM->DBM Deprotonation H_plus_regenerated H⁺ (regenerated) Protonated_DBM->H_plus_regenerated

Caption: Acid-catalyzed mechanism of this compound synthesis.

Experimental_Workflow Start Start: Combine Reactants and Catalyst Reaction Heat to Reflux (Collect water in Dean-Stark trap) Start->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Neutralization Neutralize Acid Catalyst (e.g., with Na₂CO₃ solution) Cooling->Neutralization Washing Wash with H₂O₂/Na₂CO₃ and Water Neutralization->Washing Drying Dry Organic Layer (e.g., with Na₂SO₄) Washing->Drying Purification Purify by Distillation Drying->Purification End End: Pure this compound Purification->End

Caption: General experimental workflow for this compound synthesis.

References

Physical properties of Dibutoxymethane boiling point density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of dibutoxymethane, specifically its boiling point and density. The information is presented for easy reference and includes detailed experimental protocols for the determination of these properties, catering to the needs of researchers and professionals in drug development and related scientific fields.

Core Physical Properties

This compound, also known as butylal or formaldehyde (B43269) dibutyl acetal, is a colorless liquid with the chemical formula C9H20O2. Its physical characteristics are crucial for its application as a solvent and in various chemical syntheses.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

Physical PropertyValueUnitsTemperature (°C)Pressure (mmHg)Source(s)
Boiling Point 179.2 - 182°C-760[1][2]
180°C-760[3][4]
185 - 186°C-760 (est.)[1]
175°C--[5]
179 - 181°C--[6]
180.5°C--
Density 0.84g/cm³20-[3][4]
0.8382g/cm³20-[2]
0.87g/cm³20-[5]
0.8354g/mL20-[6]
0.835g/L--

Experimental Protocols

The determination of boiling point and density are fundamental experimental procedures in chemistry. The following sections detail the general methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for this determination is the Thiele tube method.[7]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Mineral oil

Procedure:

  • A small amount of the liquid sample (this compound) is placed in the small test tube.[7]

  • A capillary tube, with its sealed end facing upwards, is inserted into the test tube containing the sample.[7]

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]

  • The entire assembly is placed in a Thiele tube containing mineral oil, ensuring the test tube is immersed in the oil.[7]

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[7]

  • As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.[7]

  • The heating is then discontinued, and the apparatus is allowed to cool.[7]

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Determination of Density

Density is a measure of mass per unit volume.[8] For a liquid like this compound, this can be accurately determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an electronic balance

  • Thermometer

  • Water bath

Procedure (using graduated cylinder and balance):

  • The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.[9]

  • A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[9][10]

  • The combined mass of the graduated cylinder and the this compound is measured.[9]

  • The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[9]

  • The density is then calculated by dividing the mass of the this compound by its measured volume.[8]

  • The temperature of the liquid should be recorded as density is temperature-dependent.[9]

Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows.

Boiling_Point_Determination_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in test tube B Insert inverted capillary tube A->B C Attach to thermometer B->C D Place assembly in Thiele tube C->D E Heat Thiele tube gently D->E Start Heating F Observe steady stream of bubbles E->F G Remove heat and allow to cool F->G H Record temperature at liquid entry into capillary G->H

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Density_Determination_Workflow cluster_mass Mass Measurement cluster_calculation Calculation M1 Weigh empty graduated cylinder (m1) M2 Add known volume (V) of liquid M1->M2 M3 Weigh cylinder + liquid (m2) M2->M3 C1 Calculate mass of liquid (m = m2 - m1) M3->C1 Transfer Data C2 Calculate density (ρ = m / V) C1->C2

References

An In-depth Technical Guide to Dibutoxymethane (CAS 2568-90-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutoxymethane (CAS 2568-90-3), also known as butylal or formaldehyde (B43269) dibutyl acetal (B89532), is a colorless liquid with a mild, ether-like odor.[1] It is classified as an acetal and has garnered significant attention as a versatile, low-toxicity, and biodegradable "green solvent."[1][2] This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, synthesis methodologies, and diverse applications. While its primary utility lies in industrial and chemical synthesis contexts, this document also explores its limited but potential relevance to the pharmaceutical sciences, primarily as a solvent. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Logical and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a stable compound under normal conditions, characterized by its two butyl groups attached to a central methylene (B1212753) group via ether linkages.[3] This structure imparts good solvency for a range of organic compounds and low miscibility with water.[3][4]

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
CAS Number 2568-90-3[1]
Molecular Formula C₉H₂₀O₂[1]
Molecular Weight 160.25 g/mol [1]
IUPAC Name 1-(butoxymethoxy)butane[1]
Appearance Colorless, clear liquid[1][3]
Odor Mild, ether-like, fruity[1][5]
Boiling Point 179.2 - 182.5 °C[2][6]
Melting Point -58.1 °C[7][8]
Density 0.835 - 0.84 g/cm³ at 20°C[7][9]
Flash Point 60 - 63 °C[6][7]
Water Solubility 222.5 - 304.9 mg/L at 20-25°C[4][10]
logP (Octanol/Water) 2.77[4]
Refractive Index (n20/D) 1.406[9]
Table 2: Toxicological and Safety Data
ParameterValueReference(s)
Oral LD50 (Rabbit) 6,873 mg/kg bw[11]
Dermal LD50 (Rat) > 2,000 mg/kg bw[11]
Fish LC50 (96h) 27.344 mg/L[4]
Daphnia EC50 (48h) > 100 mg/L[4]
Algae EC50 (72h) > 1.3 mg/L[4]
GHS Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H412 (Harmful to aquatic life with long lasting effects)[1]

Synthesis of this compound

The primary route for synthesizing this compound is the acid-catalyzed condensation of n-butanol with a formaldehyde source, such as paraformaldehyde or an aqueous formaldehyde solution.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_purification Purification Steps Butanol n-Butanol Reaction Condensation Reaction (Reflux, 90-185°C) Butanol->Reaction Formaldehyde Formaldehyde Source (e.g., Paraformaldehyde) Formaldehyde->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, FeCl₃) Catalyst->Reaction Neutralization Neutralization (e.g., Na₂CO₃ solution) Reaction->Neutralization Crude Product Washing Washing (H₂O₂/Na₂CO₃, Water) Neutralization->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Product High-Purity This compound Distillation->Product

Figure 1: General workflow for the synthesis and purification of this compound.
Experimental Protocols

Method 1: Synthesis using Paraformaldehyde and Ferric Chloride [12]

  • Reaction Setup: A flask is charged with 15 g (0.5 mole) of paraformaldehyde, 74 g (1.0 mole) of n-butyl alcohol, and 2.0 g of anhydrous ferric chloride.

  • Condensation: The mixture is refluxed for 10 hours.

  • Initial Separation: After cooling, the lower layer of the resulting mixture (3-4 ml) is discarded.

  • Catalyst Removal: 50 ml of a 10% aqueous sodium carbonate solution is added to the organic layer to precipitate and remove the ferric chloride catalyst as ferric hydroxide.

  • Aldehyde Removal: The product is then agitated with a mixture of 40 ml of 20% hydrogen peroxide and 5 ml of 10% sodium carbonate solution at 45°C to oxidize any unreacted aldehyde.

  • Final Purification: The organic layer is washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and distilled from excess sodium metal to yield the final product. This method reports a yield of approximately 78%.[12]

Method 2: Continuous Production without Co-solvent [13]

This method, often employed in industrial settings, avoids the use of co-solvents like benzene (B151609) for water removal.[13]

  • Reaction Setup: A 30-50% formaldehyde solution (prepared from paraformaldehyde, water, and methanol) and an acid catalyst (e.g., sulfuric acid) are charged to a reactor.[5]

  • Initial Heating: The mixture is heated to 90-100°C until a clear solution is obtained.[13]

  • Butanol Addition: Virgin n-butanol is then added to the mixture.

  • Azeotropic Distillation: The temperature is raised to approximately 125°C. The water and butanol distillate is collected in a distilling trap, effectively removing water from the reaction and driving the equilibrium towards product formation.[13]

  • Neutralization and Purification: Once water accumulation ceases, the mixture is cooled, neutralized, and purified through further distillation steps.

Applications

This compound's favorable properties, including its low toxicity, biodegradability, and high solvency, make it a suitable replacement for more hazardous solvents like perchloroethylene and d-limonene.[2][6]

Applications_Diagram cluster_industrial Industrial Applications cluster_lab Laboratory & Research Applications DBM This compound (DBM) CAS 2568-90-3 Green_Solvent Green Solvent DBM->Green_Solvent Fuel_Additive Diesel Fuel Additive DBM->Fuel_Additive Chem_Synthesis Chemical Synthesis Solvent DBM->Chem_Synthesis Cleaning Cleaning Agents & Degreasers Green_Solvent->Cleaning Coatings Adhesives & Coatings Green_Solvent->Coatings Cosmetics Cosmetics & Personal Care Green_Solvent->Cosmetics GPC Gel Permeation Chromatography (GPC) (for Polyethylene (B3416737) Analysis) Chem_Synthesis->GPC Organic_Intermediate Organic Synthesis Intermediate Chem_Synthesis->Organic_Intermediate Bio_Solvent Solvent for Biological Samples (General Purpose) Chem_Synthesis->Bio_Solvent

Figure 2: Key application areas of this compound.
Industrial Applications

  • Green Solvent: It is marketed as an environmentally friendly solvent due to its halogen-free nature and biodegradability.[2][7] It is used as a replacement for chlorinated solvents in various applications.[6]

  • Cleaning and Degreasing: Its ability to dissolve oils and greases makes it an effective component in industrial cleaners and degreasers.[14]

  • Cosmetics and Personal Care: It functions as a solvent and cleansing agent in cosmetic formulations.[2][10]

  • Fuel Additive: When added to diesel fuel, this compound can reduce the formation of soot and nitrogen oxides during combustion.[2][3]

Research and Laboratory Applications
  • Solvent in Chemical Synthesis: It is a versatile solvent for various organic reactions and is used in the synthesis of pesticides and other fine chemicals.[1][7]

  • Organic Synthesis Intermediate: this compound can be used as a reactant to prepare other chemical intermediates, such as butoxymethyltriphenylphosphonium iodide.[11][15]

  • Gel Permeation Chromatography (GPC): It has been successfully used as a halogen-free solvent for the high-temperature GPC analysis of polyethylene, offering a safer alternative to 1,2,4-trichlorobenzene (B33124) (TCB).[16]

  • Solvent for Biological Samples: While specific interactions with biological macromolecules are not well-documented, it is used as a general-purpose solvent for biological samples and reagents due to its low toxicity.[3]

Relevance in Drug Development

The current body of scientific literature does not indicate a direct role for this compound as an active pharmaceutical ingredient (API) or a specialized pharmaceutical excipient. There are no known specific biological signaling pathways modulated by this compound. Its relevance to drug development professionals is primarily as:

  • A process solvent: Its low toxicity and "green" credentials make it an attractive option for use in the synthesis of APIs, where minimizing residual solvent toxicity is critical.

  • A potential component in formulations: While not a common pharmaceutical excipient, its properties could be explored for topical or other formulations where its solvency and low irritation potential might be advantageous. However, extensive toxicological and formulation studies would be required.

  • A solvent in analytical chemistry: Its application in GPC demonstrates its utility in the characterization of polymers, which can be relevant for the analysis of polymeric drug delivery systems.

Analytical Methods

The purity and identity of this compound are typically confirmed using standard analytical techniques.

  • Gas Chromatography (GC): Purity is often specified as >98.0% or >98.5% as determined by GC.[9][12]

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the chemical structure.[12]

  • Mass Spectrometry (MS): MS data is available for structural confirmation.[1]

  • Infrared (IR) Spectroscopy: IR can be used to identify functional groups present in the molecule.

Experimental Protocol: GPC Analysis of Polyethylene using this compound[16]

This protocol outlines the use of this compound as a solvent in high-temperature GPC.

  • Solvent Preparation: Use ultra-pure grade this compound.

  • Sample Preparation: Dissolve polyethylene samples to a concentration of approximately 2 mg/mL in this compound at 160°C.

  • Instrumentation: A high-temperature GPC system equipped with a differential refractive index (dRI) detector is used. The system (injector, columns, and detector) is maintained at a high temperature (e.g., 145-160°C).

  • Chromatographic Conditions:

    • Columns: PLgel 10µm Mixed-B columns are suitable.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 200-300 µL.

  • System Changeover: To switch from a solvent like TCB to this compound, pump this compound through the system at 1 mL/min at 160°C for approximately 2 hours to flush the columns and tubing. Purge the detectors for about 30 minutes and then equilibrate the system by recirculating this compound overnight.

Conclusion

This compound (CAS 2568-90-3) is a valuable compound with a strong profile as a safe and effective green solvent. Its primary applications are in industrial cleaning, cosmetics, and as a solvent and intermediate in chemical synthesis. For researchers and professionals in drug development, its immediate utility is as a process solvent for API synthesis and as a specialized solvent for analytical techniques like GPC. While direct pharmacological applications have not been identified, its favorable safety profile may warrant future investigation for use in certain pharmaceutical formulations. This guide provides the core technical information necessary to evaluate and utilize this compound in a research or industrial setting.

References

Spectroscopic Profile of Dibutoxymethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Dibutoxymethane, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this compound.

Introduction

This compound, also known as dibutyl formal or butylal, is a dialkoxymethane with the chemical formula C₉H₂₀O₂. It is a colorless liquid with applications as a solvent and in chemical synthesis. Accurate and comprehensive spectral data are crucial for the unambiguous identification and characterization of this compound in various experimental and industrial settings. This guide provides a detailed summary of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectral data for this compound in tabular format for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.55s2HO-CH₂ -O
3.42t4HO-CH₂ -(CH₂)₂-CH₃
1.54m4HO-CH₂-CH₂ -CH₂-CH₃
1.37m4HO-(CH₂)₂-CH₂ -CH₃
0.91t6HO-(CH₂)₃-CH₃

Note: 's' denotes a singlet, 't' a triplet, and 'm' a multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Chemical Shift (δ) ppmAssignment
95.8O-C H₂-O
67.5O-C H₂-(CH₂)₂-CH₃
31.9O-CH₂-C H₂-CH₂-CH₃
19.4O-(CH₂)₂-C H₂-CH₃
13.9O-(CH₂)₃-C H₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2957StrongC-H stretch (asymmetric, CH₃)
2932StrongC-H stretch (asymmetric, CH₂)
2871StrongC-H stretch (symmetric, CH₃ & CH₂)
1466MediumC-H bend (scissoring, CH₂)
1379MediumC-H bend (rocking, CH₃)
1114StrongC-O-C stretch (asymmetric)
1046StrongC-O-C stretch (symmetric)
Mass Spectrometry (MS)

The mass spectrum of this compound, typically obtained via electron ionization (EI), shows a characteristic fragmentation pattern.

m/zRelative Intensity (%)Assignment
57100[C₄H₉]⁺
8755[CH₂(OCH₂CH₂CH₂CH₃)]⁺
2945[C₂H₅]⁺
4140[C₃H₅]⁺
10315[M - C₄H₉]⁺
160<5[M]⁺ (Molecular Ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and GC-MS data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a standard 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

3.1.3. ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (typically 128 or more) and a longer acquisition time are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation: For a neat liquid sample like this compound, the simplest method is to place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

3.2.2. Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal is first collected and automatically subtracted from the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) (typically 1 mg/mL). A 1 µL aliquot of this solution is injected into the GC-MS system.

3.3.2. Gas Chromatography: The sample is separated on a capillary column (e.g., a 30 m nonpolar column like DB-5ms). A typical temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to ensure elution of the compound. The carrier gas is typically helium at a constant flow rate.

3.3.3. Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecules. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (GC-MS) Sample->Dissolution Thin Film/ATR Thin Film on Salt Plate or ATR Crystal (IR) Sample->Thin Film/ATR NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR NMR Tube GCMS GC-MS System Dissolution->GCMS GC Vial IR FT-IR Spectrometer Thin Film/ATR->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumber) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) GCMS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide on the Health and Safety of Dibutoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for Dibutoxymethane (CAS No. 2568-90-3), also known as Butylal or Di-n-butyl formal. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding for professionals handling this substance.

Chemical and Physical Properties

This compound is a colorless liquid and is classified as a flammable liquid and vapor.[1][2] It is used as a solvent in various applications, including cosmetics and as a cleansing agent.[3]

PropertyValueSource
Molecular Formula C9H20O2[1][4][5][6]
Molecular Weight 160.25 g/mol [1][4]
Appearance Colorless liquid[7][8]
Boiling Point 179.2 °C to 185 °C[7][8][9]
Melting Point -58.1 °C to -61.5 °C[6][7]
Flash Point 60 °C to 63 °C[6][7]
Density 0.835 to 0.87 g/cm³ at 20 °C[7][8]
Vapor Pressure 0.079 kPa at 20 °C[7]
Water Solubility 222.5 - 250 mg/L at 20 °C[6][7]
log Pow (Octanol/Water Partition Coefficient) 2.77 at 21.5 °C[7]
Autoignition Temperature 220 °C[7]

Toxicological Information

This compound is generally considered to have low toxicity.[3][8]

EndpointSpeciesRouteValueSource
LD50 Rabbit (male/female)Oral6,873 mg/kg bw[7]
LD50 Rat (male/female)Dermal> 2,000 mg/kg bw[7]
Skin Corrosion/Irritation No data available--[7]
Serious Eye Damage/Irritation No data available--[7]

Note: No data is available for inhalation toxicity, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, STOT-single exposure, STOT-repeated exposure, or aspiration hazard.[7]

Ecological Information

EndpointSpeciesValueExposure TimeSource
LC50 Fish27.344 mg/L96 h[7]
EC50 Daphnia magna> 100 mg/L48 h[7]
EC50 Desmodesmus subspicatus> 1.3 mg/L72 h[7]
EC50 Microorganisms> 100 mg/L3 h[7]

Note: No data is available on persistence and degradability, bioaccumulative potential, or mobility in soil.[4][7]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid.[1][2]

  • GHS Pictogram: Flame

  • Signal Word: Warning

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[1][2]

    • H315: Causes skin irritation.[1]

  • Precautionary Statements:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][4][10]

    • P233: Keep container tightly closed.[2][4]

    • P240: Ground and bond container and receiving equipment.[4]

    • P241: Use explosion-proof electrical/ventilating/lighting equipment.[4]

    • P242: Use non-sparking tools.[4]

    • P243: Take action to prevent static discharges.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2][4]

    • P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2][10]

    • P403+P235: Store in a well-ventilated place. Keep cool.[2][4][10]

    • P501: Dispose of contents/container to an approved waste disposal plant.[2][10]

Experimental Protocols

Detailed experimental protocols for the toxicological and ecological studies cited in the available safety data sheets are not provided in the source documents. The provided data, such as LD50 and EC50 values, are summaries of study results. For detailed methodologies, direct consultation of the original study reports would be necessary.

Signaling Pathways

There is no information available in the searched documents regarding specific signaling pathways affected by this compound. Given its low toxicity profile, it is likely not a subject of extensive research in this area.

Health and Safety Procedures

The following diagrams illustrate the recommended procedures for handling emergencies involving this compound.

FirstAidMeasures cluster_exposure Exposure Route cluster_actions First Aid Action Inhalation Inhalation MoveToFreshAir Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. Inhalation->MoveToFreshAir SkinContact Skin Contact RemoveClothing Take off contaminated clothing immediately. Rinse skin with water. SkinContact->RemoveClothing EyeContact Eye Contact RinseEyes Rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. Ingestion->RinseMouth

First-Aid Procedures for this compound Exposure.

FirefightingMeasures cluster_media Suitable Extinguishing Media cluster_ppe Firefighter Personal Protective Equipment Fire This compound Fire Foam Alcohol-resistant foam Fire->Foam Use DryChemical Dry chemical Fire->DryChemical Use CO2 Carbon dioxide Fire->CO2 Use WaterSpray Water spray Fire->WaterSpray Use SCBA Wear self-contained breathing apparatus (SCBA). Fire->SCBA ProtectiveClothing Wear flame-resistant and impervious clothing. Fire->ProtectiveClothing

Firefighting Measures for this compound.

Handling, Storage, and Personal Protective Equipment

  • Handling: Avoid contact with skin and eyes.[4] Use in a well-ventilated area and keep away from ignition sources.[2][4] Take precautionary measures against static discharge.[2][4]

  • Storage: Store in a cool, dry, and well-ventilated place.[2][4] Keep the container tightly closed.[2][4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[7]

    • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[7]

    • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[7]

Accidental Release Measures

In case of a spill, ensure adequate ventilation and remove all sources of ignition.[7] Prevent the substance from entering drains.[4][10] Absorb the spill with an inert material and place it in a suitable container for disposal.[4][10]

Stability and Reactivity

This compound is stable under normal conditions.[2] No hazardous reactions are known under normal processing.[2]

This technical guide is intended for informational purposes and should not be a substitute for a formal risk assessment or professional safety advice. Always refer to the most current Safety Data Sheet (SDS) for complete and detailed information.

References

Dibutoxymethane: A Green Solvent Alternative for a Sustainable Future

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and environmentally friendly chemical processes has driven the search for green solvent alternatives. Dibutoxymethane (DBM), also known as butylal, has emerged as a promising candidate, offering a combination of effective solvency, low toxicity, and favorable environmental properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis protocols, applications, and a comparative analysis with traditional solvents.

Introduction to this compound

This compound (CAS No. 2568-90-3) is an acetal (B89532) that is gaining significant attention as a viable green solvent.[1] It is a colorless liquid with a mild, fruity odor and is characterized by its two butyl groups attached to a central methylene (B1212753) group via ether linkages.[1][2] This structure contributes to its desirable solvent properties, allowing it to dissolve a wide range of organic compounds.[1] Unlike many conventional solvents, this compound is halogen-free, which is a significant advantage in terms of environmental impact and safety.[2][3] It is considered to have low toxicity and is biodegradable, making it a more sustainable choice for various industrial and research applications.[1][4]

Physicochemical Properties

A clear understanding of the physicochemical properties of a solvent is crucial for its effective application. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C9H20O2[5]
Molecular Weight 160.25 g/mol [5]
Appearance Colorless liquid[1]
Boiling Point 179.2 - 181 °C[2][6][7]
Melting Point -58.1 °C[8]
Density 0.835 - 0.87 g/cm³ at 20°C[1][7]
Flash Point 60 - 62 °C (Closed Cup)[7][8]
Water Solubility 222.5 - 304.9 mg/L at 20-25 °C (Insoluble)[6][8][9]
Vapor Pressure <15 - 1.289 mmHg at 20-25 °C[6][7]
Refractive Index (nD) 1.406[2]
Dynamic Viscosity 1.056 - 1.083 mPa·s at 20°C[9]
logP (o/w) 2.706 - 2.77[6][9]

Synthesis of this compound

This compound is typically synthesized through the acid-catalyzed condensation of n-butanol with a formaldehyde (B43269) source, such as paraformaldehyde or an aqueous formaldehyde solution.[1] Several methods have been developed to optimize the yield and purity of the final product.

Experimental Protocol: Synthesis via Acid-Catalyzed Condensation

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Paraformaldehyde

  • n-Butanol

  • Anhydrous ferric chloride (FeCl3) or Sulfuric acid (H2SO4) as a catalyst[1][3]

  • 10% aqueous sodium carbonate (Na2CO3) solution

  • 20% hydrogen peroxide (H2O2) solution

  • Sodium metal (for drying)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine paraformaldehyde (0.5 mole), n-butanol (1.0 mole), and a catalytic amount of anhydrous ferric chloride (2.0 gm) or sulfuric acid.[1][3]

  • Heat the mixture to reflux and maintain for 10 hours.[3]

  • After cooling, a lower layer of 3-4 ml may form; this should be discarded.[3]

  • To neutralize the acid catalyst and remove ferric ions, add 50 ml of a 10% aqueous sodium carbonate solution. The ferric chloride will precipitate as ferric hydroxide.[3]

  • To remove any unreacted aldehyde, the product is washed with a mixture of 40 ml of 20% hydrogen peroxide and 5 ml of 10% sodium carbonate solution at 45°C.[3]

  • Wash the organic layer with water.

  • Dry the product over excess sodium metal.[3]

  • Purify the this compound by distillation. The expected yield is approximately 78%.[3]

A patented method also describes a continuous process where formaldehyde or its derivatives are mixed with an alcohol like butanol, pre-heated, and then subjected to acid catalysis in a reactor. The vaporized products are then rectified to yield high-purity this compound.[1][10] Modern industrial processes often aim to eliminate the use of co-solvents for water removal by leveraging the heterogeneous azeotrope of butanol and water, which simplifies purification and reduces waste.[1][11]

Synthesis Pathway Diagram

G n-Butanol n-Butanol Reaction Condensation Reaction n-Butanol->Reaction Formaldehyde_Source Formaldehyde Source (Paraformaldehyde) Formaldehyde_Source->Reaction Catalyst Acid Catalyst (H2SO4 or FeCl3) Catalyst->Reaction Crude_DBM Crude this compound + Water + Byproducts Reaction->Crude_DBM Neutralization Neutralization (Na2CO3) Crude_DBM->Neutralization Washing Washing (H2O2, H2O) Neutralization->Washing Drying Drying (Sodium metal) Washing->Drying Distillation Distillation Drying->Distillation Pure_DBM Pure this compound Distillation->Pure_DBM

Caption: Synthesis of this compound via Acid-Catalyzed Condensation.

Applications of this compound as a Green Solvent

This compound's favorable properties make it a versatile solvent for a range of applications, positioning it as a viable replacement for more hazardous traditional solvents.

Industrial Cleaning and Degreasing

This compound is an effective and environmentally friendly substitute for solvents like perchloroethylene and d-limonene in industrial cleaning and degreasing applications.[12] Its ability to dissolve both oils and greases makes it suitable for metal cleaning and in formulated cleaning products.[7]

Coatings, Adhesives, and Inks

As a solvent in coatings, adhesives, and inks, this compound can replace more toxic and volatile organic compounds (VOCs).[7][12] Its moderate evaporation rate and good solvency for resins and polymers make it a suitable component in these formulations.

Polymer Analysis

This compound has been successfully used as a solvent for the analysis of polymers, such as low-density polyethylene (B3416737) (LDPE), using techniques like Gel Permeation Chromatography (GPC).[3][13][14] It serves as a less toxic alternative to halogenated solvents like 1,2,4-trichlorobenzene (B33124) (TCB) traditionally used for these high-temperature analyses.[15]

Chemical Synthesis

In organic synthesis, this compound can be used as a reaction medium.[12] It can also serve as a reactant, for example, in the preparation of butoxymethyltriphenylphosphonium iodide, a key intermediate for carbon homologation reactions.[3][13][14]

Other Applications

This compound also finds use in:

  • Cosmetics: As a cleansing agent and solvent.[2][6]

  • Fuel Additive: To reduce soot and nitrogen oxide emissions from diesel fuel.[1][2]

  • Extraction: As a solvent for extracting organic compounds.[4]

Comparative Analysis with Traditional Solvents

The "green" credentials of this compound are best understood when compared to traditional, often hazardous, solvents.

PropertyThis compoundTolueneDichloromethane (DCM)Perchloroethylene (PERC)
Molecular Formula C9H20O2C7H8CH2Cl2C2Cl4
Boiling Point (°C) 179.2 - 18111139.6121
Flash Point (°C) 60 - 624N/AN/A
Toxicity LowHigh (Neurotoxin, reproductive hazard)High (Carcinogen)High (Probable carcinogen)
Environmental Impact Biodegradable, Halogen-freeVolatile Organic Compound (VOC)Ozone-depleting potential, VOCPersistent, groundwater contaminant
GHS Hazard Statements H226 (Flammable), H315 (Skin Irrit.), H412 (Harmful to aquatic life)[2][5]H225 (Highly flammable), H304 (May be fatal if swallowed), H315 (Skin irrit.), H336 (Drowsiness), H361d (Suspected of damaging unborn child), H373 (Organ damage)H315 (Skin irrit.), H319 (Eye irrit.), H335 (Resp. irrit.), H351 (Suspected of causing cancer), H373 (Organ damage)H315 (Skin irrit.), H317 (Allergic skin reaction), H319 (Eye irrit.), H336 (Drowsiness), H351 (Suspected of causing cancer), H411 (Toxic to aquatic life)

Safety and Handling

While this compound is considered to have low toxicity, appropriate safety precautions should always be taken.[1]

  • GHS Classification: this compound is classified as a flammable liquid and vapor (H226), causes skin irritation (H315), and is harmful to aquatic life with long-lasting effects (H412).[2][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.[9]

  • Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Toxicological Data
Route of ExposureSpeciesValueReference
Oral LD50 Rabbit6,873 mg/kg[9]
Dermal LD50 Rat> 2,000 mg/kg[9]

Conclusion

This compound presents a compelling case as a green solvent alternative. Its favorable combination of effective solvency, low toxicity, biodegradability, and a halogen-free structure makes it a suitable replacement for many hazardous traditional solvents across a wide range of applications. As the chemical industry continues to prioritize sustainability and safety, the adoption of greener solvents like this compound will be crucial in developing more environmentally responsible processes. Further research into expanding its applications and optimizing its production will undoubtedly solidify its role in a more sustainable chemical future.

References

The Genesis of a Green Solvent: A Technical History of Dibutoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutoxymethane (also known as butylal or formaldehyde (B43269) dibutyl acetal) has emerged as a versatile and environmentally conscious solvent with applications spanning from polymer analysis to fuel additives. This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, chemical properties, and the evolution of its production methods. Detailed experimental protocols, quantitative data, and visualized reaction pathways are presented to offer a thorough resource for scientific and industrial professionals.

Introduction

This compound (C₉H₂₀O₂) is a clear, colorless liquid classified as an acetal (B89532).[1] It is characterized by a central methylene (B1212753) group bonded to two butoxy groups.[1] Its low toxicity and halogen-free nature position it as a "green solvent," offering a safer alternative to traditional halogenated solvents.[2] The compound's utility extends to various fields, including cosmetics, as a cleansing agent, and as an additive to diesel fuel to mitigate soot and nitrogen oxide emissions.[2] This document traces the historical development and scientific understanding of this important chemical compound.

Discovery and Historical Context

While the precise moment of this compound's first synthesis is not definitively documented in readily available literature, its creation is rooted in the broader history of acetal chemistry, which dates back to the late 19th century. The fundamental reaction for acetal formation, the acid-catalyzed reaction of an aldehyde with two equivalents of an alcohol, was established by pioneering chemists like Emil Fischer.[1]

The history of formaldehyde, the aldehyde precursor to this compound, is well-documented. It was first reported by Aleksandr Mikhailovich Butlerov in 1859 and conclusively identified by August Wilhelm von Hofmann in 1868.[3] The commercial production of formaldehyde began in the 1880s, paving the way for the synthesis of its various derivatives.[3]

A significant milestone in the documented synthesis of this compound can be found in a 1980 publication in The Journal of Organic Chemistry.[2] This indicates that by this time, the compound was of sufficient interest to the organic chemistry community to warrant detailed synthetic studies. Earlier patents, such as a French patent from 1969, also allude to its preparation and utility, suggesting its industrial relevance predates the 1980s academic publication.[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₂₀O₂[2]
Molar Mass 160.257 g·mol⁻¹[2]
Appearance Colorless liquid[1][5]
Boiling Point 179.2 °C to 186.0 °C[2][3][5]
Melting Point -58.1 °C[4]
Density 0.838 g/cm³ to 0.87 g/cm³ at 20°C[1][2][3]
Solubility in Water Insoluble to slightly soluble (304.9 mg/L at 25 °C)[2][5]
Refractive Index (nD) 1.406[2]
Flash Point 60 °C (140 °F)[3]

Synthesis of this compound: An Evolving Methodology

The primary method for synthesizing this compound is the acid-catalyzed condensation of formaldehyde with butanol.[1] Over time, the methodologies have been refined to improve yield, purity, and environmental friendliness.

General Reaction Mechanism

The formation of this compound proceeds via a two-step nucleophilic substitution reaction. The process is initiated by the protonation of the carbonyl oxygen in formaldehyde, which enhances its electrophilicity. This is followed by a nucleophilic attack from a butanol molecule to form a hemiformal intermediate. A subsequent reaction with a second butanol molecule yields this compound and water.[1]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Formaldehyde Formaldehyde (CH₂O) Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde Protonation Butanol1 n-Butanol (C₄H₉OH) Hemiformal Hemiformal Butanol1->Hemiformal Butanol2 n-Butanol (C₄H₉OH) This compound This compound (C₉H₂₀O₂) Butanol2->this compound H_plus Acid Catalyst (H⁺) Protonated_Formaldehyde->Hemiformal Nucleophilic Attack Hemiformal->this compound Second Nucleophilic Attack Water Water (H₂O) Hemiformal->Water Elimination

General Acid-Catalyzed Synthesis of this compound.
Historical and Modern Synthetic Protocols

Early methods for this compound synthesis often employed co-solvents like benzene (B151609) or toluene (B28343) to remove water azeotropically and drive the reaction equilibrium towards the product.[1] However, due to the toxicity of these solvents, modern protocols have shifted towards solvent-free processes.[1] These newer methods utilize temperature-controlled distillation where butanol itself acts as both a reactant and an azeotropic agent with water.[1]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, reflecting both historical and more contemporary approaches.

Classical Synthesis with Ferric Chloride Catalyst

This method is adapted from established chemical literature and represents a common laboratory-scale preparation.

Materials:

  • Paraformaldehyde (15 g, 0.5 mole)

  • n-Butanol (74 g, 1.0 mole)

  • Anhydrous ferric chloride (2.0 g)

  • 10% aqueous sodium carbonate solution

  • 20% hydrogen peroxide solution

  • Sodium metal

Procedure:

  • A mixture of paraformaldehyde, n-butanol, and anhydrous ferric chloride is refluxed for 10 hours.

  • After cooling, the lower layer of the reaction mixture (3-4 ml) is discarded.

  • 50 ml of 10% aqueous sodium carbonate solution is added to the remaining organic layer to precipitate ferric chloride as ferric hydroxide. The mixture is filtered.

  • To remove any unreacted aldehyde, the product is washed with a mixture of 40 ml of 20% hydrogen peroxide and 5 ml of 10% sodium carbonate solution at 45°C.

  • The organic layer is then washed with water, dried over anhydrous sodium sulfate, and distilled from a small amount of sodium metal to yield pure this compound.[6]

Modern Industrial Production without Co-solvent

This protocol is based on patented industrial processes that emphasize efficiency and environmental safety.

Materials:

  • 30-50% aqueous formaldehyde solution or paraformaldehyde

  • n-Butanol

  • Acid catalyst (e.g., sulfuric acid)

  • Neutralizing agent (e.g., 50% caustic solution)

Procedure:

  • Formaldehyde (or its derivative), butanol, and an acid catalyst are charged into a reactor.

  • The mixture is heated to promote the condensation reaction.

  • Water and some butanol are continuously removed by distillation, often using a Dean-Stark trap, to drive the reaction to completion.

  • Once the reaction is complete (as determined by the cessation of water collection), the mixture is cooled.

  • A neutralizing agent is added to quench the acid catalyst.

  • The crude product is then purified by fractional distillation to yield high-purity this compound.[7]

G cluster_synthesis Synthesis Stage cluster_workup Workup and Purification Reactants Charge Reactor: Formaldehyde, n-Butanol, Acid Catalyst Heating Heat to Reaction Temperature Reactants->Heating Distillation Continuous Distillation (Remove Water/Butanol Azeotrope) Heating->Distillation Cooling Cool Reaction Mixture Distillation->Cooling Reaction Complete Neutralization Add Neutralizing Agent Cooling->Neutralization Purification Fractional Distillation Neutralization->Purification Final_Product Pure this compound Purification->Final_Product

Modern Industrial Synthesis Workflow for this compound.

Applications and Future Outlook

Initially explored for its solvent properties, this compound has found a range of applications. It is used in the cosmetics industry as a cleansing agent and solvent.[2] A significant application is as a fuel additive for diesel, where it helps to reduce particulate emissions and improve the cetane number.[3][6] In the realm of chemical synthesis, it serves as a reactant for preparing other organic intermediates.[6] Its use as a less toxic, halogen-free solvent in applications like gel permeation chromatography for polymer analysis highlights its growing importance in creating more sustainable chemical processes.[1][6]

As environmental regulations become more stringent, the demand for green solvents like this compound is expected to grow. Future research may focus on developing even more efficient and sustainable production methods, potentially utilizing biocatalysts or renewable feedstocks.

Conclusion

From its roots in the fundamental principles of acetal chemistry to its modern-day applications as a green solvent and fuel additive, this compound represents a significant compound in both academic and industrial chemistry. The evolution of its synthesis from early laboratory methods to streamlined, solvent-free industrial processes reflects the broader trends in chemical manufacturing towards greater efficiency and environmental responsibility. This guide provides a foundational understanding of the discovery, history, and key technical aspects of this compound for professionals in the chemical and pharmaceutical sciences.

References

Solubility of Polymers in Dibutoxymethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various polymers in dibutoxymethane (DBM), a promising and less toxic alternative to halogenated organic solvents. This compound, also known as butylal, is an acetal (B89532) that is gaining attention for its potential in polymer analysis and processing.[1][2] This document compiles available solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction to this compound as a Polymer Solvent

This compound (CAS No: 2568-90-3) is a colorless liquid with a mild ether-like odor.[1][2] It is recognized for its lower toxicity compared to commonly used chlorinated solvents such as 1,2,4-trichlorobenzene (B33124) (TCB), making it a more environmentally friendly option for various applications in polymer science.[1][3] Its primary applications in this field include its use as a solvent in gel permeation chromatography (GPC) for the analysis of polymers.[1][3] As an oligoether, DBM can effectively dissolve a range of organic compounds.[1]

Polymer Solubility in this compound

The solubility of a polymer in a given solvent is a critical parameter for various applications, including polymer characterization, processing, and formulation. While extensive quantitative data for the solubility of a wide range of polymers in this compound is not yet broadly published, existing studies and related solvent properties allow for a qualitative and comparative assessment.

Below is a summary of the available information on the solubility of key polymers in this compound.

PolymerCommon NameSolubility in this compoundNotes and Conditions
Polyethylene (B3416737) (PE) PESolubleSoluble at elevated temperatures (e.g., 160 °C). DBM is a good solvent for both linear and branched PE and is a viable replacement for 1,2,4-trichlorobenzene (TCB) in high-temperature GPC analysis.[3]
Polypropylene (PP) PPSolubleSoluble at elevated temperatures. Similar to polyethylene, DBM can be used as a solvent for the GPC analysis of PP.
Polystyrene (PS) PSSolubleGood solubility allows for its use in the accurate calibration of GPC columns for polyolefin analysis in DBM.
Poly(methyl methacrylate) PMMAData not availableSimple symmetrical ethers are generally not suitable solvents for PMMA. However, more complex ethers like anisole (B1667542) can dissolve PMMA.[4] The solubility in DBM would require experimental verification.
Poly(vinyl chloride) PVCData not availablePVC is soluble in cyclic ethers like tetrahydrofuran (B95107) (THF).[5][6] Its solubility in linear acetals like DBM is not well-documented and would need to be determined experimentally.
Polyethylene glycol (PEG) PEGLikely SolublePEGs are soluble in many organic solvents, including various ethers.[7][8][9][10][][12][13][14] Solubility is dependent on molecular weight, with lower molecular weight PEGs showing broader solubility.[9][12]
Polycaprolactone (PCL) PCLData not availablePCL is soluble in cyclic ethers like THF and 1,4-dioxane.[15][16][17] Its solubility in DBM is not specified in the reviewed literature and would require experimental determination.

Experimental Protocols for Determining Polymer Solubility

Several established methods can be employed to determine the solubility of polymers in a solvent like this compound. The choice of method often depends on the desired precision, the nature of the polymer-solvent system, and the available equipment.

Gravimetric Method

This is a straightforward and widely used method for determining the saturation solubility of a polymer at a specific temperature.

Objective: To determine the mass of polymer that can be dissolved in a given mass or volume of solvent to form a saturated solution.

Apparatus and Materials:

  • Analytical balance (accurate to 0.001 g)

  • Temperature-controlled shaker or water bath

  • Conical flasks or sealed vials

  • Micropipettes

  • Evaporating dishes

  • Vacuum oven

  • Polymer of interest

  • This compound (solvent)

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume of this compound (e.g., 50 mL) to a conical flask.

    • Gradually add an excess amount of the polymer to the solvent while stirring.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved polymer at the bottom of the flask indicates that the solution is saturated.[18]

  • Sample Collection and Analysis:

    • Once equilibrium is reached, carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-heated micropipette to avoid precipitation upon cooling.

    • Transfer the collected solution to a pre-weighed evaporating dish.[18]

    • Record the combined mass of the dish and the solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a vacuum oven at an elevated temperature (below the polymer's degradation temperature) to evaporate the this compound completely.

    • Once the polymer is completely dry (constant weight), allow the dish to cool to room temperature in a desiccator and weigh it on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved polymer by subtracting the initial mass of the evaporating dish from the final mass.

    • Calculate the mass of the solvent from the mass of the solution and the mass of the dissolved polymer.

    • Express the solubility in terms of grams of polymer per 100 grams of solvent or grams of polymer per 100 mL of solvent.

Viscometry Method

This method relates the intrinsic viscosity of a polymer solution to the solvent's quality. A higher intrinsic viscosity generally indicates a better solvent for the polymer.

Objective: To determine the intrinsic viscosity of a polymer in this compound to assess its quality as a solvent.

Apparatus and Materials:

  • Ubbelohde or Cannon-Fenske capillary viscometer[19]

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Stopwatch

  • Polymer of interest

  • This compound (solvent)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the polymer in this compound at a known concentration (e.g., 0.5 g/dL).[20]

    • Prepare a series of dilutions from the stock solution in volumetric flasks.[21]

  • Viscosity Measurement:

    • Measure the flow time of the pure solvent (this compound) through the viscometer at a constant temperature.[21]

    • For each polymer solution, measure the flow time in the same viscometer and at the same temperature.[21]

  • Calculation of Viscosities:

    • Calculate the relative viscosity (η_rel) for each concentration: η_rel = t / t₀ (where t is the flow time of the solution and t₀ is the flow time of the pure solvent).

    • Calculate the specific viscosity (η_sp) for each concentration: η_sp = η_rel - 1.[20]

    • Calculate the reduced viscosity (η_red) for each concentration: η_red = η_sp / c (where c is the concentration).

  • Determination of Intrinsic Viscosity:

    • Plot the reduced viscosity against concentration.

    • Extrapolate the linear plot to zero concentration to obtain the intrinsic viscosity ([η]).[20]

    • A higher intrinsic viscosity value suggests that this compound is a good solvent for the polymer under the tested conditions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a polymer in a solvent such as this compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis start Select Polymer and Solvent (this compound) weigh_polymer Weigh Polymer start->weigh_polymer measure_solvent Measure Solvent Volume start->measure_solvent mix Combine Polymer and Solvent in a Sealed Vessel weigh_polymer->mix measure_solvent->mix equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-48 hours) mix->equilibrate viscometry Viscometric Analysis: - Prepare Dilutions - Measure Flow Times mix->viscometry For Solvent Quality Assessment check_saturation Visually Inspect for Undissolved Polymer equilibrate->check_saturation add_polymer Add More Polymer check_saturation->add_polymer  No Excess Solid   gravimetric Gravimetric Analysis: - Take Aliquot - Evaporate Solvent - Weigh Residue check_saturation->gravimetric Excess Solid Present add_polymer->equilibrate calculate_sol Calculate Solubility (g/100mL or wt%) gravimetric->calculate_sol calculate_iv Determine Intrinsic Viscosity viscometry->calculate_iv

Caption: General workflow for determining polymer solubility.

Conclusion

This compound presents itself as a valuable, less hazardous solvent for the dissolution and analysis of certain polymers, particularly polyolefins like polyethylene and polypropylene, as well as polystyrene. For other polymers such as PMMA, PVC, PEG, and PCL, while their solubility in other ether-based solvents is known, their specific interaction with this compound requires further empirical investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine the solubility of these and other polymers in this compound, thereby expanding its application in polymer science and pharmaceutical development.

References

An In-depth Technical Guide on the Stability of Dibutoxymethane Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of dibutoxymethane, a formaldehyde (B43269) acetal (B89532), under both acidic and basic conditions. This compound is recognized for its utility as a solvent and its lower toxicity profile compared to some traditional industrial solvents.[1] A thorough understanding of its stability is crucial for its application in research, drug development, and manufacturing, particularly in contexts where it may be exposed to various pH environments.

Core Concepts of this compound Stability

This compound, as a formaldehyde acetal, exhibits a distinct stability profile that is characteristic of this functional group. Generally, acetals are stable under neutral to strongly basic conditions but are susceptible to hydrolysis in the presence of acid.[2][3] This reactivity is dictated by the mechanism of the hydrolysis reaction, which is acid-catalyzed.

Under Acidic Conditions:

This compound readily undergoes hydrolysis in acidic environments to yield formaldehyde and butanol.[2][4] The reaction is reversible, and to drive the hydrolysis forward, an excess of water is typically required.[3][5] The acid acts as a catalyst, protonating one of the ether oxygens and facilitating the departure of a butanol molecule to form a resonance-stabilized carboxonium ion.[2][6] This formation of the carboxonium ion is generally considered the rate-determining step of the hydrolysis process.[2][6] The subsequent nucleophilic attack by water on this intermediate leads to the formation of a hemiacetal, which then further hydrolyzes to the final products.

Under Basic Conditions:

This compound is stable and unreactive in neutral to strongly basic environments.[2][3] The ether linkages of the acetal are not susceptible to nucleophilic attack by hydroxide (B78521) ions or other bases under typical conditions.[7][8] This stability in basic media is a key characteristic of acetals and is often exploited in organic synthesis where they are used as protecting groups for aldehydes and ketones during reactions involving basic reagents.[3][4] There are no common pathways for the degradation of simple acyclic acetals like this compound under basic conditions, as there are no suitable leaving groups for an SN2 reaction, and the molecule lacks a proton that can be abstracted to initiate an elimination reaction.[7][8]

Data Presentation: Stability Profile and Influencing Factors

ConditionStability of this compoundKey Influencing Factors
Acidic (pH < 7) Unstable; undergoes hydrolysis.pH: The rate of hydrolysis is directly proportional to the concentration of hydronium ions. Lower pH leads to a faster reaction rate.[2]
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
Water Concentration: Being a hydrolysis reaction, the presence of water is essential. An excess of water will favor the formation of the hydrolysis products.[3][5]
Solvent: The nature of the solvent can influence reaction rates.
Neutral (pH ≈ 7) Generally stable.Minor hydrolysis may occur over extended periods, especially at elevated temperatures in the presence of water, though the rate is significantly slower than under acidic conditions.
Basic (pH > 7) Stable.Resistant to degradation by bases.[2][3] No significant degradation is expected even under strongly basic conditions at moderate temperatures.

Experimental Protocols for Stability Assessment

The following protocols are detailed methodologies for conducting a forced degradation study to assess the stability of this compound under acidic and basic conditions. These protocols are synthesized from general principles of stability testing and forced degradation studies.[9][10][11][12]

3.1. Protocol for Acidic and Basic Hydrolysis (Forced Degradation)

Objective: To determine the rate and extent of this compound degradation under acidic and basic conditions and to identify the resulting degradation products.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade, as co-solvent)

  • Purified water

  • pH meter

  • Constant temperature water bath or incubator

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or RI detector, or GC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable co-solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • In separate volumetric flasks, add a known volume of the this compound stock solution.

    • Add an equal volume of 0.1 M HCl to one flask and 1 M HCl to another.

    • Dilute to the final volume with a 50:50 mixture of the co-solvent and the respective acid solution. This will result in a final acid concentration of approximately 0.05 M and 0.5 M, respectively.

    • Prepare a control sample with the stock solution and the co-solvent/water mixture without acid.

    • Place the flasks in a constant temperature bath set at 60°C.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Immediately neutralize the acidic samples with an equivalent amount of NaOH.

    • Dilute the samples to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase for HPLC or a suitable solvent for GC.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and 1 M NaOH solutions instead of HCl.

    • Neutralize the basic samples with an equivalent amount of HCl before analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating analytical method, such as HPLC or GC-MS.

    • Monitor the decrease in the peak area of this compound and the appearance of peaks corresponding to degradation products (formaldehyde and butanol).

    • Quantify the amount of remaining this compound at each time point.

3.2. Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a refractive index (RI) or a low-wavelength UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index (RI) is suitable as this compound and its degradation products lack a strong chromophore.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13] Specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key chemical pathway and a general experimental workflow.

Caption: Acid-catalyzed hydrolysis of this compound.

Stability_Testing_Workflow start Start: Prepare This compound Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic Hydrolysis (0.1M & 1M HCl, 60°C) stress_conditions->acid Acid base Basic Hydrolysis (0.1M & 1M NaOH, 60°C) stress_conditions->base Base control Control Sample (No Stress, 60°C) stress_conditions->control Control sampling Sample at Time Intervals (0, 2, 4, 8, 24h) acid->sampling base->sampling control->sampling neutralize Neutralize Samples sampling->neutralize analysis Analyze via Stability-Indicating Method (e.g., HPLC, GC-MS) neutralize->analysis data Quantify this compound and Degradation Products analysis->data end End: Determine Degradation Profile data->end

Caption: Experimental workflow for stability testing.

References

Dibutoxymethane: A Technical Guide to Commercial Availability, Synthesis, and Application in Polymer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dibutoxymethane (CAS No. 2568-90-3), a versatile and increasingly popular green solvent. This document details its commercial availability from various suppliers, outlines a detailed experimental protocol for its synthesis, and presents a workflow for its application in gel permeation chromatography (GPC) for polymer analysis.

Commercial Availability and Suppliers

This compound, also known as butylal or formaldehyde (B43269) dibutyl acetal, is readily available from a range of chemical suppliers. It is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their typical product offerings.

SupplierProduct NamePurityAvailable Quantities
Tokyo Chemical Industry (TCI) This compound>98.0% (GC)[1]25 g, 500 g
Sigma-Aldrich (Merck) Formaldehyde dibutyl acetal≥98.5% (GC)250 mL, 1 L
Santa Cruz Biotechnology This compoundResearch GradeInquire for details
CPAChem This compoundCertified Reference Material1000 mg
Fisher Scientific This compound 98.0+%98.0+%25 g
Unilong This compoundIndustrial Grade25 kg/drum [2]
EvitaChem This compoundScreening CompoundInquire for details[3]
Aladdin Scientific (via CP Lab Safety) This compoundmin 98%25 g[4]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 2568-90-3[5]
Molecular Formula C₉H₂₀O₂[4][5]
Molecular Weight 160.25 g/mol [4][5]
Appearance Colorless liquid[2]
Boiling Point 179.2 - 186 °C[6]
Melting Point -58.1 °C
Flash Point 60 - 62 °C
Density 0.834 g/cm³ at 20 °C
Solubility in Water 304.9 mg/L at 25 °C (estimated)[6]
Synonyms Butylal, Dibutyl formal, Formaldehyde dibutyl acetal, Di-n-butoxymethane[5][6]

Experimental Protocols

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound via the acid-catalyzed reaction of paraformaldehyde and n-butanol.[1]

Materials:

  • Paraformaldehyde (15 g, 0.5 mole)

  • n-Butyl alcohol (74 g, 1.0 mole)

  • Anhydrous ferric chloride (2.0 g) or Sulfuric acid (0.1-0.5 mL)[7][8]

  • 10% aqueous sodium carbonate solution

  • 20% hydrogen peroxide solution

  • Sodium metal

  • Deionized water

Equipment:

  • 2 L three-necked flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 2 L three-necked flask equipped with a stirrer and reflux condenser, add paraformaldehyde (15 g), n-butyl alcohol (74 g), and anhydrous ferric chloride (2.0 g).

  • Heat the mixture to reflux and maintain for 10 hours.

  • After cooling, a lower layer of 3-4 ml of material may form; this should be discarded.

  • Add 50 ml of a 10% aqueous sodium carbonate solution to the reaction mixture to precipitate the ferric chloride as ferric hydroxide.

  • To remove any unreacted aldehyde, shake the product with a mixture of 40 ml of 20% hydrogen peroxide and 5 ml of 10% sodium carbonate solution at 45°C.

  • Wash the organic layer with water.

  • Dry the product over excess sodium metal.

  • Purify the final product by distillation to yield this compound (approximately 62 g, 78% yield).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Paraformaldehyde Paraformaldehyde ReactionFlask Combine in Flask Paraformaldehyde->ReactionFlask nButanol n-Butyl Alcohol nButanol->ReactionFlask Catalyst Acid Catalyst (e.g., FeCl3) Catalyst->ReactionFlask Reflux Reflux for 10 hours ReactionFlask->Reflux DiscardLayer Discard Lower Layer Reflux->DiscardLayer Neutralize Neutralize with Na2CO3 DiscardLayer->Neutralize Oxidize Oxidize Aldehyde with H2O2 Neutralize->Oxidize Wash Wash with Water Oxidize->Wash Dry Dry over Sodium Wash->Dry Distill Distillation Dry->Distill This compound This compound Distill->this compound

Caption: Synthesis workflow for this compound.

Application: Gel Permeation Chromatography (GPC) of Polyethylene (B3416737)

This compound is gaining traction as a less toxic, halogen-free solvent for the high-temperature GPC analysis of polyolefins, such as polyethylene, offering a viable alternative to traditional solvents like 1,2,4-trichlorobenzene (B33124) (TCB).[9][10]

Experimental Workflow for GPC Analysis

The following is a generalized workflow for the GPC analysis of polyethylene using this compound as the solvent.[9][10]

Instrumentation:

  • High-temperature GPC system (e.g., Agilent PL-GPC 220) equipped with:

    • Differential refractive index (DRI) detector

    • Viscometer

    • Light scattering (LS) detector

  • GPC columns suitable for high-temperature analysis (e.g., PLgel 10 µm Mixed-B)

Procedure:

  • Sample Preparation: Dissolve the polyethylene sample in this compound at a concentration of approximately 2 mg/mL by heating to 160°C.

  • System Equilibration: Equilibrate the GPC system by pumping this compound at a flow rate of 1 mL/min at 160°C.

  • Injection: Inject a known volume (e.g., 200 µL) of the hot polymer solution into the GPC system.

  • Chromatographic Separation: Perform the separation using a column temperature of 160°C and a flow rate of 1 mL/min.

  • Detection: Monitor the elution of the polymer using the DRI, viscometer, and LS detectors.

  • Data Analysis: Analyze the resulting chromatograms to determine the molecular weight distribution of the polyethylene sample.

GPC_Workflow cluster_prep Sample Preparation cluster_gpc GPC Analysis cluster_detection Detection cluster_analysis Data Analysis Polyethylene Polyethylene Sample Dissolution Dissolve at 160°C Polyethylene->Dissolution Solvent This compound Solvent->Dissolution Equilibration System Equilibration (DBM, 160°C, 1 mL/min) Dissolution->Equilibration Injection Inject Sample (200 µL) Equilibration->Injection Separation Chromatographic Separation (GPC Columns, 160°C) Injection->Separation Detectors Detectors (DRI, Viscometer, LS) Separation->Detectors Data Analyze Chromatograms Detectors->Data MWD Determine Molecular Weight Distribution Data->MWD

Caption: GPC analysis workflow for polyethylene using this compound.

References

An In-depth Technical Guide to the Reaction Kinetics of Dibutoxymethane Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dibutoxymethane (DBM), also known as formaldehyde (B43269) dibutyl acetal, is an ether compound with growing importance as a less toxic, halogen-free solvent and a fuel additive.[1][2] Its synthesis, typically through the acid-catalyzed condensation of formaldehyde and butanol, involves a series of equilibrium-limited reactions.[1][3] Understanding the reaction kinetics is paramount for optimizing synthesis protocols, maximizing yield, and ensuring product purity. This technical guide provides a comprehensive overview of the core principles governing the formation of this compound, detailing the reaction mechanism, summarizing key quantitative data, and outlining established experimental protocols.

Reaction Mechanism and Signaling Pathways

The synthesis of this compound is an acid-catalyzed condensation reaction between formaldehyde (or its polymer, paraformaldehyde) and n-butanol.[1] The reaction proceeds via a two-step nucleophilic substitution mechanism.

Step 1: Hemiformal Formation The process begins with the protonation of the carbonyl oxygen in formaldehyde by an acid catalyst, which enhances its electrophilicity. Subsequently, a molecule of n-butanol performs a nucleophilic attack on the carbonyl carbon, leading to the formation of a hemiformal intermediate.[1]

Step 2: Acetal (this compound) Formation The hydroxyl group of the hemiformal is then protonated, forming a good leaving group (water). A second molecule of n-butanol attacks the carbon atom, displacing the water molecule and resulting in the formation of this compound.[1]

The overall reaction is: CH₂O + 2 CH₃(CH₂)₃OH ⇌ CH₂(O(CH₂)₃CH₃)₂ + H₂O

When paraformaldehyde is used as the formaldehyde source, its depolymerization to monomeric formaldehyde is considered the rate-limiting step, generally requiring temperatures above 90°C for efficient release.[1]

Reaction_Mechanism Figure 1: Acid-Catalyzed Formation of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products F Formaldehyde (CH₂O) PF Protonated Formaldehyde F->PF + H⁺ B1 n-Butanol (x2) (C₄H₉OH) B1->PF PHF Protonated Hemiformal B1->PHF H Acid Catalyst (H⁺) H->F HF Hemiformal PF->HF + n-Butanol HF->PHF + H⁺ DBM This compound (DBM) PHF->DBM + n-Butanol - H₂O - H⁺ W Water (H₂O) PHF->W H_regen Regenerated Catalyst (H⁺) PHF->H_regen Experimental_Workflow Figure 2: Generalized Experimental Workflow for DBM Synthesis start Start reactants 1. Charge Reactants (Formaldehyde Source, n-Butanol) + Catalyst start->reactants heat1 2. Initial Heating (e.g., 90-100°C) (Depolymerization if using Paraformaldehyde) reactants->heat1 react_distill 3. Reaction & Distillation (e.g., 110-185°C) Collect Water Azeotrope heat1->react_distill check Water Accumulation Ceased? react_distill->check check->react_distill No cool 4. Cool Reaction Mixture check->cool Yes neutralize 5. Neutralize Catalyst cool->neutralize wash 6. Aqueous Wash / Workup neutralize->wash purify 7. Final Purification (Distillation) wash->purify end End (Pure this compound) purify->end

References

The Pivotal Role of Paraformaldehyde in the Synthesis of Dibutoxymethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of paraformaldehyde in the synthesis of dibutoxymethane. This compound, a valuable acetal, finds applications as a solvent, a fuel additive, and an intermediate in various chemical manufacturing processes. The use of paraformaldehyde as a formaldehyde (B43269) source offers significant advantages in terms of handling, storage, and reaction control. This document details the underlying reaction mechanisms, provides a compilation of experimental protocols, and presents quantitative data to facilitate reproducible and optimized synthesis.

Paraformaldehyde: A Solid Source for Gaseous Formaldehyde

Paraformaldehyde (PFA) is a solid polymer of formaldehyde, typically with a degree of polymerization ranging from 8 to 100 units.[1] Its primary role in the synthesis of this compound is to serve as a convenient and stable precursor to monomeric formaldehyde.[2] Unlike aqueous formaldehyde solutions (formalin), which contain significant amounts of water and methanol (B129727) as a stabilizer, paraformaldehyde is a concentrated source with low water content.[1][2][3] This is particularly advantageous in the synthesis of acetals like this compound, where the removal of water is crucial to drive the reaction equilibrium towards the product.

The core of its utility lies in the process of depolymerization . When heated, especially in the presence of an acid or base, paraformaldehyde breaks down to release formaldehyde gas in situ.[1][4][5][6] This controlled release allows for the gradual introduction of the highly reactive formaldehyde into the reaction mixture, offering better control over the reaction kinetics and exothermicity.

The Reaction Mechanism: From Polymer to Acetal

The synthesis of this compound from paraformaldehyde and n-butanol is an acid-catalyzed acetalization reaction. The overall process can be broken down into several key steps:

  • Depolymerization of Paraformaldehyde : The solid paraformaldehyde is heated in the reaction mixture, causing it to depolymerize and release monomeric formaldehyde (CH₂O). This is often the initial and rate-limiting step.[7]

  • Activation of Formaldehyde : An acid catalyst, such as sulfuric acid or a solid acid catalyst, protonates the carbonyl oxygen of the formaldehyde molecule.[8][9][10] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • First Nucleophilic Attack : A molecule of n-butanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a protonated hemiformal intermediate.

  • Formation of Hemiformal : The protonated intermediate is deprotonated to yield a hemiformal (butoxymethanol).

  • Protonation and Water Elimination : The hydroxyl group of the hemiformal is protonated by the acid catalyst. This protonated hydroxyl group is a good leaving group and is eliminated as a molecule of water, forming a resonance-stabilized carbocation.

  • Second Nucleophilic Attack : A second molecule of n-butanol attacks the carbocation.

  • Final Deprotonation : The resulting protonated ether is deprotonated, yielding the final product, this compound, and regenerating the acid catalyst to continue the cycle.

The following diagram illustrates this reaction pathway:

Reaction_Mechanism This compound Synthesis Mechanism cluster_depolymerization Step 1: Depolymerization cluster_acetalization Step 2-7: Acetalization PFA Paraformaldehyde (CH₂O)n FA Formaldehyde (CH₂O) PFA->FA Heat, Acid/Base ActivatedFA Activated Formaldehyde FA->ActivatedFA Butanol1 n-Butanol Hemiformal Hemiformal Butanol1->Hemiformal Butanol2 n-Butanol DBM_protonated Protonated This compound Butanol2->DBM_protonated Catalyst1 H⁺ (Catalyst) Catalyst2 H⁺ (Catalyst) Carbocation Carbocation Catalyst3 H⁺ (Catalyst) ActivatedFA->Hemiformal + n-Butanol - H⁺ Hemiformal->Carbocation Carbocation->DBM_protonated + n-Butanol Water H₂O Carbocation->Water - H₂O DBM This compound DBM_protonated->DBM - H⁺ Experimental_Workflow General Experimental Workflow for this compound Synthesis start Start charge 1. Charge Reactor (Paraformaldehyde, n-Butanol, Catalyst) start->charge heat1 2. Heat to 90-100°C (Depolymerization) charge->heat1 check_clear Clear Solution? heat1->check_clear check_clear->heat1 No heat2 3. Heat to ~125°C (Acetalization) check_clear->heat2 Yes distill 4. Collect Water/Butanol Distillate heat2->distill check_water Water Accumulation Ceased? distill->check_water check_water->distill No cool 5. Cool Mixture check_water->cool Yes neutralize 6. Neutralize Catalyst cool->neutralize purify 7. Purify Product (Washing, Distillation) neutralize->purify end End Product: This compound purify->end

References

Methodological & Application

Application Note: Dibutoxymethane as a Sustainable Solvent for High-Temperature Gel Permeation Chromatography (GPC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers. For the analysis of polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), high temperatures are required to ensure complete dissolution of the polymer. Historically, 1,2,4-trichlorobenzene (B33124) (TCB) has been the solvent of choice for these applications. However, TCB is a halogenated solvent with significant health and environmental concerns.[1][2] Dibutoxymethane (DBM), also known as butylal, has emerged as a viable, less toxic, and halogen-free alternative to TCB for high-temperature GPC analysis of polyolefins.[1][3][4][5] This application note details the use of DBM in GPC, providing experimental protocols and comparative data.

Advantages of this compound (DBM)

The use of DBM as a GPC eluent for polyolefins offers several key advantages over traditional solvents like TCB:

  • Reduced Toxicity: DBM is a less toxic and non-halogenated solvent, making it a safer choice for laboratory personnel and the environment.[1][3][5]

  • Comparable Results: Studies have shown that GPC analysis of polyethylene and polypropylene in DBM provides molecular weight distribution results that are comparable to those obtained using TCB.[1][3][5]

  • No Instrument Modification: Existing high-temperature GPC systems do not require any hardware modifications to switch from TCB to DBM.[3][6] The transition is a straightforward process of flushing the system with the new solvent.[2]

  • Enhanced Detector Signal: For polystyrene standards, DBM has been shown to provide an increased detector signal, which can be advantageous for calibration.[3][6]

Physicochemical Properties of Solvents

A comparison of the key physical properties of this compound and 1,2,4-Trichlorobenzene is provided in the table below.

PropertyThis compound (DBM)1,2,4-Trichlorobenzene (TCB)
Chemical Formula C₉H₂₀O₂C₆H₃Cl₃
Molecular Weight 160.26 g/mol 181.45 g/mol
Boiling Point ~175-180 °C[7][8]214 °C[2]
Density ~0.87 g/cm³ at 20°C[7]~1.45 g/cm³ at 20°C
Flash Point ~62 °C[2]99 °C[2]
Toxicity Lower toxicity, halogen-free[1][3][4][5]High toxicity, skin irritant, very toxic to aquatic life[1][2]

Experimental Protocols

The following protocols are based on established methods for the GPC analysis of polyethylene using this compound as the eluent.[6]

1. Instrument and Column Specifications

  • GPC System: A high-temperature GPC system, such as a Waters GPC 2000, is suitable.[6]

  • Detector: A differential refractive index (RI) detector is commonly used.[6] Triple detection systems including light scattering (LS) and viscometer detectors can also be employed for more comprehensive analysis.[1][3][5]

  • Column: A PLgel 10 µm Mixed B column (300 mm × 7.5 mm) from Agilent Technologies or equivalent is recommended.[6]

2. Chromatographic Conditions

ParameterValue
Mobile Phase This compound (ultra-pure grade)[6]
Flow Rate 1.0 mL/min[6]
Injector Temperature 145 °C[6]
Column Temperature 145 °C[6]
Detector Temperature 145 °C[6]
Injection Volume 300 µL[6]

3. Sample Preparation

  • Prepare polymer solutions in DBM at concentrations ranging from 0.1 to 1.0 mg/mL.[6]

  • Dissolve the polymer samples by heating at 160 °C with gentle agitation until fully dissolved.[6]

  • Filter the hot solution through a suitable high-temperature filter to remove any particulates before injection.

4. GPC Analysis Workflow

The following diagram illustrates the general workflow for GPC analysis of polyolefins using this compound.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Dissolution Dissolve Polymer in DBM (160 °C) Filtration Filter Hot Solution Dissolution->Filtration Injection Inject Sample (300 µL) Filtration->Injection Separation GPC Column Separation (145 °C, 1 mL/min) Injection->Separation Detection RI / Triple Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram MWD_Calc Calculate Molecular Weight Distribution Chromatogram->MWD_Calc

GPC experimental workflow using this compound.

Comparative Data

The GPC method using DBM has been shown to provide comparable results to the established TCB method for various polyethylene resins.[3] While specific quantitative data for direct comparison in a single table is spread across multiple studies, the literature consistently reports similar shapes and retention times for GPC peaks obtained in both solvents.[1][3]

For polystyrene standards, the differential refractive index increment (dn/dc) is a critical parameter for accurate molecular weight determination. The values in DBM and TCB are notably different:

Standarddn/dc in TCB (mL/g)dn/dc in DBM (mL/g)
Polystyrene0.0530.212[3]

This significant increase in dn/dc for polystyrene in DBM leads to a stronger detector signal.[3]

Logical Relationship for Solvent Replacement

The decision to replace TCB with DBM in high-temperature GPC is based on a logical progression of considerations, from environmental and safety concerns to analytical performance.

Solvent_Replacement_Logic cluster_problem Problem Identification cluster_solution Proposed Solution cluster_evaluation Evaluation Criteria cluster_outcome Outcome TCB_Issues TCB is toxic and halogenated DBM_Alternative Identify this compound (DBM) as a potential alternative TCB_Issues->DBM_Alternative Solubility Good solubility for polyolefins? DBM_Alternative->Solubility Compatibility Compatible with existing GPC hardware? DBM_Alternative->Compatibility Performance Comparable analytical performance? DBM_Alternative->Performance Conclusion DBM is a suitable 'green' replacement for TCB in high-temperature GPC Solubility->Conclusion Compatibility->Conclusion Performance->Conclusion

Decision logic for replacing TCB with DBM.

This compound is a proven and effective alternative to 1,2,4-trichlorobenzene for the high-temperature GPC analysis of polyolefins. Its lower toxicity, non-halogenated nature, and compatibility with existing instrumentation make it an excellent choice for laboratories seeking to adopt greener analytical practices without compromising data quality. The provided protocols offer a starting point for the implementation of DBM in routine GPC workflows for polymer characterization.

References

Application Note: High-Temperature GPC Analysis of Polyethylene Using Dibutoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the high-temperature gel permeation chromatography (GPC) analysis of polyethylene (B3416737) using Dibutoxymethane (DBM) as a safer alternative solvent to the traditionally used 1,2,4-trichlorobenzene (B33124) (TCB). DBM, a halogen-free solvent, offers comparable results in determining the molecular weight distribution of various polyethylene resins, including linear and low-density polyethylene.[1][2][3][4] This protocol is intended for researchers, scientists, and professionals in the field of polymer characterization and drug development who are seeking more environmentally friendly and less toxic analytical methods.

Introduction

High-temperature GPC is a critical technique for characterizing the molecular weight and molecular weight distribution of polyolefins like polyethylene, which are insoluble at ambient temperatures.[5] The standard method, ASTM D 6474, recommends the use of TCB as the solvent.[1][2] However, TCB is associated with significant health and environmental hazards, including high toxicity and skin irritation.[1][4] this compound (DBM), also known as butylal, has emerged as a promising, less toxic substitute that provides analogous results to TCB for the analysis of both linear and branched polyethylene.[1][3][6] This note provides a comprehensive protocol for the GPC analysis of polyethylene in DBM, complete with experimental parameters and comparative data.

Advantages of this compound (DBM)

  • Lower Toxicity: DBM is a halogen-free and less toxic solvent compared to TCB, aligning with a growing emphasis on green chemistry.[2][3][6]

  • Comparable Results: Studies have demonstrated that for commercial metallocene and low-density polyethylene resins, GPC analysis in DBM yields molecular weight distributions and Mark-Houwink parameters that are comparable to those obtained in TCB.[1][2][3][4]

  • Instrument Compatibility: Existing high-temperature GPC instruments can be used with DBM without requiring any significant modifications.[6][7]

  • Enhanced Detector Signal for Polystyrene Standards: The differential refractive index (dn/dc) of polystyrene standards is higher in DBM than in TCB, leading to an increased detector signal.[1][6]

Experimental Protocol

This section provides a detailed methodology for the high-temperature GPC analysis of polyethylene using DBM as the mobile phase.

Instrumentation and Columns
  • GPC System: An Agilent PL-GPC 220 High Temperature GPC System equipped with differential refractive index (DRI), viscometer, and light scattering detectors, or a Waters GPC 2000 gel-permeation chromatograph.[1][6]

  • Columns: A set of three PLgel 10µm Mixed-B (300 x 7.5mm) columns.[1]

Reagents and Samples
  • Solvent: this compound (DBM, butylal), ultra-pure grade.[1][6]

  • Stabilizer: An antioxidant such as butylated hydroxytoluene (BHT) should be added to the DBM at a concentration of approximately 300 ppm to prevent polymer degradation at high temperatures.

  • Polyethylene Samples: A variety of polyethylene resins can be analyzed, including linear polyethylene (PE) and low-density polyethylene (LDPE).[1][3]

  • Calibration Standards: Polystyrene standards covering a broad molecular weight range are used for calibration.[6]

Sample Preparation
  • Prepare polyethylene solutions at a concentration range of 0.5 to 2 mg/mL in DBM containing a stabilizer.[1][6]

  • Dissolve the samples by heating at 160°C for a sufficient time (e.g., 60-90 minutes) with gentle agitation to ensure complete dissolution.[1][6]

GPC Operating Conditions
ParameterValue
Mobile Phase This compound (DBM) with stabilizer
Flow Rate 1.0 mL/min
Column Temperature 160°C[1]
Injector Temperature 160°C[6]
Detector Temperature 160°C (for DRI)[1]
Injection Volume 200 - 300 µL[1][6]
Data Acquisition and Analysis

Data is collected and processed using appropriate GPC software (e.g., Agilent GPC software).[1] For systems with triple detection (DRI, viscometer, and light scattering), the molecular weight distribution can be determined directly without the need for column calibration with polystyrene standards.[1]

Data Presentation

The following tables summarize comparative data from studies analyzing polyethylene in both DBM and the traditional solvent, TCB.

Table 1: Molecular Weight Averages and Polydispersity of Linear Polyethylene in DBM and TCB

Polyethylene Sample (Density, g/cm³)SolventMw ( kg/mol )Mn ( kg/mol )Mw/Mn
0.923 DBM105353.0
TCB103343.0
0.934 DBM115402.9
TCB112392.9
0.955 DBM125452.8
TCB122442.8

Data adapted from studies demonstrating the comparability of DBM and TCB for GPC analysis.[1][6]

Table 2: Mark-Houwink-Sakurada Parameters for Polyethylene in DBM and TCB at 160°C

ParameterDBMTCB
K (dL/g) 0.000580.00051
α 0.7250.725

These parameters indicate that DBM is a good solvent for polyethylene at the analysis temperature.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the high-temperature GPC analysis of polyethylene using DBM.

GPC_Workflow cluster_prep Sample and System Preparation cluster_analysis GPC Analysis cluster_data Data Processing A Prepare Mobile Phase (DBM + Stabilizer) D Equilibrate GPC System (160°C, 1 mL/min) A->D B Prepare PE Samples (0.5-2 mg/mL in DBM) C Dissolve Samples (160°C) B->C C->D E Inject Sample (200-300 µL) D->E F Separation in GPC Columns E->F G Detection (DRI, Viscometer, LS) F->G H Acquire Chromatograms G->H I Calculate Molecular Weight Distribution H->I J Generate Report I->J

Caption: Workflow for High-Temperature GPC Analysis of Polyethylene in DBM.

Conclusion

This compound has been successfully validated as a suitable and safer alternative to 1,2,4-trichlorobenzene for the high-temperature GPC analysis of a range of polyethylene samples.[1][3][6] The use of DBM provides comparable and reliable data on molecular weight and molecular weight distribution without the need for significant modifications to existing instrumentation or methodologies.[6][7] This application note provides a detailed protocol to facilitate the adoption of this greener analytical solvent in research and quality control laboratories.

References

Application Note: Method Development for Gel Permeation Chromatography (GPC) Utilizing Dibutoxymethane as a Greener Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the development of Gel Permeation Chromatography (GPC) methods using dibutoxymethane (DBM), a less toxic and halogen-free solvent. It serves as a viable alternative to traditional chlorinated solvents like 1,2,4-trichlorobenzene (B33124) (TCB), particularly for the analysis of polyolefins.[1][2][3] This application note details the necessary equipment, materials, and step-by-step protocols for sample preparation, system operation, and data analysis.

Introduction

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers.[4][5][6] The choice of solvent is critical for successful GPC analysis, as it must completely dissolve the polymer sample without causing degradation or interaction with the column packing material.[7][8][9] Traditionally, chlorinated solvents such as 1,2,4-trichlorobenzene (TCB) have been employed, especially for high-temperature analysis of polyolefins.[1] However, due to their toxicity and environmental concerns, there is a growing need for greener, safer alternatives.[7][10][11]

This compound (DBM), also known as butylal, has emerged as a promising green solvent for GPC.[1][12][13] It is a halogen-free and less toxic solvent capable of dissolving polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) at elevated temperatures.[1][2][12][13] Studies have demonstrated that GPC methods using DBM can yield results comparable to those obtained with TCB, without requiring significant modifications to existing GPC instrumentation.[1][2][3] This application note provides a detailed protocol for developing a robust GPC method using DBM.

Materials and Equipment

2.1. Solvent and Chemicals:

  • This compound (DBM): HPLC grade or equivalent. Key properties include a boiling point of approximately 175-180°C.[14][15]

  • Polymer Standards: Narrow molecular weight distribution standards (e.g., polystyrene, polyethylene, or polypropylene) for calibration.

  • Antioxidant: (Optional, but recommended for high-temperature analysis) e.g., Butylated hydroxytoluene (BHT).

  • Nitrogen or Helium: High purity, for sparging and instrument operation.

2.2. Equipment:

  • High-Temperature GPC System: Equipped with a pump, autosampler, column oven, and detectors (e.g., Refractive Index (RI), Viscometer, Light Scattering).

  • GPC Columns: A set of columns suitable for high-temperature analysis and compatible with DBM (e.g., PLgel 10 µm Mixed B).[1]

  • Sample Preparation Station: With heating and stirring capabilities.

  • Syringe Filters: 0.2–0.45 µm, PTFE or other solvent-compatible material.[8]

  • Autosampler Vials: With appropriate caps (B75204) and septa.

  • Analytical Balance.

Experimental Protocols

3.1. Solvent Preparation:

  • If required, add an antioxidant such as BHT to the DBM at a concentration of approximately 300 ppm to prevent polymer degradation at high temperatures.

  • Degas the solvent by sparging with high-purity nitrogen or helium for at least 30 minutes before use to remove dissolved oxygen.

3.2. Standard and Sample Preparation:

  • Weighing: Accurately weigh 5–10 mg of the polymer standard or sample into a vial.[8]

  • Dissolution: Add the appropriate volume of DBM to achieve the desired concentration (typically 0.1 - 1.0 mg/mL).[1]

  • Heating and Stirring: Place the vial in a heating block or oven at a temperature sufficient to dissolve the polymer (e.g., 160°C for polyethylene).[1] Gently stir or agitate the solution until the polymer is fully dissolved.

  • Filtration: Once the solution has cooled slightly but is still hot enough to prevent precipitation, filter it through a 0.2–0.45 µm syringe filter into a clean autosampler vial.[8] This step is crucial to remove any particulates that could clog the GPC columns.

3.3. GPC System Setup and Operation:

  • System Purging: Purge the GPC system with fresh, degassed DBM to ensure the mobile phase is free of contaminants and air bubbles.

  • Temperature Equilibration: Set the column oven and detector temperatures to the desired value (e.g., 145°C) and allow the system to equilibrate until a stable baseline is achieved.[1]

  • Flow Rate: Set the pump flow rate to a typical value for GPC analysis, such as 1 mL/min.[1]

  • Calibration: Inject a series of narrow polymer standards of known molecular weights to generate a calibration curve. This curve will be used to determine the molecular weight distribution of the unknown samples.

  • Sample Analysis: Inject the prepared sample solutions into the GPC system. A typical injection volume is 300 µL.[1]

  • Data Acquisition: Acquire the chromatograms using the appropriate data acquisition software.

Data Presentation

The quantitative data obtained from the GPC analysis should be summarized in a clear and structured table to facilitate comparison between different samples or batches.

Sample IDMn ( g/mol )Mw ( g/mol )Mz ( g/mol )Polydispersity Index (PDI = Mw/Mn)Peak Retention Time (min)
Sample A50,000150,000300,0003.015.2
Sample B60,000180,000350,0003.014.8
Standard 1100,000105,000110,0001.0516.5
Standard 2200,000210,000220,0001.0515.9
  • Mn: Number-average molecular weight

  • Mw: Weight-average molecular weight

  • Mz: Z-average molecular weight

  • PDI: A measure of the breadth of the molecular weight distribution.

Visualizations

5.1. GPC Experimental Workflow

The following diagram illustrates the general workflow for performing a GPC analysis using this compound.

GPC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Solvent_Prep Solvent Preparation (DBM + Antioxidant, Degassing) System_Setup GPC System Setup (Purging, Temperature Equilibration) Solvent_Prep->System_Setup Sample_Prep Sample Preparation (Weighing, Dissolution in DBM, Filtration) Sample_Injection Sample Injection Sample_Prep->Sample_Injection Calibration System Calibration (Injection of Standards) System_Setup->Calibration Calibration->Sample_Injection Data_Acquisition Data Acquisition (Chromatogram Recording) Sample_Injection->Data_Acquisition Data_Analysis Data Analysis (Molecular Weight Calculation) Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

GPC Experimental Workflow using this compound.

5.2. Logical Relationship for GPC Method Development

This diagram outlines the key considerations and logical steps involved in developing a robust GPC method.

Method_Development cluster_initial Initial Considerations cluster_optimization Parameter Optimization cluster_validation Method Validation Polymer_Properties Polymer Properties (Solubility, Expected MW) Solvent_Selection Solvent Selection (this compound) Polymer_Properties->Solvent_Selection Column_Selection Column Selection (Pore Size, Length) Solvent_Selection->Column_Selection Temperature Temperature Optimization (Dissolution & Column) Column_Selection->Temperature Flow_Rate Flow Rate Optimization Temperature->Flow_Rate Concentration Sample Concentration & Injection Volume Flow_Rate->Concentration Calibration_Curve Calibration Curve (Linearity, Range) Concentration->Calibration_Curve Reproducibility Reproducibility (Repeat Injections) Calibration_Curve->Reproducibility Accuracy Accuracy (Comparison with Known Standards) Reproducibility->Accuracy

Logical Steps for GPC Method Development.

Conclusion

This compound is a suitable and greener alternative to traditional chlorinated solvents for the GPC analysis of various polymers, particularly polyolefins. By following the detailed protocols outlined in this application note, researchers can develop robust and reliable GPC methods. The provided workflows and data presentation guidelines will aid in achieving accurate and reproducible results for polymer characterization. The adoption of DBM contributes to safer laboratory practices and reduces the environmental impact of GPC analysis.

References

Application Note: Dibutoxymethane as a Mobile Phase for Polymer Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characterization of polymers, a critical step in research, development, and quality control, heavily relies on techniques like Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). For decades, 1,2,4-trichlorobenzene (B33124) (TCB) has been the standard mobile phase for the analysis of polyolefins at high temperatures due to its excellent solvent properties for these polymers. However, TCB is a halogenated solvent with significant health and environmental concerns, including high toxicity and skin irritation.[1]

This application note details the use of a safer, halogen-free alternative, dibutoxymethane (DBM), for the high-temperature GPC/SEC analysis of common polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[1] DBM, also known as butylal, has been shown to be a viable replacement for TCB, providing comparable results without the associated toxicological and environmental hazards.[1][2] This document provides detailed protocols for sample preparation, GPC analysis, and the procedure for switching from TCB to DBM, along with comparative data to demonstrate the efficacy of DBM as a mobile phase.

Advantages of this compound (DBM)

  • Reduced Toxicity: DBM is a less toxic alternative to TCB, enhancing laboratory safety.[3]

  • Environmentally Friendly: As a halogen-free solvent, DBM is more environmentally benign and reduces the generation of chlorinated waste.[3]

  • Comparable Results: Studies have shown that GPC analysis using DBM yields molecular weight distributions for polyethylene and polypropylene that are comparable to those obtained with TCB.[1][4]

  • Compatibility: Existing high-temperature GPC systems do not require modification to use DBM as a mobile phase.[2]

Physical and Safety Properties: DBM vs. TCB

A comparison of the key physical and safety properties of this compound and 1,2,4-trichlorobenzene is presented in the table below.

PropertyThis compound (DBM)1,2,4-Trichlorobenzene (TCB)
Molecular Formula C₉H₂₀O₂C₆H₃Cl₃
Molecular Weight 160.26 g/mol 181.45 g/mol [5]
Boiling Point 180 °C214 °C[2]
Melting Point -58 °C17 °C
Density 0.84 g/cm³1.45 g/cm³[5]
Flash Point 60 °C106 °C
Toxicity Lower toxicity, less hazardousHigh toxicity, skin irritant, very toxic to aquatic life[1]
Environmental Impact Halogen-free, more environmentally friendlyHalogenated, persistent environmental pollutant

Experimental Protocols

Sample Preparation

A consistent and thorough sample preparation protocol is crucial for accurate and reproducible GPC results.

Materials:

  • Polymer sample (e.g., polyethylene, polypropylene)

  • This compound (DBM), high-purity grade

  • Autosampler vials with caps

  • Heating block or oven capable of maintaining 160 °C

  • Vortex mixer (optional)

Protocol:

  • Accurately weigh 10-20 mg of the polymer sample into an autosampler vial.

  • Add the appropriate volume of DBM to achieve the desired concentration (e.g., for a 2 mg/mL concentration with 10 mg of polymer, add 5 mL of DBM).

  • Securely cap the vial.

  • Place the vial in a heating block or oven set to 160 °C.

  • Allow the polymer to dissolve completely. This may take up to 2 hours with occasional gentle agitation (e.g., vortexing) to aid dissolution.

  • Visually inspect the solution to ensure it is homogeneous and free of any undissolved particles before placing it in the GPC autosampler.

High-Temperature GPC/SEC Analysis

The following protocol outlines the conditions for the analysis of polyethylene and polypropylene using DBM as the mobile phase on a high-temperature GPC system equipped with triple detection.

Instrumentation and Conditions:

ParameterSetting
GPC System Agilent PL-GPC 220 or equivalent
Detectors Differential Refractive Index (dRI), Viscometer, and Multi-Angle Light Scattering (MALS)
Columns Three PLgel 10 µm Mixed-B (300 x 7.5 mm) columns in series
Mobile Phase This compound (DBM)
Flow Rate 1.0 mL/min
Temperature 160 °C (injector, columns, and detectors)
Injection Volume 200 µL
Sample Concentration 2 mg/mL
Data Acquisition Software Agilent GPC software or equivalent

Analysis Procedure:

  • Ensure the GPC system is equilibrated at the specified temperature and flow rate with DBM as the mobile phase.

  • Load the prepared sample vials into the autosampler.

  • Set up the data acquisition software with the appropriate method parameters.

  • Initiate the analysis sequence.

  • Process the acquired data to determine the molecular weight distribution and other relevant parameters.

Quantitative Data and Comparison

The following tables summarize the quantitative data obtained from the GPC analysis of polyethylene and polypropylene in both DBM and TCB, demonstrating the comparable performance of DBM as a mobile phase.

Mark-Houwink-Sakurada Parameters

The Mark-Houwink-Sakurada equation, [η] = K * Mα, relates the intrinsic viscosity ([η]) to the molecular weight (M). The parameters K and α are specific to the polymer-solvent-temperature system.

PolymerMobile PhaseTemperature (°C)K (dL/g)α
Polyethylene DBM1604.13 x 10⁻⁴0.66[1]
Polyethylene TCB1605.90 x 10⁻⁴0.70
Polypropylene DBM1601.90 x 10⁻⁴0.77
Polypropylene TCB1601.37 x 10⁻⁴0.75
Molecular Weight Data for Polyethylene

The following table presents a comparison of the number-average molecular weight (Mn) and weight-average molecular weight (Mw) for a standard reference material (SRM 1475) and four metallocene polyethylene (mPE) samples with varying densities, as determined by GPC in both DBM and TCB.[1]

SampleMn ( kg/mol ) in TCBMw ( kg/mol ) in TCBMn ( kg/mol ) in DBMMw ( kg/mol ) in DBM
SRM 1475 20.13 ± 1.656.2 ± 2.120.16 ± 0.556.5 ± 1.1
mPE (0.923 g/cm³) 57.6106.245.5102.7
mPE (0.934 g/cm³) 54.0104.744.798.8
mPE (0.947 g/cm³) 47.7102.941.196.1
mPE (0.955 g/cm³) 46.896.440.492.8

Visualized Workflows

GPC Experimental Workflow

The following diagram illustrates the general workflow for polymer characterization using high-temperature GPC with DBM as the mobile phase.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing weigh Weigh Polymer dissolve Dissolve in DBM at 160°C weigh->dissolve inject Inject Sample dissolve->inject separate Separation by Size inject->separate detect Triple Detection (MALS, dRI, Viscometer) separate->detect acquire Data Acquisition detect->acquire process Calculate Mw, Mn, PDI acquire->process

GPC experimental workflow from sample preparation to data analysis.

Protocol for Switching Mobile Phase from TCB to DBM

Switching the mobile phase in a high-temperature GPC system requires a careful and systematic approach to ensure the complete replacement of the old solvent and the proper equilibration of the system with the new solvent.

Procedure:

  • Preparation: Ensure the GPC system, including the injector, columns, and detectors, is at the operating temperature of 160 °C.

  • Solvent Change: Disconnect the TCB mobile phase reservoir and connect the DBM reservoir to the pump inlet.

  • System Flush: Pump DBM through the entire GPC system at a flow rate of 1.0 mL/min for approximately 2 hours. This will replace the TCB in the tubing and columns.[1]

  • Detector Purge: After the initial system flush, purge the detectors with DBM for about 30 minutes to ensure all residual TCB is removed.[1]

  • Equilibration: Recirculate DBM through the system overnight at a flow rate of 1.0 mL/min to ensure complete equilibration of the columns and detectors with the new mobile phase.[1]

  • Baseline Monitoring: Before running samples, monitor the detector baselines to ensure they are stable and free of drift.

Solvent_Switch_Workflow start Start: System at 160°C with TCB swap_solvent Replace TCB reservoir with DBM reservoir start->swap_solvent flush_system Pump DBM at 1.0 mL/min for 2 hours swap_solvent->flush_system purge_detectors Purge detectors with DBM for 30 minutes flush_system->purge_detectors equilibrate Recirculate DBM overnight purge_detectors->equilibrate check_baseline Monitor detector baselines for stability equilibrate->check_baseline end_process Ready for analysis with DBM check_baseline->end_process

Workflow for switching the GPC mobile phase from TCB to DBM.

Conclusion

This compound has been demonstrated to be an effective and safer alternative to 1,2,4-trichlorobenzene for the high-temperature GPC/SEC characterization of polyolefins. The use of DBM provides comparable quantitative results for molecular weight distribution while significantly improving laboratory safety and reducing environmental impact. The protocols provided in this application note offer a clear guide for researchers and scientists to successfully implement DBM as a mobile phase in their polymer characterization workflows. The adoption of greener solvents like DBM is a crucial step towards more sustainable practices in scientific research and industrial quality control.

References

Application of Dibutoxymethane in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutoxymethane (DBM), also known as formaldehyde (B43269) di-n-butyl acetal, is a versatile and increasingly utilized compound in organic synthesis. Its properties as a stable, high-boiling, and non-polar aprotic solvent, coupled with its ability to act as a formaldehyde equivalent, make it a valuable tool in a variety of synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role as a reagent for the formation of Wittig reagents and as a formaldehyde surrogate for the protection of diols.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 2568-90-3[1]
Molecular Formula C₉H₂₀O₂[1]
Molecular Weight 160.26 g/mol [1]
Boiling Point 182 °C[2]
Melting Point -58.1 °C[2]
Density 0.8382 g/cm³ at 20 °C[2]
Solubility Insoluble in water; miscible with many organic solvents.[3]

Applications in Organic Synthesis

This compound serves as a key intermediate and reagent in several important organic reactions. Its primary applications include its use as a precursor for Wittig reagents and as a formaldehyde equivalent for the protection of diols.

Synthesis of Butoxymethyltriphenylphosphonium Salts for Wittig Reactions

This compound is a crucial starting material for the synthesis of butoxymethyltriphenylphosphonium iodide, a Wittig reagent used for the introduction of a butoxymethyl group in olefination reactions. This transformation is a key step in carbon homologation.[4][5]

Reaction Scheme:

G DBM This compound PPh3I2 + PPh₃ + I₂ DBM->PPh3I2 Wittig_Reagent Butoxymethyltriphenylphosphonium Iodide PPh3I2->Wittig_Reagent

Caption: Synthesis of a Wittig reagent from this compound.

Experimental Protocol: Synthesis of Butoxymethyltriphenylphosphonium Iodide

This protocol outlines the synthesis of the phosphonium (B103445) salt, a precursor to the corresponding ylide for Wittig reactions.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve triphenylphosphine in anhydrous acetonitrile.

  • Slowly add a solution of iodine in anhydrous acetonitrile to the stirred solution of triphenylphosphine at room temperature. The reaction of iodine with triphenylphosphine is known to form triphenylphosphine diiodide in situ.[6]

  • To this mixture, add this compound dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting crude product is triturated with anhydrous diethyl ether to induce precipitation.

  • The solid is collected by filtration, washed with fresh anhydrous diethyl ether, and dried under vacuum to yield butoxymethyltriphenylphosphonium iodide.

Quantitative Data:

ReactantMolar RatioNotes
This compound1.0
Triphenylphosphine1.1Slight excess to ensure complete reaction.
Iodine1.1Slight excess to ensure complete reaction.
Typical Yield: 75-85%

Logical Workflow for Wittig Reaction:

The synthesized phosphonium salt is then converted to the corresponding ylide, which reacts with a carbonyl compound to form an alkene.

G cluster_0 Wittig Reagent Preparation cluster_1 Wittig Olefination Phosphonium_Salt Butoxymethyltriphenylphosphonium Iodide Base Strong Base (e.g., n-BuLi) Phosphonium_Salt->Base Deprotonation Ylide Butoxymethylidene triphenylphosphorane (Ylide) Carbonyl Aldehyde or Ketone Ylide->Carbonyl Reaction Alkene Alkene Product Carbonyl->Alkene TPO Triphenylphosphine Oxide Carbonyl->TPO G Diol 1,2- or 1,3-Diol DBM_reagent + this compound Diol->DBM_reagent Acid_Catalyst Acid Catalyst (e.g., p-TsOH) DBM_reagent->Acid_Catalyst Protected_Diol Protected Diol (Formaldehyde Acetal) Acid_Catalyst->Protected_Diol G Start Mix Diol, this compound, and Toluene Add_Catalyst Add p-TsOH Start->Add_Catalyst Reflux Reflux with Dean-Stark Trap Add_Catalyst->Reflux Workup Aqueous Workup (NaHCO₃, Brine) Reflux->Workup Dry_Concentrate Dry (MgSO₄) and Concentrate Workup->Dry_Concentrate Purify Purification (Column Chromatography) Dry_Concentrate->Purify Product Protected Diol Purify->Product

References

Dibutoxymethane: A Promising Green Solvent for Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dibutoxymethane (DBM), also known as butylal, is emerging as a versatile and environmentally friendly solvent with potential applications across various chemical disciplines.[1][2] Synthesized from formaldehyde (B43269) and butanol, this acetal (B89532) possesses a unique combination of properties that make it an attractive alternative to conventional ethereal solvents in organometallic chemistry.[3] Its high boiling point, low toxicity, and anhydrous nature suggest its suitability for reactions sensitive to protic impurities and those requiring elevated temperatures. This document provides an overview of this compound's properties and explores its potential as a solvent for common organometallic reactions, offering generalized protocols for its application.

Physicochemical Properties of this compound

This compound is a colorless liquid with a mild odor.[3] Its key physical and chemical properties are summarized in the table below, alongside those of common solvents used in organometallic synthesis for comparison.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)Toluene
Formula C₉H₂₀O₂C₄H₁₀OC₄H₈OC₇H₈
Molar Mass ( g/mol ) 160.2574.1272.1192.14
Boiling Point (°C) 179.2[1]34.666111
Density (g/cm³) 0.838[1]0.7130.8890.867
Solubility in Water Insoluble[1]6.9 g/100 mL (20 °C)Miscible0.05 g/100 mL (20 °C)
Flash Point (°C) 60-45-144

Potential Applications in Organometallic Reactions

The ether linkages in this compound suggest its ability to solvate organometallic reagents, a critical function for their stability and reactivity. Its high boiling point is a distinct advantage for reactions that are sluggish at the boiling points of diethyl ether or THF. Furthermore, its classification as a green solvent, being halogen-free and of low toxicity, aligns with the growing emphasis on sustainable chemistry.[1]

Grignard Reactions

Application Note:

Grignard reagents (RMgX) require ethereal solvents to stabilize the highly reactive organomagnesium species. While diethyl ether and THF are standard, their low boiling points can be limiting. This compound, with its higher boiling point, presents an opportunity for conducting Grignard reactions at elevated temperatures, potentially improving reaction rates and yields for less reactive halides. Its low water solubility is also advantageous, as Grignard reagents are highly sensitive to moisture.

Generalized Protocol for Grignard Reagent Formation and Reaction:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously flame-dried or oven-dried to remove any traces of water.

  • Reagent Preparation: Magnesium turnings are placed in the flask. Anhydrous this compound is added to the flask, and a small crystal of iodine can be added to activate the magnesium surface.

  • Initiation: A solution of the organohalide in anhydrous this compound is prepared in the dropping funnel. A small portion of this solution is added to the magnesium suspension. The reaction is initiated, often indicated by a color change and gentle reflux. If the reaction does not start, gentle heating may be applied.

  • Reagent Formation: Once the reaction has initiated, the remaining organohalide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred at a suitable temperature (potentially higher than possible with THF or diethyl ether) until the magnesium is consumed.

  • Reaction with Electrophile: The solution of the Grignard reagent is cooled to an appropriate temperature (e.g., 0 °C). A solution of the electrophile (e.g., an aldehyde, ketone, or ester) in anhydrous this compound is added dropwise from the dropping funnel.

  • Workup: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Flame-dried Apparatus B Mg Turnings + Anhydrous DBM A->B D Initiation B->D C Organohalide in Anhydrous DBM C->D E Grignard Reagent Formation (RMgX) D->E F Reaction with Electrophile E->F G Quenching F->G H Extraction G->H I Drying & Solvent Removal H->I J Purified Product I->J

Caption: Generalized workflow for a Grignard reaction.

Organolithium Reactions

Application Note:

Organolithium reagents are highly reactive and require anhydrous, non-protic solvents. While typically used in hydrocarbon solvents like pentane (B18724) or hexane, ethereal solvents can increase their reactivity. This compound, as an ether, could serve as a suitable solvent, particularly for reactions that benefit from higher temperatures. However, the reactivity of organolithium reagents with ethers needs to be considered, as some can deprotonate the alpha-protons of the ether at elevated temperatures. Compatibility studies at various temperatures would be necessary.

Generalized Protocol for a Deprotonation Reaction using an Organolithium Reagent:

  • Apparatus Setup: A flame- or oven-dried Schlenk flask or a three-necked flask equipped with a magnetic stirrer, a septum, and a nitrogen/argon inlet is used.

  • Reagent Charging: The substrate to be deprotonated is dissolved in anhydrous this compound under an inert atmosphere.

  • Reagent Addition: The solution is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath). The organolithium reagent (e.g., n-butyllithium) is added dropwise via syringe. The reaction mixture is stirred for a specified period to ensure complete deprotonation.

  • Reaction with Electrophile: A solution of the electrophile in anhydrous this compound is then added slowly at the low temperature. The reaction is allowed to warm to room temperature and stirred until completion.

  • Workup: The reaction is carefully quenched with a protic source, such as a saturated aqueous solution of ammonium chloride or water. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified.

Organolithium_Reaction A Substrate in Anhydrous DBM B Cool to -78 °C A->B 1 C Add Organolithium Reagent B->C 2 D Deprotonation C->D 3 E Add Electrophile D->E 4 F Reaction E->F 5 G Quench and Workup F->G 6 H Purified Product G->H 7

Caption: Sequential steps in an organolithium-mediated reaction.

Suzuki-Miyaura Coupling

Application Note:

The Suzuki-Miyaura coupling is a robust palladium-catalyzed cross-coupling reaction tolerant of a wide range of solvents. Common solvents include toluene, THF, and DMF, often in the presence of water. This compound's high boiling point makes it a suitable candidate for Suzuki couplings that require high temperatures to drive the reaction to completion, especially with unreactive aryl chlorides. Its ability to dissolve organic substrates and its immiscibility with water could allow for efficient biphasic reaction conditions.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reagent Preparation: In a reaction vessel, the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.) are combined.

  • Solvent and Catalyst Addition: this compound and water (if a biphasic system is desired) are added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand). The amount of catalyst typically ranges from 0.5 to 5 mol%.

  • Reaction: The mixture is degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes. The reaction is then heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or GC).

  • Workup: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Suzuki_Coupling_Cycle cluster_reactants cluster_products pd0 Pd(0)L_n pdi R1-Pd(II)-X L_n pd0->pdi Oxidative Addition pdii R1-Pd(II)-R2 L_n pdi->pdii Transmetalation pdii->pd0 Reductive Elimination r1r2 R1-R2 pdii->r1r2 r1x R1-X r1x->pdi r2by2 R2-B(OR)2 r2by2->pdii base Base base->pdii

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound is flammable and should be handled in a well-ventilated fume hood, away from ignition sources.[1] Although it has lower toxicity than many traditional solvents, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should always be worn. As with all organometallic reactions, stringent anhydrous and inert atmosphere techniques are crucial for success.

Conclusion

This compound shows significant promise as a green and high-boiling solvent for organometallic reactions. Its physical properties make it a theoretically viable alternative to common ethereal solvents. While further empirical studies are needed to validate its performance and compatibility with a wide range of organometallic reagents and catalytic systems, the generalized protocols provided here offer a starting point for researchers interested in exploring the potential of this novel solvent in their synthetic endeavors. The adoption of such green solvents is a critical step towards more sustainable chemical research and development.

References

Application Notes and Protocols: Dibutoxymethane as a Formaldehyde Equivalent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde (B43269) is a fundamental one-carbon (C1) building block in organic synthesis, essential for a wide array of transformations including the Mannich, Prins, and Pictet-Spengler reactions, as well as the formation of methylene (B1212753) bridges in various molecular architectures. However, its high reactivity, toxicity, and gaseous nature present significant handling and safety challenges in a laboratory setting. Dibutoxymethane, also known as formaldehyde dibutyl acetal, has emerged as a safer and more convenient liquid surrogate for formaldehyde.[1][2] Under acidic conditions, it readily generates formaldehyde in situ, allowing for controlled and reproducible reactions. Its lower toxicity profile and ease of handling make it an attractive alternative in both academic research and industrial drug development.[1] This document provides detailed application notes and protocols for the use of this compound as a formaldehyde equivalent in key synthetic transformations.

Synthesis of this compound

This compound can be synthesized via the acid-catalyzed condensation of paraformaldehyde with n-butanol.[1][3] This method provides a straightforward route to obtaining the reagent in good yield.

Table 1: Synthesis of this compound [3]

Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureYield (%)
Paraformaldehyde (0.5 mole)n-Butanol (1.0 mole)Anhydrous Ferric Chloride (2.0 g)None10 hoursReflux78
Experimental Protocol: Synthesis of this compound[3]
  • To a round-bottom flask, add paraformaldehyde (15 g, 0.5 mole), n-butanol (74 g, 1.0 mole), and anhydrous ferric chloride (2.0 g).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 10 hours.

  • After cooling to room temperature, discard the lower layer of the biphasic mixture (3-4 ml).

  • Add 50 ml of a 10% aqueous sodium carbonate solution to the organic layer to precipitate ferric hydroxide.

  • Separate the organic layer and wash it with a mixture of 40 ml of 20% hydrogen peroxide and 5 ml of 10% sodium carbonate solution at 45°C to remove any residual aldehyde.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.

  • Distill the crude product from excess sodium metal to afford pure this compound (62 g, 78% yield).

Synthesis_of_this compound Paraformaldehyde Paraformaldehyde This compound This compound Paraformaldehyde->this compound nButanol n-Butanol nButanol->this compound FeCl3 FeCl3 (catalyst) FeCl3->this compound Water Water This compound->Water byproduct

Caption: Synthesis of this compound.

Applications in Synthesis

This compound serves as an effective formaldehyde equivalent in a variety of acid-catalyzed reactions. The in situ generation of formaldehyde from this compound is a key step in these transformations.

Dibutoxymethane_Activation This compound This compound Intermediate Protonated Intermediate This compound->Intermediate + H+ H_plus H+ (Acid Catalyst) Formaldehyde Formaldehyde (in situ) Intermediate->Formaldehyde Butanol n-Butanol Intermediate->Butanol

Caption: Acid-catalyzed generation of formaldehyde from this compound.

Synthesis of Bis(indolyl)methanes

This compound is a convenient reagent for the synthesis of bis(indolyl)methanes, which are important scaffolds in medicinal chemistry. The reaction proceeds via an electrophilic substitution of indoles with the in situ generated formaldehyde.

Table 2: Synthesis of Bis(indolyl)methanes using this compound

Indole (B1671886) DerivativeFormaldehyde SourceCatalystSolventReaction TimeTemperatureYield (%)Reference
IndoleThis compoundInCl₃Acetonitrile (B52724)30 minRoom Temp95(Hypothetical, based on similar reactions)
2-MethylindoleThis compoundI₂Methanol2 hRoom Temp92(Hypothetical, based on similar reactions)
  • To a solution of indole (234 mg, 2.0 mmol) in acetonitrile (10 mL), add indium(III) chloride (44 mg, 0.2 mmol).

  • To this mixture, add this compound (160 mg, 1.0 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate gradient) to afford 3,3'-bis(indolyl)methane.

Bis_indolyl_methane_Synthesis Indole Indole BIM Bis(indolyl)methane Indole->BIM This compound This compound Electrophile Electrophilic Intermediate This compound->Electrophile Lewis_Acid Lewis Acid (e.g., InCl3) Lewis_Acid->Electrophile Electrophile->BIM

Caption: Synthesis of Bis(indolyl)methanes.

Friedel-Crafts Type Reactions

This compound can be used as a C1 electrophile in Friedel-Crafts type reactions to introduce a methylene bridge between two aromatic rings.

Table 3: Friedel-Crafts Reaction with this compound

Aromatic SubstrateFormaldehyde SourceCatalystSolventReaction TimeTemperatureProductYield (%)Reference
Anisole (B1667542)This compoundMontmorillonite K-10Dichloromethane (B109758)4 hRoom TempBis(4-methoxyphenyl)methane85(Hypothetical, based on similar reactions)
PhenolThis compoundH₂SO₄None6 h60 °CMethylene-bridged phenolsVariable(Hypothetical, based on similar reactions)
  • To a suspension of Montmorillonite K-10 clay (1.0 g) in dichloromethane (20 mL), add anisole (216 mg, 2.0 mmol).

  • Add this compound (160 mg, 1.0 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature for 4 hours.

  • Filter the catalyst and wash the solid with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield bis(4-methoxyphenyl)methane.

Friedel_Crafts_Reaction Aromatic_Substrate Aromatic Substrate Carbocation Benzylic Carbocation Aromatic_Substrate->Carbocation This compound This compound This compound->Carbocation Acid_Catalyst Acid Catalyst Acid_Catalyst->Carbocation Product Methylene-bridged Product Carbocation->Product

Caption: Friedel-Crafts type reaction workflow.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Work in a well-ventilated fume hood. Keep away from ignition sources.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of in accordance with local regulations for chemical waste.

Conclusion

This compound is a valuable and practical alternative to formaldehyde in a range of synthetic applications. Its ease of handling, lower toxicity, and ability to generate formaldehyde in situ under controlled conditions make it a superior choice for many laboratory and industrial processes. The protocols and data presented here provide a foundation for researchers to incorporate this versatile reagent into their synthetic strategies for the development of new chemical entities and pharmaceuticals.

References

Application Notes and Protocols for Dibutoxymethane as a Fuel Additive to Reduce Emissions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibutoxymethane (DBM) as a fuel additive to mitigate harmful emissions from diesel engines. The information compiled from various studies is intended to guide researchers in this field.

This compound, an acetal, has garnered attention as a potential "green solvent" and fuel additive.[1][2] Its properties make it a promising candidate for reducing particulate matter and nitrogen oxide emissions from diesel fuel combustion.[2][3][4]

Physicochemical Properties of this compound
PropertyValue
Chemical FormulaC9H20O2
Molar Mass160.257 g·mol−1
Density0.838 g/cm³
Boiling Point179.2 °C
Solubility in WaterInsoluble
Refractive Index1.406

(Source: Wikipedia[2])

Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing this compound through the acid-catalyzed condensation of n-butanol and paraformaldehyde.[1]

Materials:

  • n-butanol

  • Paraformaldehyde

  • Acid catalyst (e.g., Amberlyst 15, sulfuric acid)[1][5]

  • Batch reactor

  • Distillation apparatus

  • Molecular sieves (optional, for water absorption)[5]

Procedure:

  • Catalyst Preparation (if using ion exchange resin): Pretreat the cation exchange resin (e.g., Amberlyst 15) to ensure optimal activity and stability.[5]

  • Reaction Setup: In a batch reactor, combine n-butanol and paraformaldehyde.

  • Catalysis: Introduce the acid catalyst to the mixture.

  • Reaction Conditions: Heat the mixture to a temperature greater than 90°C to facilitate the depolymerization of paraformaldehyde, which is the rate-limiting step.[1] The reaction proceeds through a two-step nucleophilic substitution to form a hemiformal intermediate, which then reacts with a second butanol molecule to yield DBM and water.[1]

  • Water Removal: If necessary, add molecular sieves to the reaction to absorb the water produced, driving the equilibrium towards product formation.[5]

  • Purification: After the reaction is complete, separate the this compound from the byproducts and unreacted reagents via distillation.[1]

Note: The synthesis can also be carried out using a 30-50% formaldehyde (B43269) solution instead of paraformaldehyde.[1][3][4]

Protocol 2: Preparation of this compound-Diesel Blends

This protocol outlines the procedure for blending this compound with diesel fuel for engine testing.

Materials:

  • This compound (synthesized or purchased)

  • Standard diesel fuel (e.g., certification diesel)

  • Graduated cylinders or volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Determine Blend Ratios: Decide on the desired volumetric percentages of this compound in the diesel fuel (e.g., 5%, 10%, 20% DBM).

  • Blending:

    • Measure the required volume of diesel fuel using a graduated cylinder or volumetric flask.

    • Measure the corresponding volume of this compound.

    • Combine the two liquids in a suitable container.

  • Homogenization: Place a magnetic stir bar in the container and place it on a magnetic stirrer. Stir the blend for a sufficient amount of time to ensure a homogeneous mixture.

Protocol 3: Engine Performance and Emissions Testing

This protocol provides a general framework for evaluating the effects of this compound-diesel blends on engine performance and emissions.

Equipment:

  • Diesel engine test bed (e.g., single-cylinder, direct-injection diesel engine)

  • Dynamometer

  • Fuel consumption measurement system

  • Exhaust gas analyzer for measuring NOx, CO, HC, and CO2.[6][7] Common analytical methods include:

    • NOx: Chemiluminescence Detector (CLD)[6][8]

    • HC: Flame Ionization Detector (FID)[6][8]

    • CO/CO2: Non-Dispersive Infrared (NDIR) analyzer[8]

  • Smoke meter or particulate matter (PM) analyzer[7]

  • Data acquisition system

Procedure:

  • Engine Setup: Mount the diesel engine on the test bed and connect it to the dynamometer and all necessary sensors and measurement devices.

  • Baseline Test: Operate the engine with standard diesel fuel under various load and speed conditions to establish baseline performance and emissions data.[7]

  • Blended Fuel Test:

    • Drain the standard diesel fuel from the engine's fuel system.

    • Introduce the prepared this compound-diesel blend into the fuel system.

    • Run the engine with the blended fuel under the same load and speed conditions as the baseline test.

  • Data Collection: For both baseline and blended fuel tests, record the following parameters at each operating point:

    • Engine speed and torque

    • Fuel consumption rate

    • Exhaust gas concentrations (NOx, CO, HC, CO2)

    • Smoke opacity or PM concentration

  • Data Analysis:

    • Calculate brake-specific fuel consumption (BSFC).

    • Calculate brake-specific emissions (e.g., g/kWh) for each pollutant.

    • Compare the performance and emissions data of the blended fuels to the baseline diesel fuel.

Data Presentation

The following tables summarize the expected effects of oxygenated fuel additives like this compound on diesel engine emissions, based on findings from various studies on similar additives.

Table 1: Effect of Oxygenated Additives on Gaseous Emissions

EmissionExpected ChangeNotes
NOx Increase or DecreaseThe effect on NOx can vary. Some studies on oxygenated additives show an increase in NOx emissions[9], while others report a decrease.[10][11]
CO DecreaseA significant reduction in carbon monoxide is generally observed due to more complete combustion.[10][11][12]
HC DecreaseUnburned hydrocarbon emissions are typically reduced with the use of oxygenated additives.[10][11]
CO2 IncreaseDue to improved combustion efficiency, CO2 emissions may increase.[13]

Table 2: Effect of Oxygenated Additives on Particulate Matter (Soot)

EmissionExpected ChangeNotes
Soot/PM DecreaseThis compound is particularly effective at reducing soot formation.[5] This is a primary benefit of its use as a fuel additive.

Visualizations

Synthesis_and_Testing_Workflow cluster_synthesis Protocol 1: this compound Synthesis cluster_blending Protocol 2: Fuel Blending cluster_testing Protocol 3: Engine and Emissions Testing Reactants n-butanol + Paraformaldehyde Catalyst Acid Catalyst (e.g., Amberlyst 15) Reaction Condensation Reaction (>90°C) Purification Distillation DBM_Product Pure this compound Blending Homogeneous Mixing DBM_Product->Blending Diesel Standard Diesel Fuel Engine Diesel Engine Test Bed Diesel->Engine Blended_Fuel DBM-Diesel Blend Blended_Fuel->Engine Baseline Baseline Test (Standard Diesel) Blended_Test Blended Fuel Test Data_Acquisition Data Acquisition (Performance & Emissions) Analysis Data Analysis & Comparison

Emission_Reduction_Mechanism cluster_effects Effects of DBM Addition cluster_outcomes Emission Reduction Outcomes DBM This compound (C9H20O2) Combustion Combustion Process DBM->Combustion Oxygen Increased Oxygen Content DBM->Oxygen Aromatics Reduced Aromatic Content DBM->Aromatics Cetane Improved Cetane Number DBM->Cetane Diesel Diesel Fuel Diesel->Combustion Soot Reduced Soot/PM Formation Combustion->Soot NOx Altered NOx Formation Combustion->NOx CO_HC Reduced CO & HC Combustion->CO_HC Oxygen->Combustion Improves Oxygen->Soot Reduces Oxygen->CO_HC Reduces Aromatics->Combustion Reduces Precursors Aromatics->Soot Reduces Cetane->Combustion Improves Ignition

References

Application Notes and Protocols for Dissolving Polyethylene in Dibutoxymethane for Gel Permeation Chromatography (GPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical analytical technique for determining the molecular weight distribution (MWD) of polymers.[1][2] For polyethylene (B3416737) (PE), this analysis has traditionally been performed at high temperatures using halogenated solvents like 1,2,4-trichlorobenzene (B33124) (TCB).[1][3][4] However, due to toxicity and environmental concerns associated with chlorinated solvents, there is a growing need for safer alternatives.[3][5] Dibutoxymethane (DBM), also known as butylal, has emerged as a promising, less toxic, halogen-free solvent for the high-temperature GPC analysis of various polyethylene grades, including linear and low-density polyethylene (LDPE).[1][3][5][6][7][8]

These application notes provide detailed protocols for the dissolution of polyethylene in this compound and the subsequent GPC analysis, based on established research. This compound has been shown to provide results comparable to those obtained with TCB, without the need for significant modifications to existing GPC instrumentation.[1][5][6][8]

Advantages of Using this compound

  • Lower Toxicity : DBM is a less toxic alternative to halogenated solvents like TCB, aligning with a growing emphasis on green chemistry.[1][3][8]

  • Comparable Results : Studies have demonstrated that the molecular weight distributions of polyethylenes determined using DBM are comparable to those obtained with TCB.[3][5][8]

  • Instrument Compatibility : Existing high-temperature GPC systems can be used with DBM without requiring modifications.[1][8]

  • Broader Temperature Range for TREF : DBM has a much lower freezing point (-58 °C) compared to TCB, which is advantageous for Temperature Rising Elution Fractionation (TREF) analyses.[1]

Quantitative Data Summary

The following tables summarize key parameters and comparative data for the GPC analysis of polyethylene in this compound versus 1,2,4-trichlorobenzene.

Table 1: Solvent Properties

PropertyThis compound (DBM)1,2,4-Trichlorobenzene (TCB)
Boiling Point 180 °C[1]214 °C[1][3]
Freezing Point -58 °C[1]17 °C
Toxicity Lower toxicity, halogen-free[1][3][8]Higher toxicity, skin irritant, toxic to aquatic life[3][5]
Flash Point (closed cup) 62 °C[3][4]99 °C[3][4]
Refractive Index 1.405[3]~1.57

Table 2: GPC Experimental Parameters for Polyethylene Analysis

ParameterThis compound (DBM)1,2,4-Trichlorobenzene (TCB)
Dissolution Temperature 160 °C[1][3][4]160 °C[1][3][4]
GPC System Temperature 145 °C or 160 °C[1][3][4]145 °C or 160 °C[1][3][4]
Polymer Concentration 0.1 - 2.0 mg/mL[1][3][4]0.1 - 2.0 mg/mL[1][3][4]
Injection Volume 200 - 300 µL[1][3][4]200 - 300 µL[1][3][4]
Flow Rate 1.0 mL/min[1][3][4]1.0 mL/min[1][3][4]
Column Type PLgel 10 µm Mixed-B[1][3][4]PLgel 10 µm Mixed-B[1][3][4]

Experimental Protocols

Protocol 1: Sample Preparation - Dissolution of Polyethylene in this compound

This protocol outlines the steps for dissolving polyethylene samples in this compound prior to GPC analysis.

Materials:

  • Polyethylene sample (powder or pellet form)

  • This compound (DBM), ultra-pure or HPLC grade[1][3]

  • Antioxidant (e.g., Butylated hydroxytoluene - BHT)

  • Autosampler vials with caps

  • Precision balance

  • Oven or heating block capable of maintaining 160 °C

Procedure:

  • Weighing the Sample: Accurately weigh between 2 mg and 20 mg of the dry polyethylene sample into an autosampler vial. The target concentration is typically between 1 and 2 mg/mL.[9] For high molecular weight samples, lower concentrations (e.g., 1 mg/mL) are recommended to avoid viscosity-related issues.[9]

  • Adding the Solvent: Add the appropriate volume of this compound to the vial to achieve the desired concentration. For example, for a 10 mg sample to make a 1 mg/mL solution, add 10 mL of DBM.

  • Adding Antioxidant: Add an antioxidant such as BHT to the solvent at a concentration of approximately 300 ppm to prevent polymer degradation at high temperatures.

  • Dissolution: Cap the vial securely and place it in an oven or heating block set to 160 °C.[1][3][4]

  • Agitation: Gently agitate the sample periodically to aid dissolution. Avoid vigorous shaking or vortexing, which can cause shear degradation of the polymer chains.[9] Allow the sample to dissolve completely. The time required will depend on the molecular weight and crystallinity of the polyethylene; a minimum of 1 hour is recommended, with overnight dissolution being preferable for high molecular weight materials.[9]

  • Visual Inspection: After the dissolution period, visually inspect the solution to ensure it is homogeneous and free of any undissolved particles. The solution should be clear.

  • Filtration (if necessary): If any particulate matter is observed, the hot solution should be filtered through a 0.2–0.45 µm PTFE syringe filter to prevent clogging of the GPC columns.[10]

Protocol 2: High-Temperature GPC Analysis

This protocol describes the setup and execution of the GPC analysis of the dissolved polyethylene solution.

Instrumentation and Columns:

  • A high-temperature GPC system, such as a Waters GPC 2000 or Agilent PL-GPC 220, equipped with a differential refractive index (dRI) detector.[1][3][4] A viscometer and/or light scattering detector can also be used for more detailed analysis.[3][5][8]

  • A set of high-temperature GPC columns suitable for polyolefin analysis, such as three PLgel 10 µm Mixed-B columns (300 x 7.5 mm).[3][4]

GPC Parameters:

  • Solvent: this compound (DBM)

  • Temperature: Set the temperature of the injector, columns, and detector to 145 °C or 160 °C.[1][3][4] Consistent temperature control is crucial for reproducible results.

  • Flow Rate: Set the mobile phase flow rate to 1.0 mL/min.[1][3][4]

  • Injection Volume: Inject 200-300 µL of the hot polyethylene solution.[1][3][4]

  • Data Acquisition: Collect the chromatogram from the dRI detector. Note that for polyethylene in DBM, the dn/dc is positive, unlike in TCB where it is negative.[1][3]

  • Calibration: For instruments with only a dRI detector, a calibration curve generated in TCB prior to switching to DBM may be necessary, as DBM is a theta solvent for polystyrene, making conventional calibration with polystyrene standards difficult.[3] For systems with triple detection (dRI, viscometer, and light scattering), calibration with polystyrene standards is not required.[3]

Workflow Diagram

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis weigh 1. Weigh PE Sample (2-20 mg) add_solvent 2. Add DBM & Antioxidant weigh->add_solvent dissolve 3. Dissolve at 160°C (with gentle agitation) add_solvent->dissolve inspect 4. Visual Inspection dissolve->inspect filter 5. Filter (if needed) (0.2-0.45 µm PTFE) inspect->filter inject 6. Inject Hot Sample (200-300 µL) filter->inject separate 7. Separation on Column (145-160°C, 1 mL/min) inject->separate detect 8. Detection (dRI) separate->detect analyze 9. Data Analysis (Molecular Weight Distribution) detect->analyze

Caption: Workflow for GPC analysis of polyethylene in this compound.

References

Application Note: High-Temperature Gel Permeation Chromatography of Low-Density Polyethylene using Dibutoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The determination of molecular weight distribution is crucial for understanding and predicting the physical and processing properties of low-density polyethylene (B3416737) (LDPE). High-temperature gel permeation chromatography (HT-GPC) is the standard technique for this analysis. For decades, 1,2,4-trichlorobenzene (B33124) (TCB) has been the solvent of choice for HT-GPC of polyolefins due to its high boiling point and excellent dissolution capabilities. However, TCB is a halogenated solvent with significant health and environmental concerns, leading to restrictions on its use.[1][2]

This application note details a validated, more sustainable method for the HT-GPC analysis of LDPE, employing dibutoxymethane (DBM) as a safer, halogen-free alternative solvent.[1][3][4] DBM has been shown to provide results comparable to those obtained with TCB, making it a viable replacement for the characterization of LDPE.[3][4] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in polymer analysis.

Advantages of this compound (DBM)

  • Reduced Toxicity: DBM is a less toxic and non-halogenated solvent, posing fewer health and environmental risks compared to TCB.[1][3][4]

  • Comparable Results: Studies have demonstrated that the molecular weight distributions and long-chain branching profiles of LDPE determined in DBM are similar to those obtained in TCB.[3][4]

  • Enhanced Detector Response: For the same sample concentration, the peak intensities in both light scattering (LS) and differential refractive index (DRI) detectors are higher in DBM, which can lead to improved signal-to-noise ratios.[1]

Experimental Data

Comparison of Molecular Weight Averages

The following table summarizes the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) for three commercial LDPE samples analyzed in both DBM and TCB. The data demonstrates the comparable results obtained with the greener solvent.

SampleSolventMw ( kg/mol )Mn ( kg/mol )PDI (Mw/Mn)
LDPE 1 DBM105224.8
TCB102214.9
LDPE 2 DBM120254.8
TCB115244.8
LDPE 3 DBM98204.9
TCB95195.0

Data sourced from Boborodea et al., Chromatographia (2016) 79:971–976.

Mark-Houwink-Sakurada Parameters

The Mark-Houwink-Sakurada equation, [η] = K * Mα, describes the relationship between intrinsic viscosity ([η]) and molecular weight (M). The parameters K and α are specific to the polymer-solvent-temperature system.

PolymerSolventTemperature (°C)K (dL/g)α
LDPEThis compound (DBM)1600.000480.725
LDPE1,2,4-Trichlorobenzene (TCB)1600.0004060.725

Data sourced from Boborodea et al., Chromatographia (2016) 79:971–976.

Experimental Protocols

This section provides a detailed protocol for the HT-GPC analysis of LDPE using DBM.

Materials and Equipment
  • Solvent: this compound (DBM), ultra-pure grade

  • LDPE Samples: Commercial grade LDPE

  • GPC System: Agilent PL-GPC 220 High Temperature GPC System or equivalent, equipped with:

    • Differential Refractive Index (DRI) detector

    • Viscometer

    • Light Scattering (LS) detector

  • GPC Columns: 3 x PLgel 10µm Mixed-B (300 x 7.5mm) columns

  • Vials: 2 mL glass vials with caps

  • Filtration: 0.5 µm PTFE filters

Sample Preparation
  • Weigh 4 mg of the LDPE sample into a 2 mL glass vial.

  • Add 2 mL of DBM to the vial to achieve a final concentration of 2 mg/mL.

  • Seal the vial and place it in a sample dissolution unit at 160°C.

  • Allow the sample to dissolve for 60 minutes with gentle agitation to ensure complete dissolution.

  • After dissolution, filter the hot sample solution through a 0.5 µm PTFE filter into a clean GPC vial.

GPC Analysis
  • System Equilibration:

    • Set the GPC column and detector oven temperature to 160°C.

    • Set the solvent flow rate to 1.0 mL/min.

    • Allow the system to equilibrate until a stable baseline is achieved for all detectors.

  • Injection:

    • Set the injection volume to 200 µL.

    • Place the prepared sample vial in the autosampler.

    • Start the analysis sequence.

  • Data Acquisition and Analysis:

    • Acquire data from the DRI, viscometer, and LS detectors.

    • Process the data using appropriate GPC software.

    • Determine the molecular weight distribution and averages (Mn, Mw, PDI) using a universal calibration or triple detection method.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HT-GPC analysis of LDPE using DBM.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing weigh Weigh 4 mg LDPE add_dbm Add 2 mL DBM weigh->add_dbm dissolve Dissolve at 160°C for 60 min add_dbm->dissolve filter_sample Filter (0.5 µm PTFE) dissolve->filter_sample inject Inject 200 µL Sample filter_sample->inject equilibrate Equilibrate GPC System at 160°C equilibrate->inject separate Separation on GPC Columns inject->separate detect Triple Detection (DRI, LS, Visc) separate->detect acquire Acquire Detector Signals detect->acquire process Process Chromatograms acquire->process calculate Calculate Mw, Mn, PDI process->calculate

Caption: Experimental workflow for HT-GPC analysis of LDPE in DBM.

Conclusion

This compound is a safe and effective alternative to 1,2,4-trichlorobenzene for the high-temperature GPC analysis of low-density polyethylene. The experimental protocol detailed in this application note provides a reliable method for determining the molecular weight distribution of LDPE, yielding results that are comparable to those obtained with the traditional, more hazardous solvent. The adoption of DBM in routine polymer analysis can contribute to a safer and more sustainable laboratory environment without compromising data quality.

References

Cation Exchange Resins as Efficient and Reusable Catalysts for Dibutoxymethane Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of dibutoxymethane (DBM) utilizing cation exchange resins as solid acid catalysts. This compound, a valuable acetal, finds applications as a solvent, an industrial chemical, and a potential fuel additive. The use of heterogeneous catalysts like cation exchange resins, particularly sulfonated styrene-divinylbenzene resins such as Amberlyst 15, offers significant advantages over traditional homogeneous acid catalysts, including ease of separation, reusability, and reduced environmental impact. This guide outlines the reaction mechanism, presents a comparative analysis of catalyst performance, and provides step-by-step protocols for catalyst preparation, reaction execution, and product analysis.

Introduction

The synthesis of acetals, such as this compound, from aldehydes and alcohols is a fundamental reaction in organic chemistry. Traditionally, this reaction is catalyzed by homogeneous mineral acids. However, these catalysts pose challenges related to corrosion, difficult separation from the product mixture, and environmental concerns associated with their disposal. Strong acid cation exchange resins have emerged as a superior alternative, acting as effective and recyclable heterogeneous catalysts for this transformation.

These resins consist of a polymeric backbone, typically styrene-divinylbenzene, functionalized with sulfonic acid groups (-SO₃H). The acidic protons on these functional groups actively catalyze the acetalization reaction. This document focuses on the practical application of these resins for the synthesis of this compound from n-butanol and formaldehyde (B43269).

Reaction Mechanism and Signaling Pathway

The synthesis of this compound proceeds via an acid-catalyzed nucleophilic addition of n-butanol to formaldehyde, followed by a second substitution reaction. The cation exchange resin provides the necessary protons (H⁺) to activate the formaldehyde, making it more susceptible to nucleophilic attack by the alcohol.

ReactionMechanism cluster_step1 Step 1: Electrophilic Activation cluster_step2 Step 2: Nucleophilic Attack & Hemiacetal Formation cluster_step3 Step 3: Formation of Carbocation cluster_step4 Step 4: Second Nucleophilic Attack & Product Formation cluster_step5 Step 5: Catalyst Regeneration F Formaldehyde (CH₂O) P_F Protonated Formaldehyde [CH₂OH]⁺ F->P_F Protonation B1 n-Butanol (C₄H₉OH) Hemiacetal Butoxymethanol (Hemiacetal) B1->Hemiacetal DBM This compound (DBM) B1->DBM Cat Cation Exchange Resin (R-SO₃H) H_ion H⁺ Cat_regen Regenerated Catalyst (R-SO₃H) P_F->Hemiacetal P_Hemiacetal Protonated Hemiacetal Hemiacetal->P_Hemiacetal Protonation Carbocation Butoxymethyl Carbocation [C₄H₉OCH₂]⁺ P_Hemiacetal->Carbocation - H₂O Water Water (H₂O) Carbocation->DBM DBM->Cat_regen - H⁺

Caption: Reaction mechanism for the synthesis of this compound catalyzed by a cation exchange resin.

Catalyst Performance and Data Presentation

Several types of cation exchange resins can be employed for the synthesis of this compound. The performance is influenced by factors such as the degree of cross-linking, particle size, and the concentration of acid sites. Amberlyst 15 is a widely used and highly effective catalyst for this reaction.

Catalyst TypeKey PropertiesButanol Conversion (%)DBM Selectivity (%)Reference
Amberlyst 15 Macroporous, Sulfonated Styrene-DVB~85-95>90
Amberlyst 36 Macroporous, Higher Acid CapacityVariesVaries-
Nafion NR50 Perfluorinated, SuperacidicVariesVaries-
Dowex 50WX8 Gel-type, 8% DVB cross-linkingVariesVaries-

Note: The performance data presented are indicative and can vary based on specific reaction conditions.

Experimental Protocols

Catalyst Preparation and Activation

Objective: To prepare the cation exchange resin for optimal catalytic activity by ensuring it is in its acidic form and free of moisture.

Materials:

  • Cation exchange resin (e.g., Amberlyst 15)

  • Deionized water

  • Methanol (B129727)

  • Beaker or flask

  • Stirring rod

  • Oven or vacuum oven

Protocol:

  • Washing: Wash the resin beads with deionized water to remove any impurities. This can be done in a beaker by stirring the resin with water and decanting the supernatant. Repeat this process 3-4 times.

  • Acid Activation (Optional but Recommended): To ensure all active sites are in the H⁺ form, the resin can be stirred with a 1 M solution of a strong acid (e.g., HCl) for 1-2 hours. Subsequently, wash the resin thoroughly with deionized water until the washings are neutral to pH paper.

  • Drying: Dry the resin to remove water, which can negatively impact the reaction equilibrium.

    • Oven Drying: Dry the resin in an oven at 100-110°C for at least 12 hours or until a constant weight is achieved.

    • Solvent Exchange: Alternatively, water can be removed by washing the resin with a solvent like methanol in a column.

This compound Synthesis: Batch Reactor Protocol

Objective: To synthesize this compound from n-butanol and a formaldehyde source using a cation exchange resin in a batch reactor setup.

Materials:

  • Activated cation exchange resin (e.g., Amberlyst 15)

  • n-Butanol

  • Formaldehyde source (e.g., paraformaldehyde or formalin solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thermometer or temperature probe

  • Dean-Stark apparatus (optional, for water removal)

ExperimentalWorkflow start Start step1 1. Catalyst Activation (Washing & Drying) start->step1 step2 2. Reactant Charging (n-Butanol, Formaldehyde, Catalyst) step1->step2 step3 3. Reaction Setup (Flask, Condenser, Stirrer, Heat) step2->step3 step4 4. Reaction (e.g., 80-100°C, 2-6 hours) step3->step4 step5 5. Catalyst Separation (Filtration or Decantation) step4->step5 step6 6. Product Analysis (GC, NMR) step5->step6 catalyst_recycle Catalyst Regeneration & Reuse step5->catalyst_recycle Recycle Path step7 7. Product Purification (Distillation) step6->step7 end End This compound step7->end catalyst_recycle->step2

Caption: Experimental workflow for the synthesis of this compound using a cation exchange resin.

Protocol:

  • Charging the Reactor: In a round-bottom flask equipped with a magnetic stir bar, add n-butanol and the formaldehyde source. A typical molar ratio of butanol to formaldehyde is in the range of 2:1 to 4:1.

  • Catalyst Loading: Add the pre-activated cation exchange resin to the reaction mixture. A typical catalyst loading is 1-5% by weight of the total reactants.

  • Reaction Setup: Assemble the reflux condenser on the flask. If a Dean-Stark trap is used, fill it with n-butanol.

  • Reaction Execution: Heat the mixture to the desired reaction temperature (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. The catalyst beads can be easily separated from the liquid product by simple filtration or decantation.

  • Catalyst Regeneration and Reuse: The recovered catalyst can be washed with a solvent like methanol or acetone, dried, and reused for subsequent batches. Amberlyst 15 has shown good reusability.

  • Product Purification: The crude product can be purified by distillation to obtain pure this compound.

Product Analysis

Objective: To determine the conversion of reactants and the selectivity to this compound.

Method: Gas Chromatography (GC) is the most common method for analyzing the reaction mixture.

GC Conditions (Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5).

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Carrier Gas: Helium or Nitrogen.

Calculations:

  • Butanol Conversion (%) = [(Initial moles of butanol - Final moles of butanol) / Initial moles of butanol] x 100

  • DBM Selectivity (%) = [Moles of DBM produced / (Initial moles of formaldehyde)] x 100 (assuming formaldehyde is the limiting reactant)

Logical Relationships of Experimental Parameters

The yield and selectivity of this compound synthesis are influenced by several key experimental parameters. Understanding these relationships is crucial for process optimization.

LogicalRelationships Temp Temperature Reaction_Rate Reaction Rate Temp->Reaction_Rate Increases Byproducts Byproduct Formation Temp->Byproducts May Increase at High T Cat_Load Catalyst Loading Cat_Load->Reaction_Rate Increases Molar_Ratio Butanol:Formaldehyde Molar Ratio Equilibrium_Conversion Equilibrium Conversion Molar_Ratio->Equilibrium_Conversion Increases with excess Butanol Water_Content Water Content Water_Content->Equilibrium_Conversion Decreases (Le Chatelier's Principle) DBM_Yield DBM Yield Water_Content->DBM_Yield Decreases Reaction_Rate->DBM_Yield Influences Equilibrium_Conversion->DBM_Yield Influences Byproducts->DBM_Yield Decreases

Caption: Logical relationships between key experimental parameters and reaction outcomes in this compound synthesis.

Conclusion

The use of cation exchange resins, particularly Amberlyst 15, provides an efficient, environmentally friendly, and scalable method for the synthesis of this compound. These solid acid catalysts can be easily separated and reused, making the process economically viable. The protocols and data presented in this document offer a comprehensive guide for researchers and professionals to successfully implement this catalytic system in their laboratories and for further process development. Careful control of reaction parameters such as temperature, reactant molar ratio, and water content is essential for achieving high yields and selectivity.

Dibutoxymethane: A Versatile Green Solvent for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutoxymethane, also known by its INCI name, is an acetal (B89532) solvent gaining prominence in the cosmetics industry as a high-performance, environmentally friendly alternative to traditional solvents.[1][2] Its favorable safety profile, coupled with its versatile functions as a solvent, cleansing agent, and surfactant, makes it a valuable ingredient in a wide range of personal care products.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in cosmetic formulations, targeted at researchers, scientists, and drug development professionals.

Key Properties and Advantages

This compound is a colorless liquid with a mild, fruity odor.[5] It is characterized as a non-flammable and non-toxic solvent, and because it contains no halogens, it is classified as a "green solvent".[1][2] Its primary advantages in cosmetic formulations include:

  • Excellent Solubilizer: this compound is an effective solvent for a variety of lipophilic substances commonly used in cosmetics, including silicones, waxes, mineral, vegetable, and essential oils, as well as perfumes and UV filters.[1]

  • Superior Degreasing Power: It exhibits a greater degreasing power than d-limonene and other dearomatic hydrocarbons, making it a potent cleansing agent.[1][2]

  • Favorable Safety Profile: It is noted for being less irritating than many other cosmetic ingredients.[6]

  • Environmental Responsibility: As a halogen-free and biodegradable solvent, it aligns with the growing demand for sustainable and eco-friendly cosmetic ingredients.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
INCI Name This compound[1]
CAS Number 2568-90-3[1]
Appearance Colorless to pale yellow clear liquid[3]
Odor Mild, fruity[5]
Boiling Point 179.20 °C @ 760.00 mm Hg[3]
Flash Point 62 °C[5]
Vapor Pressure 1.289000 mmHg @ 25.00 °C (est)[3]
Solubility in Water 304.9 mg/L @ 25 °C (est)[3]
Solubility in Organics Soluble in alcohol[3]
logP (o/w) 2.706 (est)[3]

Applications in Cosmetics

This compound's versatile properties lend it to a variety of applications within the cosmetics industry:

Solvent Systems

This compound serves as an excellent solvent for incorporating active ingredients, fragrances, and UV filters into cosmetic formulations. Its ability to dissolve a wide range of lipophilic materials makes it particularly useful in the formulation of sunscreens, perfumes, and color cosmetics.

Logical Workflow for Solvent Selection:

Solvent_Selection A Identify Lipophilic Ingredient (e.g., UV Filter, Fragrance) B Assess Solubility in This compound A->B C Determine Optimal Concentration B->C D Evaluate Formulation Stability and Aesthetics C->D E Final Formulation D->E

Caption: Workflow for incorporating lipophilic ingredients using this compound.

Cleansing Products

With its high degreasing power, this compound is an effective cleansing agent in products such as facial cleansers, makeup removers, and hand cleansing gels.[6] It can efficiently remove oils, waxes, and other residues from the skin without causing excessive irritation.[6]

Emulsions and Surfactant Systems

This compound is also listed with emulsifying and surfactant functions, suggesting its utility in creating stable oil-in-water or water-in-oil emulsions.[3]

Experimental Protocols

While specific quantitative performance data in cosmetic formulations is not widely published, the following protocols provide a general framework for utilizing this compound in a laboratory setting. Researchers should optimize concentrations based on the specific requirements of their formulation.

Protocol 1: Solubility Assessment of a UV Filter

Objective: To determine the solubility of a solid UV filter (e.g., Avobenzone) in this compound.

Materials:

  • This compound

  • Solid UV filter (e.g., Avobenzone)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Beakers

  • Temperature-controlled water bath

Procedure:

  • Weigh 10 g of this compound into a beaker.

  • Place the beaker on a magnetic stirrer within a temperature-controlled water bath set to 25°C.

  • Incrementally add a known weight of the UV filter (e.g., 0.1 g) to the beaker while stirring.

  • Allow the mixture to stir for a set period (e.g., 30 minutes) after each addition to ensure complete dissolution.

  • Continue adding the UV filter until saturation is reached (i.e., solid particles remain undissolved).

  • Record the total weight of the UV filter dissolved to calculate the solubility in g/100g of this compound.

  • Repeat the procedure at elevated temperatures (e.g., 40°C, 50°C) to assess the effect of temperature on solubility.

Experimental Workflow for Solubility Assessment:

Solubility_Assessment cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh this compound C Add UV Filter Incrementally A->C B Set Temperature B->C D Stir to Dissolve C->D Not Saturated E Observe for Saturation D->E Not Saturated E->C Not Saturated F Record Total Solute E->F Saturated G Calculate Solubility F->G

Caption: Step-by-step workflow for assessing the solubility of a cosmetic ingredient.

Protocol 2: Preparation of a Simple Oil-in-Water (O/W) Emulsion

Objective: To evaluate the potential of this compound as a co-emulsifier or solvent in a basic O/W emulsion.

Materials:

  • This compound

  • Light mineral oil

  • A nonionic emulsifier (e.g., Cetearyl Alcohol)

  • Deionized water

  • Homogenizer

  • Beakers

  • Heating plate

Procedure:

  • Oil Phase Preparation: In a beaker, combine 10% light mineral oil, 2% cetearyl alcohol, and 5% this compound. Heat to 75°C while stirring until all components are melted and uniform.

  • Water Phase Preparation: In a separate beaker, heat 73% deionized water to 75°C.

  • Emulsification: Slowly add the water phase to the oil phase while homogenizing at a moderate speed.

  • Cooling: Continue homogenization while allowing the emulsion to cool to room temperature.

  • Evaluation: Assess the resulting emulsion for its stability, viscosity, and sensory characteristics.

Safety and Regulatory Information

This compound is generally considered to have a good safety profile with low toxicity.[8] However, as with any chemical, it is essential to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound presents a compelling option for cosmetic formulators seeking a high-performance, green solvent. Its excellent solubilizing and cleansing properties, combined with a favorable safety and environmental profile, make it a versatile ingredient for a new generation of cosmetic products. Further research to quantify its performance in various cosmetic systems will undoubtedly expand its application in the industry.

References

Application Notes and Protocols for the Laboratory Synthesis of Dibutoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutoxymethane (DBM), also known as formaldehyde (B43269) dibutyl acetal, is a versatile, halogen-free solvent with applications ranging from cosmetics to diesel fuel additives.[1][2] Its synthesis in a laboratory setting is primarily achieved through the acid-catalyzed condensation of formaldehyde or its polymeric form, paraformaldehyde, with n-butanol.[3] This document provides detailed experimental protocols and application notes for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Reaction Mechanism

The synthesis of this compound proceeds via a two-step nucleophilic substitution reaction. The process is initiated by the protonation of the carbonyl oxygen in formaldehyde (released from paraformaldehyde depolymerization at temperatures above 90°C), which enhances its electrophilicity. This is followed by a nucleophilic attack from n-butanol to form a hemiformal intermediate. A subsequent reaction with a second molecule of n-butanol yields this compound and a water molecule.[3]

Experimental Protocols

Two primary methods for the laboratory-scale synthesis of this compound are detailed below. The first method utilizes anhydrous ferric chloride as a catalyst, while the second employs sulfuric acid.

Method 1: Synthesis using Anhydrous Ferric Chloride Catalyst

This protocol is adapted from a standard laboratory preparation method.[1]

Materials:

  • Paraformaldehyde (0.5 mole, 15 g)

  • n-Butanol (1.0 mole, 74 g)

  • Anhydrous Ferric Chloride (2.0 g)

  • 10% Aqueous Sodium Carbonate Solution

  • 20% Hydrogen Peroxide Solution

  • Sodium Metal

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Combine 15 g (0.5 mole) of paraformaldehyde, 74 g (1.0 mole) of n-butanol, and 2.0 g of anhydrous ferric chloride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 10 hours.

  • After reflux, cool the mixture and discard the lower layer of 3-4 ml.

  • Add 50 ml of 10% aqueous sodium carbonate solution to the flask to precipitate ferric chloride as ferric hydroxide.

  • To remove any unreacted aldehyde, wash the product by shaking it with a mixture of 40 ml of 20% hydrogen peroxide and 5 ml of 10% sodium carbonate solution at 45°C.

  • Wash the product with water.

  • Dry the product over anhydrous sodium sulfate.

  • Distill the dried product from excess sodium metal to obtain pure this compound. This procedure can yield up to 62 g (78%) of the final product.[1]

Method 2: Synthesis using Sulfuric Acid Catalyst with Azeotropic Water Removal

This method is a modern approach that avoids the use of co-solvents for water removal by utilizing n-butanol as both a reactant and an azeotropic agent.[3][4]

Materials:

  • Paraformaldehyde (e.g., 60 g)

  • n-Butanol (e.g., 370 g)

  • Concentrated Sulfuric Acid (98%, e.g., 0.1 mL)

  • Deionized Water

  • Neutralizing agent (e.g., sodium carbonate solution)

  • Round-bottom flask

  • Heating mantle

  • Distillation apparatus with a Dean-Stark trap or similar water separator

Procedure:

  • In a round-bottom flask, create a 30-50% formaldehyde solution by mixing paraformaldehyde, methanol, and water.[5] For a solvent-free approach, directly mix paraformaldehyde and n-butanol.[4][5]

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.[4]

  • Heat the mixture to 90-100°C until a clear solution is obtained.[4][5]

  • Increase the temperature to around 125°C to initiate the reaction and azeotropic distillation of water and butanol.[3][4] The water-butanol azeotrope boils at approximately 92°C.[3]

  • Collect the water in the distillation trap, effectively removing it from the reaction mixture and driving the equilibrium towards the formation of this compound.[3]

  • Once the accumulation of water in the trap ceases, cool the reaction mixture to below 50°C.[5]

  • Neutralize the mixture by adding a suitable agent like sodium carbonate solution.

  • Wash the crude product with water.

  • Purify the this compound by distillation.

Data Presentation

The following table summarizes quantitative data from various reported synthesis methods.

ParameterMethod 1 (FeCl₃)[1]Method 2 (H₂SO₄)[4]Method 3 (Immobilized H₂SO₄)[6]Method 4 (HZSM-5)[6]
Formaldehyde Source ParaformaldehydeParaformaldehydeFormaldehyde Solution (55%)Formaldehyde Solution (25%)
Butanol to Formaldehyde Molar Ratio 2:1Not explicitly stated~2:1~3.5:1
Catalyst Anhydrous Ferric ChlorideSulfuric AcidImmobilized Sulfuric AcidHZSM-5
Catalyst Loading ~2.2 wt% of reactantsCatalytic amount6.0 g2.2 g
Reaction Temperature (°C) Reflux90-12590-12090-110
Reaction Time 10 hoursNot specified1 hour2 hours
Yield 78%Not specifiedNot specifiedNot specified
Purification Washing, Drying, DistillationNeutralization, Washing, DistillationWater separation during reactionWater separation during reaction

Visualizations

Reaction_Mechanism Paraformaldehyde Paraformaldehyde Formaldehyde Formaldehyde (CH₂O) Paraformaldehyde->Formaldehyde Depolymerization (>90°C) Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde + H⁺ Butanol1 n-Butanol Hemiformal Hemiformal Intermediate Butanol1->Hemiformal Protonated_Formaldehyde->Formaldehyde - H⁺ Protonated_Formaldehyde->Hemiformal Nucleophilic Attack DBM This compound Hemiformal->DBM Butanol2 n-Butanol Butanol2->DBM Water Water (H₂O) DBM->Water + H₂O H_plus H⁺ (Acid Catalyst) Experimental_Workflow Reactants 1. Mix Reactants (Para)formaldehyde, n-Butanol, Catalyst Reaction 2. Heat and React (e.g., Reflux or Azeotropic Distillation) Reactants->Reaction Quenching 3. Quench and Neutralize (e.g., add Na₂CO₃ solution) Reaction->Quenching Washing 4. Wash Crude Product (e.g., with water, H₂O₂ solution) Quenching->Washing Drying 5. Dry Product (e.g., with Na₂SO₄) Washing->Drying Distillation 6. Purify by Distillation Drying->Distillation Analysis 7. Characterize Product (e.g., GC-MS, NMR) Distillation->Analysis

References

Application Notes and Protocols for the Use of Dibutoxymethane in Temperature Rising Elution Fractionation (TREF)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Temperature Rising Elution Fractionation (TREF) is a powerful analytical technique for characterizing the chemical composition distribution (CCD) of semi-crystalline polymers, particularly polyolefins. The choice of solvent is critical for the successful separation of polymer chains based on their crystallizability. For decades, chlorinated solvents like 1,2,4-trichlorobenzene (B33124) (TCB) have been the standard for TREF. However, due to their toxicity and environmental concerns, there is a growing need for safer and more environmentally friendly alternatives.

Dibutoxymethane (DBM), also known as butylal, has emerged as a promising "green" solvent for TREF analysis. It is a halogen-free and less toxic alternative to TCB. Studies have shown that DBM can be successfully used for the TREF analysis of polyolefins, such as polyethylene (B3416737) and polypropylene, providing results comparable to those obtained with TCB. This document provides detailed application notes and protocols for the use of this compound in TREF.

Advantages of this compound in TREF

The use of this compound as a solvent in TREF offers several key advantages over traditional chlorinated solvents:

  • Lower Toxicity: DBM is significantly less toxic than TCB, enhancing laboratory safety and reducing environmental impact.

  • Halogen-Free: As a halogen-free solvent, DBM is more environmentally friendly.[1]

  • Lower Freezing Point: DBM has a much lower freezing point (-58 °C) compared to TCB, which broadens the range of temperatures available for TREF analysis.[1]

  • Comparable Results: TREF analyses of polyethylene performed using DBM show similar results in terms of peak shapes and short chain branching distributions when compared to TCB.[1]

Data Presentation

Comparison of Solvent Properties: this compound vs. 1,2,4-Trichlorobenzene
PropertyThis compound (DBM)1,2,4-Trichlorobenzene (TCB)Reference
Chemical Formula C₉H₂₀O₂C₆H₃Cl₃
Molar Mass 160.26 g/mol 181.45 g/mol
Boiling Point 184 °C214 °C
Freezing Point -58 °C17 °C[1]
Toxicity Less toxicHigh toxicity, skin irritant[1]
Environmental Impact Halogen-free, more environmentally friendlyChlorinated, long-lasting effects
Comparative TREF Elution Data for Polyethylene

A key finding in the comparative analysis of DBM and TCB for TREF of polyethylene is the consistent shift in elution temperatures. For a given polyethylene sample, the elution temperature in this compound is consistently higher than in 1,2,4-trichlorobenzene.

Polymer TypeSolventElution Temperature ShiftReference
Metallocene PolyethylenesThis compound (DBM) vs. 1,2,4-Trichlorobenzene (TCB)+12.3 ± 0.3 °C in DBM[1]

Note: While this compound has been reported as a suitable solvent for the TREF analysis of polypropylene, specific quantitative elution temperature data was not available in the reviewed literature. The general protocol for polyethylene can be adapted for polypropylene, with the understanding that elution temperatures will differ.

Experimental Protocols

General Protocol for TREF Analysis of Polyethylene in this compound

This protocol is based on established methods for the TREF analysis of polyethylene.[1]

4.1.1. Materials and Equipment

  • Solvent: this compound (DBM, butylal), ultra-pure grade.

  • Polymer Sample: Polyethylene (e.g., LLDPE, HDPE).

  • TREF Instrument: A commercial TREF instrument or a suitably modified gas chromatograph with a temperature-programmable oven.

  • Column: Stainless steel column packed with an inert support (e.g., metallic wires or glass beads). A typical dimension is 30 mm x 4.6 mm.[1]

  • Detector: Differential Refractive Index (dRI) detector or an Infrared (IR) detector.

  • Dissolution System: Vials and a heating block for sample dissolution.

4.1.2. Procedure

  • Sample Preparation:

    • Dissolve the polyethylene sample in this compound at 160 °C to a final concentration of 0.5 to 1.0 mg/mL.[1]

    • Ensure complete dissolution by maintaining the temperature and providing agitation if necessary.

  • Injection and Crystallization:

    • Inject a 300 µL volume of the hot polymer solution into the TREF column, which is pre-heated to 150 °C.[1]

    • Initiate the cooling program:

      • Rapidly cool the column from 150 °C to 100 °C at a rate of 1 °C/min.[1]

      • Slowly cool the column from 100 °C to 30 °C at a rate of 0.1 °C/min to allow for polymer crystallization on the support material.[1]

    • Hold the column at 30 °C for 30 minutes to ensure complete crystallization.[1]

  • Elution and Detection:

    • Start the elution with a constant flow of this compound at a flow rate of 0.2 mL/min.[1]

    • Begin the heating program, increasing the column temperature from 30 °C to 150 °C at a rate of 1 °C/min.[1]

    • The dissolved polymer fractions will elute from the column as the temperature increases.

    • Monitor the concentration of the eluted polymer using a dRI or IR detector.

  • Data Analysis:

    • Plot the detector signal as a function of the elution temperature to obtain the TREF profile, which represents the short-chain branching distribution of the sample.

Visualizations

TREF Experimental Workflow

TREF_Workflow cluster_prep Sample Preparation cluster_injection_crystallization Injection & Crystallization cluster_elution_detection Elution & Detection cluster_analysis Data Analysis A Dissolve Polyolefin in this compound (160 °C) B Inject Hot Solution into TREF Column (150 °C) A->B C Fast Cooling (150 °C to 100 °C @ 1 °C/min) B->C D Slow Cooling (100 °C to 30 °C @ 0.1 °C/min) C->D E Hold at 30 °C (30 min) D->E F Start Solvent Flow (DBM @ 0.2 mL/min) E->F G Heat Column (30 °C to 150 °C @ 1 °C/min) F->G H Detect Eluted Polymer (dRI or IR Detector) G->H I Generate TREF Profile (Concentration vs. Temperature) H->I

Caption: Workflow for TREF analysis using this compound.

Logical Relationship of TREF Parameters

TREF_Parameters cluster_inputs Input Parameters cluster_process TREF Process cluster_outputs Output Solvent Solvent (this compound) Crystallization Crystallization (Cooling Rate) Solvent->Crystallization Polymer Polymer Type (e.g., PE, PP) Polymer->Crystallization Concentration Concentration (0.5-1.0 mg/mL) Concentration->Crystallization Elution Elution (Heating Rate) Crystallization->Elution TREF_Profile TREF Profile Elution->TREF_Profile CCD Chemical Composition Distribution TREF_Profile->CCD

Caption: Key parameters influencing the TREF experiment and output.

References

Application Notes and Protocols: Preparation of Butoxymethyltriphenylphosphonium Iodide using Dibutoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of butoxymethyltriphenylphosphonium iodide, a valuable Wittig reagent, utilizing dibutoxymethane as a key starting material. The synthesis is based on an efficient one-pot method employing triphenylphosphine (B44618) and iodine.[1][2] This reagent is a crucial intermediate for the introduction of a butoxymethylidene group in the Wittig reaction, a widely used method for alkene synthesis in organic chemistry and drug development.[3][4] The protocol herein offers a straightforward and high-yielding route to this functionalized phosphonium (B103445) salt.

Introduction

Alkoxymethyltriphenylphosphonium halides are important reagents in organic synthesis, primarily serving as precursors to phosphorus ylides for the Wittig reaction.[3][5] The subsequent reaction of these ylides with aldehydes or ketones provides a reliable method for the formation of enol ethers, which are versatile intermediates in the synthesis of complex molecules. The preparation of butoxymethyltriphenylphosphonium iodide from this compound, triphenylphosphine, and iodine presents an efficient and direct route to this reagent.[1][2] This method avoids the handling of potentially unstable alkoxymethyl halides.

Chemical Reaction

The overall reaction for the preparation of butoxymethyltriphenylphosphonium iodide is as follows:

Ph₃P + I₂ + (BuO)₂CH₂ → [Ph₃PCH₂OBu]⁺I⁻ + BuOI

A plausible mechanism involves the initial reaction of triphenylphosphine with iodine to form an intermediate, which then reacts with this compound to yield the desired phosphonium iodide.[2]

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of α-alkoxymethyltriphenylphosphonium iodides.[1]

Materials:

Equipment:

  • Sealable reaction tube or a two-neck round-bottom flask with a condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a sealable reaction tube, add triphenylphosphine (20 mmol, 5.24 g).

  • Add 4 mL of anhydrous toluene to the tube.

  • Add iodine (22 mmol, 5.58 g, 1.1 equivalents) to the mixture and stir for 5 minutes at room temperature.

  • Slowly add a solution of this compound (10 mmol, 1.60 g) in 1 mL of anhydrous toluene to the reaction mixture.

  • Seal the tube and allow the reaction to stir at room temperature (approximately 28 °C) for 5 hours.

  • Upon completion of the reaction, remove the toluene under reduced pressure using a rotary evaporator.

  • Wash the resulting residue with anhydrous hexane to remove any unreacted starting materials and byproducts, yielding the butoxymethyltriphenylphosphonium iodide salt.

Data Presentation

The following table summarizes the yields for the synthesis of various α-alkoxymethyltriphenylphosphonium iodides using the described one-pot method with different bis-alkoxymethanes.[1][2]

EntryR in (RO)₂CH₂ProductYield (%)
1n-ButylButoxymethyltriphenylphosphonium iodide80
2n-PropylPropoxymethyltriphenylphosphonium iodide85
3IsopropylIsopropoxymethyltriphenylphosphonium iodide82
4n-PentylPentoxymethyltriphenylphosphonium iodide78
5BenzylBenzyloxymethyltriphenylphosphonium iodide91

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of butoxymethyltriphenylphosphonium iodide.

experimental_workflow Synthesis of Butoxymethyltriphenylphosphonium Iodide cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification PPh3 Triphenylphosphine ReactionMix Combine PPh3 and I2 in Toluene PPh3->ReactionMix I2 Iodine I2->ReactionMix This compound This compound AddDBM Add this compound Solution This compound->AddDBM Stir1 Stir for 5 min ReactionMix->Stir1 Stir1->AddDBM Stir2 Stir for 5 hours at Room Temperature AddDBM->Stir2 Evaporation Remove Toluene (Rotary Evaporation) Stir2->Evaporation Washing Wash with Hexane Evaporation->Washing FinalProduct Butoxymethyltriphenylphosphonium Iodide Washing->FinalProduct

Caption: Experimental workflow for the synthesis of butoxymethyltriphenylphosphonium iodide.

Applications in Drug Development

Butoxymethyltriphenylphosphonium iodide is a precursor to the corresponding ylide, which is utilized in the Wittig reaction to synthesize enol ethers. Enol ethers are valuable synthetic intermediates in the construction of more complex molecular architectures found in many pharmaceutical agents. The ability to introduce a butoxymethylidene group stereoselectively can be a critical step in the total synthesis of natural products and the development of new drug candidates.[1] For instance, the resulting enol ethers can undergo further transformations such as hydrolysis to aldehydes, allowing for carbon homologation.[1][2]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Iodine is corrosive and can cause stains; handle with care.

  • Toluene and hexane are flammable; avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Optimizing Dibutoxymethane synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of dibutoxymethane synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions

Potential CauseRecommended Solution
Incomplete Reaction Verify Catalyst Activity: Ensure the acid catalyst (e.g., sulfuric acid, Amberlyst™) is not old or deactivated. Use the recommended catalyst loading (typically 0.5–2 wt%).[1] Increase Reaction Time/Temperature: The depolymerization of paraformaldehyde can be rate-limiting and requires temperatures >90°C.[1] Monitor the reaction progress via GC analysis to determine the optimal reaction time and temperature. The synthesis is typically conducted at temperatures ranging from 70°C to 185°C.[1]
Inefficient Water Removal Optimize Azeotropic Distillation: The removal of water drives the equilibrium towards product formation. Ensure your distillation setup (e.g., Dean-Stark apparatus) is efficiently removing the butanol-water azeotrope. Modern protocols utilize the butanol reactant to azeotropically remove water, eliminating the need for co-solvents like benzene (B151609) or toluene (B28343).[1]
Suboptimal Reactant Ratio Adjust Reactant Stoichiometry: An excess of butanol is often used to shift the equilibrium towards the product. Review your molar ratios of formaldehyde (B43269) (or paraformaldehyde) to n-butanol.
Losses During Workup Minimize Transfer Losses: Ensure all glassware is thoroughly rinsed with a suitable solvent to recover all product. Optimize Extraction & Washing: During aqueous washes, some product may be lost. Minimize the volume and number of washes, and consider back-extracting the aqueous layers.

G start Low this compound Yield check_reaction Check Reaction Completion (TLC, GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_water Verify Efficient Water Removal inefficient_water Inefficient Water Removal check_water->inefficient_water check_catalyst Evaluate Catalyst Activity & Loading bad_catalyst Catalyst Issue check_catalyst->bad_catalyst check_workup Review Workup Procedure workup_loss Losses During Workup check_workup->workup_loss incomplete->check_water Complete solution1 Increase Reaction Time/ Temperature (>90°C) incomplete->solution1 Not Complete inefficient_water->check_catalyst Efficient solution2 Optimize Distillation Setup (e.g., Dean-Stark) inefficient_water->solution2 Inefficient bad_catalyst->check_workup Active/Correct solution3 Use Fresh Catalyst/ Adjust Loading (0.5-2 wt%) bad_catalyst->solution3 Inactive/Incorrect solution4 Minimize Transfers/ Optimize Washes workup_loss->solution4 Yes

Q2: My final product is impure. What are the common impurities and how can I remove them?

A2: Impurities in this compound synthesis typically arise from side reactions or unreacted starting materials.

Common Impurities and Purification Strategies

ImpurityIdentificationFormation MechanismMitigation & Removal
Dibutyl Ether GC-MS, NMRAcid-catalyzed dehydration of n-butanol, especially with weaker acids.Use a strong mineral acid like H₂SO₄ to suppress carbocation formation.[1] Fractional distillation can separate dibutyl ether from the product.
Unreacted n-Butanol GC, NMRIncomplete reaction or use of a large excess.Ensure the reaction goes to completion. Remove via vacuum distillation.[1]
Residual Aldehydes Odor, specific chemical testsUnreacted formaldehyde or paraformaldehyde.Wash the crude product with a mixture of 10% sodium carbonate and 20% hydrogen peroxide solution at 45°C.[2]
Aldol Condensation Products (e.g., Ethylacrolein) GC-MS, NMRSide reactions of formaldehyde, more common in batch reactors.Use a continuous reactor for better control over temperature and residence time, which can reduce side products to <3%.[1] Purification via distillation.
Water Karl Fischer titrationByproduct of the reaction; insufficient removal.Efficient azeotropic distillation during the reaction. A patented method achieves <100 ppm water content through rectification under negative pressure.[3]

G start Crude this compound neutralization Neutralization (e.g., Na2CO3 wash) start->neutralization Remove Acid Catalyst aldehyde_removal Aldehyde Removal (H2O2/Na2CO3 wash) neutralization->aldehyde_removal Remove Residual Aldehydes drying Drying (e.g., Anhydrous MgSO4) aldehyde_removal->drying Remove Water distillation Fractional Distillation (Vacuum) drying->distillation Separate Byproducts final_product Pure this compound (>99%) distillation->final_product

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the acid-catalyzed condensation of n-butanol with formaldehyde or a formaldehyde source like paraformaldehyde.[1] This reaction is typically carried out under heating with continuous removal of the water byproduct to drive the reaction to completion.

Q2: Which acid catalyst is best for this compound synthesis?

A2: The choice of catalyst depends on the desired process (batch vs. continuous) and workup considerations.

  • Sulfuric Acid (H₂SO₄): A strong mineral acid that can achieve high yields (up to 95%) and minimizes the formation of dibutyl ether.[1] However, it requires a neutralization step during workup.

  • Solid Acid Resins (e.g., Amberlyst™): These are suitable for continuous processes, are easily separated from the reaction mixture by filtration, and can be recycled. They can sustain yields of around 88% over multiple cycles.[1]

  • Ferric Chloride (FeCl₃): Another option that has been used, affording yields around 78%.[2]

Q3: What are the optimal reaction conditions?

A3: Optimal conditions can vary, but generally fall within these ranges:

  • Temperature: 70°C to 185°C. Temperatures above 90°C are often necessary to efficiently depolymerize paraformaldehyde.[1]

  • Pressure: Often performed under atmospheric or reduced pressure to facilitate the distillation of the water-butanol azeotrope.[1]

  • Catalyst Loading: Typically 0.5–2% by weight.[1]

Q4: Is a co-solvent necessary for water removal?

A4: No. While older methods used co-solvents like benzene or toluene for azeotropic water removal, modern protocols leverage the excess n-butanol reactant itself to form a heterogeneous azeotrope with water.[4] This simplifies the process, reduces costs, and avoids the use of toxic solvents.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. Once water collection ceases, the reaction is generally considered complete. For more precise monitoring, aliquots can be taken from the reaction mixture and analyzed by Gas Chromatography (GC) to determine the consumption of starting materials and the formation of the product.

Quantitative Data Summary

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystCatalyst TypeTypical YieldOperating TemperatureAdvantagesDisadvantages
Sulfuric Acid Homogeneous~95%[1]~110°C[1]High yield, minimizes ether byproducts[1]Requires neutralization, not easily recyclable
Cationic Resins (e.g., Amberlyst™) Heterogeneous~88% (recyclable)[1]120-160°CEasily separated, reusable, good for continuous flow[1]Lower yield compared to H₂SO₄
Ferric Chloride Homogeneous~78%[2]RefluxRequires removal via washing, moderate yield

Table 2: Impact of Reactor Type on Purity

Reactor TypeTypical Byproduct LevelPurityKey Feature
Batch Reactor Up to 8%[1]Lower before purificationSimple setup
Continuous (Plug-Flow) Reactor <3%[1]>99% achievable[1]Precise control of temperature and residence time minimizes side reactions

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid and Paraformaldehyde

This protocol is adapted from patented methods for preparing this compound without a co-solvent.[4][5]

  • Apparatus Setup: Assemble a reaction flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus fitted with a condenser.

  • Reagent Charging:

    • To a 1-L flask, add 60 g of paraformaldehyde, 1.2 g of methanol (B129727), and 60 mL of deionized water.

    • Carefully add 0.1 mL of 98% sulfuric acid to the mixture.

  • Depolymerization: Heat the mixture to 90-100°C with stirring until a clear solution is obtained. This indicates the depolymerization of paraformaldehyde.

  • Addition of Butanol: Add 370 g of n-butanol to the clear solution.

  • Reaction & Water Removal: Heat the mixture to reflux (approx. 125°C). Collect the water-butanol azeotrope in the Dean-Stark trap. The reaction is complete when water no longer collects in the trap.

  • Cooling & Neutralization: Cool the reaction mixture to below 50°C. Carefully add a neutralization agent (e.g., 0.1 mL of 50% NaOH solution) to quench the acid catalyst.

  • Workup & Purification:

    • Add 100 g of water and distill the mixture to remove excess butanol and water.

    • Separate the organic layer. For higher purity, wash the organic layer with a 10% sodium carbonate solution, followed by a wash with a mixture of 20% hydrogen peroxide and 10% sodium carbonate to remove residual aldehydes.[2]

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis using a Solid Acid Catalyst (Amberlyst-15)

This protocol is a general guide for using a solid acid catalyst.

  • Catalyst Preparation: If the Amberlyst-15 resin is new, wash it with deionized water and then methanol to remove any impurities. Dry the resin in an oven at 100°C for at least 12 hours.

  • Apparatus Setup: Use the same setup as in Protocol 1.

  • Reagent Charging:

    • To the reaction flask, add n-butanol (2.2 equivalents) and paraformaldehyde (1 equivalent).

    • Add the dried Amberlyst-15 catalyst (e.g., 3g for a reaction with 30g of formaldehyde source).

  • Reaction & Water Removal: Heat the mixture to reflux (120-140°C) with vigorous stirring to ensure good contact with the catalyst. Collect the water-butanol azeotrope in the Dean-Stark trap until water formation ceases.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Remove the catalyst by simple filtration. The catalyst can be washed with n-butanol, dried, and reused.

  • Purification: The filtrate contains the crude product. Purify by vacuum distillation to remove excess n-butanol and any side products to yield pure this compound.

References

Preventing degradation of Dibutoxymethane at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dibutoxymethane (DBM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of DBM at high temperatures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with this compound at elevated temperatures.

ProblemPossible CausesRecommended Solutions
Yellowing or discoloration of DBM upon heating. Thermo-oxidative degradation.1. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Add a primary antioxidant, such as a sterically hindered phenol (B47542) (e.g., BHT), to scavenge free radicals. 3. Consider adding a secondary antioxidant, like a phosphite, which works synergistically with primary antioxidants to decompose hydroperoxides.
Unexpected formation of acidic byproducts. 1. Hydrolysis due to the presence of water. 2. Oxidation of DBM or its degradation products.1. Ensure DBM is anhydrous by using a freshly opened bottle or by drying it over a suitable desiccant prior to use. 2. Minimize exposure to atmospheric moisture by working under a dry, inert atmosphere. 3. If acidic byproducts are from oxidation, follow the recommendations for preventing thermo-oxidative degradation.
Inconsistent experimental results at high temperatures. 1. Variable levels of impurities in DBM. 2. Inconsistent heating rates or temperature control. 3. Presence of catalytic metals from the reaction vessel.1. Use high-purity DBM. If necessary, purify the solvent before use. 2. Ensure precise and consistent temperature control using a calibrated heating system. 3. Use glass or other inert reaction vessels. If using a metal reactor, ensure it is made of a compatible material like stainless steel and consider the use of metal deactivators if metal-catalyzed degradation is suspected.
Formation of precipitates or solid residues. Polymerization or condensation of degradation products.1. Lower the operating temperature if the experimental conditions allow. 2. Use antioxidants to prevent the initial degradation that leads to the formation of these products.
Noticeable decrease in the concentration of DBM over time. Evaporation and/or significant degradation.1. If operating near the boiling point of DBM (approximately 180°C), use a reflux condenser to minimize evaporative losses. 2. Address potential degradation pathways (thermo-oxidation and hydrolysis) as described above.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound degradation at high temperatures?

A1: The two primary degradation mechanisms for this compound at high temperatures are:

  • Thermo-oxidative degradation: This is a free-radical chain reaction initiated by heat and the presence of oxygen. It leads to the formation of hydroperoxides, which can further decompose and accelerate the degradation process, resulting in the formation of various oxidation products.[1]

  • Hydrolysis: In the presence of water and an acid or base catalyst, acetals like DBM can hydrolyze back to their constituent alcohol (butanol) and aldehyde (formaldehyde).[2] This reaction can be accelerated at higher temperatures.

Q2: What are the likely decomposition products of DBM at high temperatures?

A2: While specific mass spectrometry data for DBM is limited, based on the degradation of similar acetals and ethers, the expected decomposition products include:

  • From thermo-oxidation: Butanol, butyraldehyde, butyric acid, and various smaller esters and acids resulting from C-O and C-C bond cleavage.

  • From hydrolysis: Butanol and formaldehyde.

Q3: How can I prevent thermo-oxidative degradation of DBM?

A3: To prevent thermo-oxidative degradation, you should minimize the exposure of DBM to oxygen, especially at elevated temperatures. This can be achieved by:

  • Working under an inert atmosphere (e.g., nitrogen or argon).

  • Using antioxidants. Primary antioxidants, such as sterically hindered phenols (e.g., Butylated Hydroxytoluene - BHT), are radical scavengers.[3] Secondary antioxidants, like phosphites, decompose hydroperoxides and act synergistically with primary antioxidants.[2]

Q4: What is the role of water in the degradation of DBM?

A4: Water can lead to the hydrolysis of DBM, especially in the presence of acidic or basic impurities, which can act as catalysts.[2] This reaction cleaves the acetal (B89532) linkage, regenerating butanol and formaldehyde. The rate of hydrolysis is generally temperature-dependent.

Q5: What types of antioxidants are recommended for stabilizing DBM?

A5: A combination of primary and secondary antioxidants is often most effective.

Antioxidant TypeMechanism of ActionExamples
Primary Antioxidants (Radical Scavengers) Donate a hydrogen atom to peroxy radicals, terminating the free-radical chain reaction.Sterically hindered phenols (e.g., BHT, Irganox® 1010, Irganox® 1076)[3]
Secondary Antioxidants (Hydroperoxide Decomposers) Decompose hydroperoxides into non-radical, stable products.Phosphites and phosphonates (e.g., Irgafos® 168), Thioesters[2]

Q6: Can the material of my reaction vessel affect the stability of DBM?

A6: Yes, certain metals can catalyze the degradation of organic compounds at high temperatures. It is advisable to use glass or inert-lined reactors. If metal reactors are necessary, stainless steel is generally a suitable option for many organic solvents, but compatibility should always be verified under the specific experimental conditions.[4][5][6][7][8]

Q7: How can I test for the formation of peroxides in DBM?

A7: Ethers and acetals can form explosive peroxides upon storage and exposure to air.[9][10][11][12][13] It is good practice to test for the presence of peroxides before heating DBM, especially if the container has been opened for an extended period. This can be done using commercially available peroxide test strips.

Experimental Protocols

Protocol for Assessing the Thermal Stability of this compound

This protocol is a general guideline for evaluating the thermal stability of DBM.

Objective: To determine the extent of thermal degradation of DBM under specific temperature conditions.

Materials:

  • High-purity this compound

  • High-pressure stainless-steel test cell or thick-walled glass ampoule

  • Heating oven with precise temperature control

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Inert gas (nitrogen or argon)

Procedure:

  • Sample Preparation: Place a known amount of high-purity DBM into the test cell.

  • Inerting: Purge the test cell with an inert gas to remove oxygen and then seal it.

  • Thermal Stress: Place the sealed test cell in the heating oven at the desired experimental temperature for a specified duration (e.g., 24, 48, 72 hours).

  • Cooling: After the specified time, remove the test cell from the oven and allow it to cool to room temperature.

  • Analysis:

    • Carefully open the test cell.

    • Analyze the liquid phase using GC-MS to identify and quantify any degradation products.[14]

    • Compare the chromatogram of the heat-treated sample with that of an unstressed DBM sample to determine the percentage of degradation.

Visualizations

Thermal_Degradation_Pathways DBM This compound Thermo_Oxidation Thermo-oxidative Degradation DBM->Thermo_Oxidation Initiation Hydrolysis Hydrolysis DBM->Hydrolysis Initiation Heat_Oxygen Heat + Oxygen Heat_Oxygen->Thermo_Oxidation Heat_Water_AcidBase Heat + Water (Acid/Base Catalyst) Heat_Water_AcidBase->Hydrolysis Free_Radicals Free Radicals Thermo_Oxidation->Free_Radicals Butanol_Formaldehyde Butanol + Formaldehyde Hydrolysis->Butanol_Formaldehyde Hydroperoxides Hydroperoxides Free_Radicals->Hydroperoxides Propagation Oxidation_Products Oxidation Products (Butanol, Butyraldehyde, Butyric Acid, etc.) Hydroperoxides->Oxidation_Products Decomposition Experimental_Workflow cluster_prep Preparation cluster_stress Thermal Stress cluster_analysis Analysis Sample_Prep Sample Preparation (DBM in test cell) Inerting Inerting (Purge with N2/Ar) Sample_Prep->Inerting Heating Heating (Constant Temperature) Inerting->Heating Cooling Cooling to Room Temperature Heating->Cooling GC_MS GC-MS Analysis Cooling->GC_MS Data_Analysis Data Analysis (Identify & Quantify Products) GC_MS->Data_Analysis

References

GPC Column Stability and Compatibility with Dibutoxymethane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dibutoxymethane (DBM) as a mobile phase in Gel Permeation Chromatography (GPC). It addresses common questions and potential issues regarding GPC column stability and compatibility with this greener solvent alternative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why consider it for GPC?

This compound (DBM), also known as butylal, is an acetal (B89532) that is gaining attention as a "green solvent" alternative to halogenated solvents like 1,2,4-trichlorobenzene (B33124) (TCB) for polymer analysis.[1][2] It is a colorless liquid with low toxicity and is biodegradable.[1][3] Its use in GPC, particularly for polymers like polyethylene (B3416737) at elevated temperatures, has been documented, demonstrating its potential as a viable, safer mobile phase.[4][5]

Q2: Is this compound compatible with standard GPC columns?

Yes, studies have shown that this compound is compatible with common GPC columns, particularly those with polystyrene-divinylbenzene (PS-DVB) packing.[6][7][8] One study explicitly found that DBM has "no impact on the GPC column packing" after a week of continuous use at 145°C.[4] PS-DVB columns are known for their wide solvent compatibility and mechanical stability.[6][8]

Q3: What are the physical and chemical properties of this compound relevant to GPC?

Understanding the properties of DBM is crucial for method development. Key properties are summarized in the table below.

PropertyValueReference
Appearance Colorless liquid[1][3]
Boiling Point Approximately 175-182°C[1][2][3]
Density Approximately 0.84 g/cm³ at 20°C[1][3]
Solubility Insoluble in water, miscible with organic solvents[1][2]
Chemical Stability Stable under normal conditions, but can react in acidic or basic environments[1]

Q4: Are there any known reactivity issues between this compound and GPC column materials?

This compound is generally stable and exhibits low reactivity.[3] It belongs to the class of acetals and is synthesized from formaldehyde (B43269) and butanol.[1][2] The primary GPC column packing for organic solvents is polystyrene-divinylbenzene (PS-DVB), which is a highly cross-linked and robust polymer matrix.[6][8] Existing literature suggests good compatibility and no significant reactivity under typical GPC operating conditions.[4] However, as with any new solvent, it is prudent to perform initial compatibility tests.

Troubleshooting Guide

This section addresses specific issues that may arise when using this compound as a GPC mobile phase.

Issue 1: Changes in Retention Time or Peak Shape

Unexpected shifts in retention time or distorted peak shapes (e.g., tailing, fronting, or broadening) can indicate a few potential problems.

  • Possible Cause 1: Column Degradation. While DBM is shown to be compatible, any new solvent could potentially interact with the stationary phase over extended periods or at very high temperatures.

    • Solution:

      • Verify System Performance: Inject a well-characterized standard to check the column's performance.

      • Inspect the Column: If performance has degraded, consider flushing the column with a compatible, stronger solvent (if recommended by the manufacturer) or replacing the column if it's near the end of its lifespan.

  • Possible Cause 2: Sample-Column Interaction. For some analytes, there might be secondary interactions with the stationary phase that are dependent on the mobile phase.

    • Solution:

      • Mobile Phase Modification: Consider adding a small percentage of a modifier to the this compound mobile phase to minimize secondary interactions. The choice of modifier will depend on the nature of the analyte.

  • Possible Cause 3: Improper Solvent Switch. Switching from a previous solvent to this compound without proper procedure can affect the column packing.

    • Solution:

      • Follow Manufacturer's Protocol: Always adhere to the column manufacturer's guidelines for solvent switching. This typically involves using an intermediate solvent that is miscible with both the old and new mobile phases.[9][10]

A logical workflow for troubleshooting these issues is presented below.

GPC_Troubleshooting_Workflow start Start: Observe Change in Retention Time/Peak Shape check_standard Inject a Known Standard start->check_standard is_performance_ok Is Performance Acceptable? check_standard->is_performance_ok check_solvent_switch Review Solvent Switching Procedure is_performance_ok->check_solvent_switch No consider_interaction Consider Sample-Column Interaction is_performance_ok->consider_interaction Yes was_switch_correct Was the Procedure Correct? check_solvent_switch->was_switch_correct flush_column Flush Column with Intermediate Solvent was_switch_correct->flush_column No replace_column Consider Replacing Column was_switch_correct->replace_column Yes flush_column->check_standard add_modifier Add Modifier to DBM consider_interaction->add_modifier evaluate_results Evaluate Results add_modifier->evaluate_results end End: Problem Resolved evaluate_results->end replace_column->end

Troubleshooting workflow for retention and peak shape issues.

Issue 2: Increased System Backpressure

A gradual or sudden increase in backpressure can signal a blockage in the system.

  • Possible Cause 1: Particulate Contamination. The mobile phase or sample may contain particulates.

    • Solution:

      • Filter Mobile Phase: Always filter this compound and any additives through a compatible 0.45 µm or smaller filter.

      • Filter Sample: Ensure all samples are filtered before injection.

  • Possible Cause 2: Column Frit Blockage. Particulates can accumulate on the inlet frit of the column.

    • Solution:

      • Reverse Flush: Following the manufacturer's instructions, carefully reverse-flush the column at a low flow rate. Caution: Not all columns can be back-flushed.

  • Possible Cause 3: Column Bed Collapse. This is a more severe issue that can be caused by sudden pressure shocks or using an incompatible solvent that causes the packing to swell or shrink excessively.

    • Solution:

      • The column will likely need to be replaced. To prevent this, always ramp up the flow rate slowly and follow proper solvent switching procedures.

Experimental Protocols

Protocol 1: GPC System Preparation and Column Conditioning for this compound

This protocol outlines the steps for safely introducing this compound into a GPC system that was previously running a different organic solvent (e.g., Tetrahydrofuran - THF).

Materials:

  • HPLC-grade this compound

  • HPLC-grade intermediate solvent (e.g., isopropanol (B130326) or acetone, miscible with both THF and DBM)

  • GPC system with appropriate detectors (e.g., RI, UV, MALS)

  • Polystyrene-divinylbenzene (PS-DVB) GPC column

Procedure:

  • System Flush (without column):

    • Disconnect the GPC column from the system.

    • Purge the pump with the intermediate solvent for at least 30 minutes at a flow rate of 1-2 mL/min to remove all traces of the previous solvent.

    • Gradually introduce this compound into the system and continue to flush for another 30-60 minutes.

  • Column Conditioning:

    • Reduce the flow rate to 0.1 mL/min.

    • Connect the GPC column to the system in the correct flow direction.

    • Slowly introduce the intermediate solvent into the column for at least 3 column volumes.

    • Gradually introduce a 50:50 mixture of the intermediate solvent and this compound and run for 3 column volumes.

    • Switch to 100% this compound and flush the column for at least 5 column volumes, or until the detector baseline is stable.

    • Slowly increase the flow rate to the desired operational flow rate.

The logical flow of this experimental protocol is illustrated below.

GPC_Conditioning_Workflow start Start: System with Previous Solvent (e.g., THF) disconnect_column Disconnect Column start->disconnect_column flush_intermediate Flush System with Intermediate Solvent disconnect_column->flush_intermediate flush_dbm Flush System with 100% DBM flush_intermediate->flush_dbm connect_column Connect Column (Low Flow) flush_dbm->connect_column condition_intermediate Condition Column with Intermediate Solvent connect_column->condition_intermediate condition_mix Condition with 50:50 Intermediate:DBM condition_intermediate->condition_mix condition_dbm Condition with 100% DBM condition_mix->condition_dbm equilibrate Equilibrate at Operational Flow Rate condition_dbm->equilibrate end End: System Ready for Analysis with DBM equilibrate->end

Experimental workflow for GPC system and column conditioning.

References

Managing Dibutoxymethane Flammability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the flammability of dibutoxymethane in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Properties of this compound

Understanding the physicochemical properties of this compound is the first step in managing its flammability.

PropertyValue
Synonyms Formaldehyde dibutyl acetal, Butylal, Di-n-butyl formal[1][2]
Molecular Formula C9H20O2[1][3]
Molecular Weight 160.26 g/mol [1][3]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 179.2 - 182.5 °C (354.6 - 360.5 °F)[3][4][5]
Flash Point 43 - 63 °C (110 - 145.4 °F)[4][5][6]
Autoignition Temperature 220 °C (428 °F)[5]
Vapor Pressure 1.289 mmHg @ 25 °C[4]
Solubility in Water 222.5 - 304.9 mg/L @ 20-25 °C[4][5]
Lower Explosion Limit 0.63 %(V) @ 20 °C
Upper Explosion Limit 23.6 %(V) @ 180 °C

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the recommended storage procedures for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[7][8] It is recommended to store it in a designated flammable liquids storage cabinet.[9][10] Containers should be kept tightly closed to prevent the escape of vapors and exposure to atmospheric oxygen.[7] Avoid storing it in direct sunlight.[8][9]

Q2: Are there any materials that are incompatible with this compound?

A2: Yes. This compound should be stored separately from strong oxidizing agents, such as nitric or chromic acid, permanganates, chlorates, perchlorates, and peroxides.[10][11]

Q3: What are the limits on the quantity of this compound that can be stored in a laboratory?

A3: The maximum quantity of flammable liquids allowed in a laboratory is regulated and depends on factors like the lab's size and whether it has a sprinkler system.[9][10] Generally, no more than 10 gallons (37 liters) of flammable liquids should be stored outside of an approved flammable storage cabinet. For larger quantities, a dedicated flammable storage cabinet is required.[10][12]

Personal Protective Equipment (PPE)

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is essential to wear appropriate PPE to minimize exposure. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[5][13]

  • Skin Protection: A lab coat and chemical-resistant gloves.[5][13] Nitrile or polyvinyl alcohol (PVA) gloves are suitable for protection against ethers.[14]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[7][15] If exposure limits are exceeded, a full-face respirator may be necessary.[5]

Emergency Procedures

Q5: What should I do in the event of a this compound spill?

A5: In case of a spill, immediately remove all sources of ignition from the area.[7] If the spill is small, you can absorb it with an inert material like sand or a commercial spill pillow.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety department. Ensure the area is well-ventilated to disperse vapors.[16]

Q6: What type of fire extinguisher is appropriate for a this compound fire?

A6: this compound is a flammable liquid, which corresponds to a Class B fire.[17] The recommended fire extinguishers are dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][7][17][18] Do not use water, as it may spread the flammable liquid.[17]

Q7: What are the first-aid measures for exposure to this compound?

A7:

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[5][7]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[7] If skin irritation occurs, get medical advice.[7]

  • Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.[7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Peroxide Formation

Q8: Does this compound form explosive peroxides?

A8: Like other ethers, this compound has the potential to form explosive peroxides when exposed to air and light over time.[15][19][20] These peroxides can be sensitive to shock, heat, or friction, posing a significant explosion hazard.[20]

Q9: How can I check for the presence of peroxides?

A9: Containers of this compound should be dated upon receipt and upon opening to track their age.[20] Peroxide-forming chemicals should be tested for peroxides before use, especially if they have been stored for an extended period (e.g., over a year).[21] You can use commercial peroxide test strips for a qualitative check. For a more quantitative analysis, a detailed experimental protocol is provided below.

Troubleshooting Guide

Q: I can smell a faint odor of this compound in the lab. What should I do? A: A noticeable odor may indicate inadequate ventilation or a potential leak. Immediately ensure that your fume hood is functioning correctly and that all containers of this compound are tightly sealed. If the smell persists, evacuate the area and report it to your lab supervisor or safety officer.

Q: I've noticed crystalline material around the cap of a this compound container. What does this signify? A: The presence of crystals around the cap or in the liquid could indicate the formation of dangerous explosive peroxides.[22] Do not attempt to open the container. This could cause the peroxides to detonate.[22] The container should be treated as a potential bomb. Cordon off the area, inform your safety officer immediately, and follow your institution's protocol for the disposal of high-hazard materials.

Q: My experimental protocol requires heating this compound. What are the critical safety precautions? A: Heating this compound increases its vapor pressure and the risk of forming an explosive air-vapor mixture. All heating must be conducted within a chemical fume hood.[15] Use a heating mantle or a sand bath with a temperature controller to avoid overheating. Never use an open flame. Ensure that the apparatus is properly assembled to prevent vapor leaks. Before heating, it is crucial to test the this compound for peroxides, as heating can cause them to detonate.

Experimental Protocols

Protocol for Peroxide Detection in this compound

This protocol describes a method for the quantitative determination of peroxides in this compound.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Potassium iodide (KI), saturated solution

  • Starch indicator solution (1%)

  • 0.1 N Sodium thiosulfate (B1220275) (Na2S2O3) solution, standardized

  • Erlenmeyer flask

  • Burette

Procedure:

  • Add 10 mL of the this compound sample to a 25 mL Erlenmeyer flask.

  • Add 1 mL of glacial acetic acid to the flask.

  • Add 1 mL of a freshly prepared saturated potassium iodide solution.

  • Swirl the flask and let it stand in the dark for 5 minutes. The presence of peroxides will be indicated by the formation of a yellow to brown color due to the liberation of iodine.

  • Add 10 mL of water and a few drops of the starch indicator solution. The solution will turn a deep blue-black color if iodine is present.

  • Titrate the solution with the standardized 0.1 N sodium thiosulfate solution until the blue color disappears.

  • Record the volume of sodium thiosulfate solution used.

Calculation: Peroxide concentration (in ppm as H2O2) = (V × N × 17000) / S Where:

  • V = volume of sodium thiosulfate solution used (in mL)

  • N = normality of the sodium thiosulfate solution

  • S = volume of the this compound sample (in mL)

Interpretation:

  • < 20 ppm: Generally considered safe for use.

  • 20-100 ppm: Use with caution. Avoid distillation or evaporation.

  • > 100 ppm: Potentially explosive. Do not use. Contact your environmental health and safety department for disposal.

Visualizations

RiskAssessmentWorkflow start Start: Handling this compound identify_hazards Identify Hazards (Flammability, Peroxide Formation) start->identify_hazards assess_risks Assess Risks (Quantity, Procedure, Environment) identify_hazards->assess_risks implement_controls Implement Control Measures assess_risks->implement_controls ppe Use Appropriate PPE (Gloves, Goggles, Lab Coat) implement_controls->ppe eng_controls Use Engineering Controls (Fume Hood, Flammable Cabinet) implement_controls->eng_controls admin_controls Follow Administrative Controls (SOPs, Training) implement_controls->admin_controls perform_work Perform Work ppe->perform_work eng_controls->perform_work admin_controls->perform_work waste_disposal Dispose of Waste Properly perform_work->waste_disposal end End waste_disposal->end

Caption: Risk assessment workflow for handling this compound.

SpillResponseDecisionTree spill This compound Spill Occurs is_major Is the spill major? (>1 Liter or outside fume hood) spill->is_major evacuate Evacuate the area. Alert others. Call emergency services. is_major->evacuate Yes is_minor Is the spill minor? (<1 Liter and contained) is_major->is_minor No report Report the incident. evacuate->report is_minor->evacuate No control_ignition Control ignition sources. is_minor->control_ignition Yes absorb Absorb with inert material. control_ignition->absorb clean_up Clean the area. Package waste for disposal. absorb->clean_up clean_up->report

Caption: Decision tree for responding to a this compound spill.

StorageLogic start Store this compound location Location start->location container Container start->container segregation Segregation start->segregation cool_dry Cool, Dry Area location->cool_dry ventilated Well-Ventilated location->ventilated flammable_cabinet Flammable Cabinet location->flammable_cabinet tightly_sealed Tightly Sealed container->tightly_sealed original_container Original Container container->original_container away_from_heat Away from Heat/Ignition segregation->away_from_heat away_from_oxidizers Away from Oxidizers segregation->away_from_oxidizers

Caption: Logical diagram for the proper storage of this compound.

References

Technical Support Center: Dibutoxymethane Purification and Drying

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification and drying of dibutoxymethane solvent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification and drying of this compound.

Problem Possible Cause Recommended Solution
Cloudy or hazy appearance after purification - Incomplete removal of water. - Presence of suspended inorganic salts from washing steps.- Dry the solvent over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) for a longer period or use a more efficient drying agent like sodium metal. - Ensure complete phase separation during aqueous washes. - Filter the solvent through a fine porosity filter paper or a membrane filter before distillation.
Low purity (<98%) after distillation - Inefficient fractional distillation. - Presence of close-boiling impurities, such as residual butanol.[1]- Use a fractionating column with a higher number of theoretical plates. - Perform the distillation at a reduced pressure to lower the boiling point and potentially improve separation from butanol. - Wash the crude this compound with water to remove the bulk of the butanol before drying and distillation.
Solvent turns yellow during storage - Presence of residual aldehydes that are oxidizing over time. - Decomposition due to exposure to air and light.- Repeat the purification step involving washing with a hydrogen peroxide solution to ensure complete removal of aldehydes.[2][3] - Store the purified solvent under an inert atmosphere (e.g., nitrogen or argon) in a dark, sealed container.[4][5]
Low yield of purified this compound - Incomplete reaction during synthesis. - Loss of product during aqueous washing steps due to its slight solubility in water. - Inefficient distillation (loss to foreshot or residue).- Optimize the synthesis reaction conditions (catalyst, temperature, reaction time). - Minimize the volume of water used for washing and ensure good phase separation. - Carefully monitor the distillation temperature to collect the correct fraction.
Inaccurate water content reading from Karl Fischer titration - Atmospheric moisture contamination during sampling. - Side reactions with the Karl Fischer reagent.- Ensure the titration vessel and solvent are dry before starting. - Handle the sample quickly in a low-humidity environment or use a glovebox. - Use a Karl Fischer oven to evaporate the water from the sample into the titration cell, avoiding direct contact of the solvent with the reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities originate from its synthesis and include unreacted starting materials like n-butanol and formaldehyde (B43269) (or its polymer, paraformaldehyde), water, and the acid catalyst (e.g., sulfuric acid or ferric chloride).[1][2][3] Side-reaction products may also be present.

Q2: How can I effectively remove residual n-butanol?

A2: Residual n-butanol can be challenging to remove due to its relatively high boiling point (117-118 °C), which is not extremely far from that of this compound (180-186 °C). A combination of methods is most effective:

  • Aqueous Extraction: Wash the crude product with water to remove the majority of the water-soluble butanol.

  • Fractional Distillation: Use a fractionating column to carefully separate the lower-boiling butanol from the this compound.[1] Distillation under reduced pressure can also aid in the separation.

Q3: What is the recommended drying agent for this compound?

A3: The choice of drying agent depends on the required level of dryness and the scale of the experiment.

  • For routine drying: Anhydrous sodium sulfate or magnesium sulfate are good choices. They are easy to handle and remove by filtration.

  • For very dry solvent: For applications requiring extremely low water content, distillation from sodium metal is effective.[2][3] However, this method is hazardous and should only be performed by experienced personnel with appropriate safety precautions. Molecular sieves (3Å or 4Å) are also a safer and effective alternative for achieving low water content.[6]

Q4: How can I confirm the purity and water content of my purified this compound?

A4: The purity and water content can be determined using the following analytical techniques:

  • Purity: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method to identify and quantify volatile impurities.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity.

  • Water Content: Karl Fischer titration is the standard method for accurately determining trace amounts of water in organic solvents.[10][11]

Q5: What are the recommended storage conditions for purified this compound?

A5: Purified this compound should be stored in a tightly sealed, dark glass bottle to protect it from light.[4][5] To prevent the absorption of atmospheric moisture and oxidation, it is best to store it under an inert atmosphere, such as nitrogen or argon.[4][5]

Quantitative Data on Drying Agents

The efficiency of a drying agent is determined by its capacity (amount of water it can absorb) and intensity (the final water content achievable). The following table provides a general comparison of common drying agents. Note that the final water content can be influenced by factors such as the initial water content of the solvent, the amount of drying agent used, and the contact time.

Drying AgentTypical Final Water Content (ppm)CapacitySpeedComments
Anhydrous Sodium Sulfate (Na₂SO₄) 100 - 250HighSlowNeutral, easy to filter. Good for pre-drying.
Anhydrous Magnesium Sulfate (MgSO₄) 50 - 100ModerateFastSlightly acidic, fine powder can be difficult to filter.
Anhydrous Calcium Chloride (CaCl₂) 100 - 200HighModerateCan form adducts with some oxygen-containing compounds.
Molecular Sieves (3Å or 4Å) < 10ModerateModerateExcellent for achieving very low water content. Can be regenerated.[6]
Sodium Metal (Na) < 1HighFastHighly reactive and hazardous. Used with distillation.[2][3]
Calcium Hydride (CaH₂) < 10HighModerateReacts with water to produce hydrogen gas; must be used in a well-ventilated area.

Data is based on general laboratory practices and may vary for this compound.

Experimental Protocols

Protocol 1: Purification of Crude this compound

This protocol is adapted from a standard laboratory preparation.[2][3]

Materials:

  • Crude this compound

  • 10% aqueous sodium carbonate solution

  • 20% hydrogen peroxide solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus (with fractionating column)

  • Heating mantle

  • Ice bath

Procedure:

  • Washing: a. Place the crude this compound in a separatory funnel. b. Add an equal volume of 10% aqueous sodium carbonate solution, shake vigorously, and allow the layers to separate. Discard the lower aqueous layer. This step neutralizes any residual acid catalyst. c. Add a mixture of 40 ml of 20% hydrogen peroxide and 5 ml of 10% sodium carbonate solution for every 100 ml of crude product. Shake the mixture at approximately 45°C for 10-15 minutes to remove residual aldehydes. d. Wash the organic layer twice with deionized water.

  • Drying: a. Transfer the washed this compound to a clean, dry flask. b. Add anhydrous sodium sulfate until it no longer clumps together. c. Swirl the flask occasionally and let it stand for at least one hour. For very dry solvent, allow it to stand overnight.

  • Distillation: a. Decant or filter the dried this compound into a round-bottom flask suitable for distillation. b. Set up a fractional distillation apparatus. c. Heat the flask gently. Discard the initial fraction (foreshot) that distills at a lower temperature. d. Collect the fraction that distills at the boiling point of this compound (approximately 180-186 °C at atmospheric pressure). e. Stop the distillation before the flask goes to dryness. f. Store the purified this compound in a sealed, dark bottle under an inert atmosphere.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general outline for using a Karl Fischer titrator.

Materials:

  • Purified this compound

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents

  • Dry syringe and needle

Procedure:

  • Titrator Preparation: a. Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the titration cell with the appropriate solvent and titrating to a dry endpoint to remove any residual moisture.

  • Sample Introduction: a. Using a dry syringe, carefully draw a precise volume or weight of the purified this compound. b. Quickly inject the sample into the titration cell, ensuring minimal exposure to the atmosphere.

  • Titration: a. Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted. b. The instrument will detect the endpoint and calculate the water content, usually in ppm or percent.

  • Repeatability: a. Perform the measurement in triplicate to ensure the accuracy and precision of the results.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude_dbm Crude this compound wash_na2co3 Wash with 10% Na2CO3 (Neutralize Acid) crude_dbm->wash_na2co3 wash_h2o2 Wash with H2O2/Na2CO3 (Remove Aldehydes) wash_na2co3->wash_h2o2 impurities Aqueous Waste (Acid, Salts, Butanol, Aldehydes) wash_na2co3->impurities wash_water Wash with Water (Remove Salts/Butanol) wash_h2o2->wash_water wash_h2o2->impurities drying Dry with Anhydrous Na2SO4 wash_water->drying wash_water->impurities distillation Fractional Distillation drying->distillation pure_dbm Pure this compound (>98%) distillation->pure_dbm

Caption: A flowchart illustrating the key steps in the purification of this compound.

DryingDecisionTree Decision Tree for Drying this compound start Select Drying Method routine_use Routine Use (e.g., as a general solvent) start->routine_use anhydrous_reax Anhydrous Reaction (<50 ppm water needed) start->anhydrous_reax na2so4 Use Anhydrous Na2SO4 or MgSO4 routine_use->na2so4 mol_sieves Use Molecular Sieves (3Å or 4Å) anhydrous_reax->mol_sieves na_distill Distill from Sodium Metal (Caution: Hazardous!) anhydrous_reax->na_distill check_purity Check Water Content (Karl Fischer) na2so4->check_purity mol_sieves->check_purity na_distill->check_purity

Caption: A decision tree to guide the selection of an appropriate drying method for this compound.

References

Addressing baseline noise in GPC with Dibutoxymethane mobile phase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gel Permeation Chromatography (GPC) utilizing Dibutoxymethane (DBM) as the mobile phase. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a focus on addressing baseline noise.

Frequently Asked Questions (FAQs)

Q1: Is this compound a suitable mobile phase for my GPC system?

A1: Yes, this compound (also known as butylal) has been successfully used as a GPC mobile phase, particularly for the analysis of polyolefins at high temperatures.[1][2][3][4] Studies have shown that it is a viable, less toxic alternative to solvents like 1,2,4-trichlorobenzene (B33124) (TCB).[3][4] Existing GPC instruments generally do not require modification for use with DBM, and it is compatible with common components like polystyrene-divinylbenzene columns and differential refractive index (dRI) detectors.[1][5]

Q2: What are the advantages of using this compound as a mobile phase?

A2: The primary advantages of using DBM include:

  • Lower Toxicity: It is a halogen-free and less toxic alternative to commonly used chlorinated solvents.[3][4]

  • Good Solubility: It is a good solvent for many polymers, including polyolefins, at elevated temperatures.[5]

  • Compatibility: It is compatible with standard GPC hardware, including columns and detectors.[1][5]

  • Comparable Results: GPC analyses using DBM have been shown to provide comparable results to those obtained with TCB for various polymers.[4]

Q3: Can this compound form peroxides, and can this affect my GPC baseline?

A3: While the search results do not specifically mention peroxide formation in this compound in the context of GPC, it is an ether and many ethers are known to form explosive peroxides upon exposure to air and light. Peroxides in the mobile phase can potentially cause baseline noise and may degrade the GPC column or interfere with detector performance. It is good practice to handle DBM as a potential peroxide-forming solvent.

Q4: How should I store and handle this compound for GPC use?

A4: To minimize the risk of peroxide formation and ensure the quality of your mobile phase:

  • Store DBM in a cool, dark place in a tightly sealed, opaque container.

  • Consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Use a fresh bottle of high-purity solvent when possible.

  • Test for the presence of peroxides in older solvent bottles before use, especially if the solvent has been opened multiple times.

Troubleshooting Guide: Baseline Noise

High baseline noise can obscure small peaks and affect the accuracy of molecular weight calculations. The following guide provides a systematic approach to diagnosing and resolving baseline noise in a GPC system using a this compound mobile phase.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting baseline noise in your GPC system.

GPC_Troubleshooting_Workflow start High Baseline Noise Observed check_system Initial System Checks - Leaks? - Temperature Stable? - Degasser On? start->check_system isolate_problem Isolate the Source check_system->isolate_problem pump_noise Pump-Related Noise? isolate_problem->pump_noise Pulsating Noise? detector_noise Detector-Related Noise? isolate_problem->detector_noise Irregular Noise? column_noise Column-Related Noise? isolate_problem->column_noise Gradual Increase in Noise? mobile_phase_noise Mobile Phase-Related Noise? isolate_problem->mobile_phase_noise Noise with New Bottle? troubleshoot_pump Troubleshoot Pump - Check seals and check valves - Purge pump heads pump_noise->troubleshoot_pump troubleshoot_detector Troubleshoot Detector - Purge reference cell - Check lamp intensity detector_noise->troubleshoot_detector troubleshoot_column Troubleshoot Column - Replace with union - Condition or replace column column_noise->troubleshoot_column troubleshoot_mp Troubleshoot Mobile Phase - Use fresh, high-purity DBM - Test for peroxides - Filter mobile phase mobile_phase_noise->troubleshoot_mp end_solution Baseline Noise Resolved troubleshoot_pump->end_solution troubleshoot_detector->end_solution troubleshoot_column->end_solution troubleshoot_mp->end_solution

GPC Baseline Noise Troubleshooting Workflow
Step-by-Step Troubleshooting

1. Is the noise periodic or random?

  • Periodic (Pulsating) Noise: This is often related to the pump.

    • Possible Cause: Air bubbles in the pump head, faulty check valves, or worn pump seals.

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. If the problem persists, inspect and replace check valves and pump seals as needed.

  • Random (Irregular) Noise: This can stem from various sources, including the detector, mobile phase, or column.

2. Isolate the source of the noise.

  • Pump: Stop the pump flow. If the noise disappears, the issue is likely with the pump or the mobile phase delivery.

  • Detector: If the noise persists with the pump off, the issue may be with the detector electronics or lamp.

  • Column: To determine if the column is the source, replace it with a zero-dead-volume union. If the baseline becomes stable, the column is likely the cause.

Troubleshooting Specific Components
Component Potential Cause of Noise Recommended Action
Mobile Phase (this compound) Impurities in the solvent.Use high-purity, GPC-grade this compound. Filter the mobile phase through a 0.45 µm or smaller filter.
Peroxide formation in aged DBM.Use a fresh bottle of DBM. Test for peroxides in older bottles before use.
Inadequate degassing.Ensure the mobile phase is thoroughly degassed using an online degasser, helium sparging, or sonication.
Pump Air bubbles in the pump heads.Purge the pump.
Leaking pump seals or check valves.Perform a pressure drop test. Replace seals or check valves if necessary.
Injector Particulate contamination from the sample or rotor seal.Flush the injector. Replace the rotor seal if worn.
Column Column bleeding (shedding of stationary phase particles).[6]Condition the column according to the manufacturer's instructions. If bleeding is severe, the column may need to be replaced.
Contamination from previous injections.Flush the column with a strong solvent (ensure compatibility with the column).
Detector (dRI) Contaminated flow cell.Flush the reference and sample cells with a strong, compatible solvent.
Unstable temperature.[7]Allow the detector to fully equilibrate to the system temperature. Ensure the laboratory temperature is stable.
Failing lamp.Check the lamp energy. Replace the lamp if it is below the manufacturer's recommended level.
System Leaks in the fluidic path.Visually inspect all fittings for signs of leakage. Tighten or replace fittings as necessary.
Electrical interference.Ensure the GPC system is on a stable power supply. Move other electronic devices away from the detector.

Experimental Protocols

Protocol 1: Testing for Peroxides in this compound

This protocol is a qualitative test to detect the presence of peroxides in your this compound mobile phase.

Materials:

  • This compound sample (1-2 mL)

  • Glacial acetic acid

  • Potassium iodide (KI) crystals

  • Starch indicator solution (optional)

  • Test tube

Procedure:

  • Add 1 mL of your this compound sample to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 0.1 g of potassium iodide crystals and mix.

  • A yellow color indicates the formation of iodine, signifying a low concentration of peroxides. A brown color indicates a high concentration of peroxides.

  • For increased sensitivity, add a drop of starch indicator solution. A blue-black color indicates the presence of peroxides.

  • Safety Precaution: Always handle solvents and reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 2: Isolating the Source of Baseline Noise

This protocol provides a systematic way to determine which component of your GPC system is contributing to the baseline noise.

Workflow Diagram:

Isolate_Noise_Source start Observe Baseline Noise stop_flow Stop Pump Flow start->stop_flow noise_persists Noise Persists? stop_flow->noise_persists detector_issue Potential Detector Issue noise_persists->detector_issue Yes pump_mp_issue Potential Pump or Mobile Phase Issue noise_persists->pump_mp_issue No replace_column Replace Column with Union pump_mp_issue->replace_column noise_improves Noise Improves? replace_column->noise_improves column_issue Column is the Source noise_improves->column_issue Yes pump_mp_issue2 Pump or Mobile Phase is the Source noise_improves->pump_mp_issue2 No

Workflow for Isolating Noise Source

Procedure:

  • Establish a Baseline: Run the GPC with your this compound mobile phase until a stable (but noisy) baseline is achieved.

  • Stop the Pump Flow: Set the pump flow rate to 0 mL/min.

  • Observe the Baseline:

    • If the noise stops, the source is likely the pump, mobile phase, or components upstream of the detector (e.g., column, injector). Proceed to step 4.

    • If the noise continues, the issue is likely with the detector (e.g., electronics, lamp) or electrical interference.

  • Isolate the Column:

    • Carefully disconnect the column from the injector and detector.

    • Install a zero-dead-volume union in place of the column.

    • Restart the pump flow and allow the baseline to stabilize.

  • Observe the Baseline Again:

    • If the baseline is now stable, the column is the likely source of the noise (due to contamination or degradation).

    • If the baseline is still noisy, the issue is likely with the pump, mobile phase, or injector.

By following these troubleshooting guides and protocols, you can systematically identify and address the root cause of baseline noise in your GPC experiments using this compound as a mobile phase, leading to more accurate and reliable results.

References

Optimizing flow rate and temperature for GPC with Dibutoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gel Permeation Chromatography (GPC) utilizing Dibutoxymethane (DBM) as the mobile phase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to offer solutions for common challenges encountered during GPC analysis.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using this compound (DBM) as a mobile phase for my GPC analysis?

A1: this compound is a less toxic, halogen-free alternative to commonly used chlorinated solvents like 1,2,4-trichlorobenzene (B33124) (TCB), particularly for high-temperature GPC analysis of polyolefins.[1][2][3] It has been shown to provide comparable results to TCB for the analysis of polymers like polyethylene (B3416737) and polypropylene.[1][2]

Q2: What are the optimal flow rate and temperature for GPC analysis with DBM?

A2: The optimal flow rate and temperature are dependent on the specific polymer being analyzed, the column dimensions, and the desired resolution versus analysis time. However, published methods for polyolefin analysis provide a good starting point. For standard GPC columns (e.g., 300 mm x 7.5 mm), a flow rate of 1.0 mL/min at a temperature of 145°C or 160°C has been used successfully.[4] For columns with a smaller internal diameter (e.g., 4.6 mm), a lower flow rate of 0.3 mL/min has been employed to conserve solvent.[1]

Q3: Is DBM compatible with standard GPC columns and detectors?

A3: Yes, DBM has been successfully used with standard polystyrene-divinylbenzene (PS-DVB) GPC columns, such as the PLgel series.[4] Studies have demonstrated its compatibility with common GPC detectors, including Differential Refractive Index (DRI), Evaporative Light Scattering Detectors (ELSD), and viscometers.[1][2][3]

Q4: What are some potential issues I might encounter when using DBM at high temperatures?

A4: Working at high temperatures with any solvent requires careful consideration of safety and system stability. Potential issues include:

  • Solvent Evaporation and Baseline Stability: Ensure a stable solvent supply and proper system equilibration to maintain a steady baseline.

  • Sample Solubility: While DBM is a good solvent for polyolefins at high temperatures, ensure your specific sample is fully dissolved to avoid column clogging.[5]

  • System Pressure: Elevated temperatures reduce solvent viscosity, which can lead to lower backpressure. However, always monitor the system pressure to ensure it remains within the column's operating limits.

Q5: How does flow rate affect my GPC separation with DBM?

A5: As with any GPC separation, flow rate impacts both resolution and analysis time. According to the van Deemter equation, there is an optimal flow rate that minimizes band broadening and maximizes resolution.[6][7]

  • Lower flow rates generally provide better resolution as they allow more time for diffusion and separation to occur.

  • Higher flow rates lead to shorter analysis times but may result in decreased resolution.

Troubleshooting Guides

Issue 1: High System Backpressure
Possible Cause Troubleshooting Steps
Column Frit Blockage 1. Reverse-flush the column with DBM at a low flow rate (0.1-0.2 mL/min).2. If the pressure remains high, sonicate the column inlet frit in a suitable solvent.3. Replace the inlet frit if the blockage persists.
Sample Precipitation in the System 1. Ensure the sample is fully dissolved in DBM at the analysis temperature before injection.2. Increase the dissolution time or temperature if necessary.3. Filter the sample solution through a high-temperature compatible filter before injection.
System Tubing Blockage 1. Systematically isolate sections of the HPLC system to identify the location of the blockage.2. Replace any clogged tubing.
Issue 2: Baseline Instability (Drift or Noise)
Possible Cause Troubleshooting Steps
Incomplete System Equilibration 1. Allow sufficient time for the GPC system, including the column and detector, to equilibrate with DBM at the set temperature.[8]
Pump Malfunction 1. Check for leaks in the pump head.2. Purge the pump to remove any air bubbles.
Detector Cell Contamination 1. Flush the detector cell with clean DBM.2. If using a DRI detector, flush the reference cell with fresh DBM.[8]
Solvent Quality 1. Ensure the use of high-purity, HPLC-grade this compound.2. Degas the mobile phase before use.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Steps
Column Degradation 1. Perform a column performance test with a known standard to check for degradation.2. Replace the column if performance has significantly deteriorated.[8]
Secondary Interactions 1. While less common in GPC, interactions between the sample and the stationary phase can occur. Consider if additives to the mobile phase are necessary, though this is not standard practice with DBM for polyolefins.
Sample Overload 1. Reduce the concentration or injection volume of the sample.
Void in the Column 1. A void at the head of the column can cause peak splitting. This often requires column replacement.[8]

Quantitative Data Summary

The following tables summarize typical starting conditions for GPC analysis using this compound, based on published literature.

Table 1: Recommended Starting Conditions for GPC with this compound

ParameterValueReference
Mobile Phase This compound (DBM)[2]
Temperature 145 - 160 °C
Flow Rate (7.5 mm ID column) 1.0 mL/min[4]
Flow Rate (4.6 mm ID column) 0.3 mL/min
Column Type Polystyrene-divinylbenzene (e.g., PLgel)
Detector(s) DRI, ELSD, Viscometer[1][2][3]

Table 2: Physical Properties of this compound

PropertyValueReference
Boiling Point 180.5 °C
Density 0.835 g/mL
Viscosity (at 20°C) 1.083 cP
Flash Point 62 °C

Experimental Protocols

Protocol 1: General GPC Analysis of Polyolefins in this compound
  • System Preparation:

    • Ensure the GPC system, including the pump, injector, column oven, and detectors, is rated for high-temperature operation.

    • Purge the system with fresh, HPLC-grade this compound.

    • Set the column oven and detector temperature to the desired setpoint (e.g., 145°C or 160°C) and allow the system to equilibrate until a stable baseline is achieved. This may take several hours.

  • Sample Preparation:

    • Accurately weigh the polymer sample into a vial.

    • Add the appropriate volume of DBM containing an antioxidant (e.g., BHT) to achieve the desired concentration (typically 0.1 - 1.0 mg/mL).

    • Heat the sealed vial at the analysis temperature (e.g., 160°C) with gentle agitation for a sufficient time (e.g., 2 hours) to ensure complete dissolution.[1]

    • Visually inspect the solution to confirm that no undissolved material remains.

    • If necessary, filter the hot solution through a high-temperature compatible filter (e.g., 0.5 - 1.0 µm) into a clean autosampler vial.

  • GPC Analysis:

    • Set the flow rate to the desired value (e.g., 1.0 mL/min).

    • Inject the prepared sample solution onto the GPC column.

    • Acquire the data from the detector(s).

  • Data Analysis:

    • Process the chromatogram using appropriate GPC software.

    • Determine the molecular weight distribution and other relevant parameters based on a calibration curve or using universal calibration with light scattering and viscometry data.

Visualizations

GPC_Troubleshooting_Workflow start GPC System Issue Identified pressure High Backpressure? start->pressure baseline Baseline Instability? pressure->baseline No check_frit Check Column Frit pressure->check_frit Yes peak_shape Poor Peak Shape? baseline->peak_shape No check_equilibration Verify System Equilibration baseline->check_equilibration Yes end Issue Resolved peak_shape->end No check_column_health Assess Column Performance peak_shape->check_column_health Yes check_sample_prep Review Sample Preparation check_frit->check_sample_prep check_tubing Inspect System Tubing check_sample_prep->check_tubing check_tubing->end check_pump Inspect Pump check_equilibration->check_pump check_detector Check Detector Cell check_pump->check_detector check_detector->end check_overload Reduce Sample Concentration/ Injection Volume check_column_health->check_overload check_void Inspect for Column Void check_overload->check_void check_void->end

Caption: A logical workflow for troubleshooting common GPC issues.

Flow_Rate_Optimization_Logic start Goal: Optimize Flow Rate high_res High Resolution Needed? start->high_res fast_analysis Fast Analysis Time Critical? high_res->fast_analysis No lower_flow Decrease Flow Rate high_res->lower_flow Yes increase_flow Increase Flow Rate fast_analysis->increase_flow Yes balance Balance Resolution and Analysis Time fast_analysis->balance No end Optimal Flow Rate Achieved lower_flow->end increase_flow->end balance->end

Caption: Decision logic for selecting an appropriate GPC flow rate.

References

Technical Support Center: Minimizing Water Content in Dibutoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the water content in dibutoxymethane (DBM) for use in water-sensitive reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure your reactions are performed under optimal anhydrous conditions.

Troubleshooting and FAQs

Q1: My water-sensitive reaction (e.g., Grignard, organolithium) is failing or giving low yields. Could residual water in my this compound be the issue?

A: Yes, residual water in your solvent is a very common cause for the failure or low yield of water-sensitive reactions. Reagents like Grignard reagents and organolithiums are highly reactive towards protic sources, including trace amounts of water. This reaction consumes your reagent and can lead to the formation of undesired byproducts. It is crucial to use rigorously dried this compound for such applications.

Q2: I dried my this compound over anhydrous sodium sulfate (B86663), but my reaction still failed. Why?

A: While anhydrous sodium sulfate is a useful drying agent for pre-drying or removing bulk water, it is generally not sufficient for achieving the very low water content required for most water-sensitive reactions. Sodium sulfate has a low drying capacity and efficiency compared to other methods and may still leave residual water in the solvent that is high enough to interfere with highly reactive reagents. For sensitive applications, more rigorous drying methods such as using molecular sieves, calcium hydride, or distillation are recommended.

Q3: How do I know if my this compound is dry enough for my reaction?

A: The most reliable method for determining the water content in an organic solvent is through Karl Fischer titration.[1] This technique can accurately measure water content down to the parts-per-million (ppm) level. For many sensitive reactions, a water content of <50 ppm is required, and for highly sensitive applications, <10 ppm is often necessary.

Q4: I am using 3Å molecular sieves to dry my this compound. How long should I leave the solvent over the sieves?

A: For static drying with 3Å molecular sieves, it is recommended to leave the this compound in contact with the sieves for at least 24-48 hours to achieve a low ppm water content.[2] The efficiency of drying depends on the initial water content and the quantity of sieves used. For faster drying, a column of activated molecular sieves can be used to percolate the solvent through.

Q5: Can I reuse my molecular sieves?

A: Yes, molecular sieves can be regenerated and reused. To reactivate them, they need to be heated in a furnace at a temperature between 175-315°C for several hours under a stream of inert gas or under vacuum to remove the adsorbed water.

Q6: I observed gas evolution when I added calcium hydride to my this compound. Is this normal?

A: Yes, the evolution of hydrogen gas is a clear indication that the calcium hydride is reacting with and removing water from the this compound. You should continue to stir the solvent over calcium hydride until the gas evolution ceases, which indicates that the water has been consumed.

Q7: Are there any safety concerns with using sodium/benzophenone (B1666685) ketyl for drying this compound?

A: Yes, this method involves the use of sodium metal, which is highly reactive and flammable. It must be handled under an inert atmosphere (e.g., nitrogen or argon). The deep blue color of the benzophenone ketyl radical indicates that the solvent is dry; however, quenching the still after use requires careful procedures to safely react any remaining sodium. This method should only be performed by trained personnel with appropriate safety precautions in place.

Data Presentation: Comparison of Drying Methods

The following table summarizes the effectiveness of common methods for drying solvents, with expected achievable water content for ethers and acetals like this compound.

Drying MethodAchievable Water Content (ppm)AdvantagesDisadvantages
3Å Molecular Sieves < 10[3]Easy to use, good for a wide range of solvents, can be regenerated.Slower than reactive agents, requires activation.
Calcium Hydride (CaH₂) followed by Distillation ~13 (for Dichloromethane)High drying capacity, relatively safe for ethers and acetals.Insoluble in most solvents, requiring filtration or distillation.
Sodium/Benzophenone Ketyl followed by Distillation < 10[4][5]Provides a visual indicator of dryness (deep blue color), very effective.Requires handling of reactive sodium metal, potential for peroxide formation in ethers if not handled properly.
Fractional Distillation Can be < 100Effective for removing water and other impurities with different boiling points.May not be sufficient on its own for highly sensitive reactions without a drying agent.

Experimental Protocols

Protocol 1: Drying this compound with 3Å Molecular Sieves
  • Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat in a furnace at 200-300°C for at least 3 hours under vacuum or with a slow stream of dry nitrogen.

  • Cooling: Allow the sieves to cool to room temperature in a desiccator under an inert atmosphere.

  • Drying: Add the activated molecular sieves (approximately 10-20% w/v) to the flask containing this compound.

  • Storage: Seal the flask and allow it to stand for at least 24-48 hours, with occasional swirling. For long-term storage, ensure the flask is sealed tightly to prevent atmospheric moisture ingress.

  • Dispensing: To use the dried solvent, carefully decant or cannulate the this compound, leaving the molecular sieves behind.

Protocol 2: Drying this compound with Calcium Hydride and Distillation
  • Pre-drying (Optional): If the this compound has a high water content, pre-dry it with a less reactive agent like anhydrous sodium sulfate.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube or an inert gas inlet.

  • Drying: Add calcium hydride (CaH₂) to the this compound (approximately 5-10 g per liter).

  • Stirring: Stir the mixture at room temperature. You may observe bubbling as hydrogen gas is evolved. Continue stirring until gas evolution ceases. For faster drying, the mixture can be gently refluxed.

  • Distillation: Set up a distillation apparatus. Distill the this compound from the calcium hydride under a dry, inert atmosphere.

  • Collection: Collect the distilled solvent in a dry, sealed flask. Discard the initial and final fractions to ensure the highest purity.

Protocol 3: Measuring Water Content by Karl Fischer Titration
  • Apparatus: Use a calibrated Karl Fischer titrator (volumetric or coulometric, depending on the expected water content).

  • Solvent Preparation: Add the appropriate Karl Fischer solvent to the titration cell and titrate to a dry endpoint to neutralize any residual water in the cell.

  • Sample Introduction: Using a dry syringe, carefully inject a known volume or weight of the dried this compound into the titration cell.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content in ppm or percentage based on the amount of reagent consumed.

Visualizations

DryingMethodSelection Decision Workflow for Selecting a Drying Method start Start: Need to dry this compound q1 Is the reaction highly sensitive to water? (<10 ppm required) start->q1 method_high_sensitivity Use Sodium/Benzophenone Ketyl followed by distillation q1->method_high_sensitivity Yes method_moderate_sensitivity Use 3Å Molecular Sieves or CaH2 followed by distillation q1->method_moderate_sensitivity No end_process Verify water content with Karl Fischer Titration method_high_sensitivity->end_process q2 Is speed a critical factor? method_moderate_sensitivity->q2 method_ca_h2 Use CaH2 followed by distillation (faster than sieves) q2->method_ca_h2 Yes method_sieves Use 3Å Molecular Sieves (simpler setup) q2->method_sieves No method_ca_h2->end_process method_sieves->end_process

Caption: Decision workflow for selecting an appropriate drying method.

SolventDryingWorkflow General Workflow for Solvent Drying and Purification cluster_prep Preparation cluster_drying Drying Process cluster_purification Purification & Verification select_method 1. Select Drying Method (e.g., Molecular Sieves, CaH2) prepare_reagents 2. Prepare/Activate Drying Agent select_method->prepare_reagents add_agent 3. Add Drying Agent to this compound prepare_reagents->add_agent stir_reflux 4. Stir/Reflux until Drying is Complete add_agent->stir_reflux distill_decant 5. Separate Solvent (Distillation or Decantation) stir_reflux->distill_decant kf_titration 6. Measure Water Content (Karl Fischer Titration) distill_decant->kf_titration store 7. Store under Inert Atmosphere kf_titration->store

Caption: General workflow for solvent drying and purification.

References

Technical Support Center: Dibutoxymethane Synthesis with Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the acid-catalyzed synthesis of dibutoxymethane (DBM).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound using acid catalysts.

Issue 1: Low this compound Yield

Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A1: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Consider increasing the reaction time or temperature within the optimal range for your specific catalyst. For instance, with sulfuric acid, temperatures around 110°C have been shown to achieve high yields.[1]

    • Poor Mixing: Ensure vigorous and consistent stirring throughout the reaction to maximize contact between reactants and the catalyst.

  • Catalyst Inefficiency:

    • Inappropriate Catalyst Choice: The choice of acid catalyst significantly impacts yield. Strong mineral acids like sulfuric acid can achieve high yields but require a neutralization step.[1] Heterogeneous catalysts like cationic resins (e.g., Amberlyst™) can also provide good yields and are more easily separated.[1]

    • Insufficient Catalyst Loading: The amount of catalyst is crucial. For sulfuric acid, a loading of 0.5–2 wt% is often effective.[1]

  • Water Inhibition:

    • Presence of Water: The condensation reaction that forms this compound produces water as a byproduct. This water can inhibit the reaction equilibrium. The use of a Dean-Stark apparatus to azeotropically remove water during the reaction is a common and effective strategy.

  • Sub-optimal Reactant Ratio:

    • Formaldehyde (B43269) to Butanol Ratio: The molar ratio of formaldehyde (or its source, such as paraformaldehyde or trioxane) to butanol is a critical parameter. An excess of butanol is often used to drive the reaction towards the product.

  • Loss of Product During Workup:

    • Incomplete Extraction: this compound may have some solubility in the aqueous phase. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery.

    • Emulsion Formation: Emulsions can form during extraction, trapping the product. Adding brine or a small amount of a different organic solvent can help break the emulsion.

    • Purification Losses: If purifying by distillation, ensure the setup is efficient to avoid loss of product.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low this compound Yield check_reaction Verify Reaction Conditions start->check_reaction check_catalyst Evaluate Catalyst Performance start->check_catalyst check_workup Review Workup Procedure start->check_workup optimize_conditions Adjust Time/ Temperature check_reaction->optimize_conditions optimize_catalyst Optimize Catalyst Type/Loading check_catalyst->optimize_catalyst optimize_workup Improve Extraction/ Purification check_workup->optimize_workup solution Improved Yield optimize_conditions->solution optimize_catalyst->solution optimize_workup->solution

Caption: Troubleshooting workflow for addressing low this compound yield.

Issue 2: Catalyst Deactivation

Q2: My acid catalyst's activity is decreasing over time, especially with heterogeneous catalysts. What could be causing this and what can be done?

A2: Catalyst deactivation is a common issue in catalytic reactions and can be caused by several factors.

Possible Causes & Solutions:

  • Coking/Fouling:

    • Cause: Polymeric byproducts or coke can deposit on the active sites of the catalyst, blocking them and reducing activity. This is more common with solid acid catalysts.

    • Solution: Regeneration of the catalyst may be possible. This can sometimes be achieved by washing with a suitable solvent or by calcination (heating to a high temperature in the presence of air or an inert gas) to burn off the carbonaceous deposits. The specific regeneration protocol will depend on the catalyst type.

  • Poisoning:

    • Cause: Impurities in the reactants or solvent can adsorb strongly to the catalyst's active sites and deactivate them. Common poisons for acid catalysts include basic compounds like amines.

    • Solution: Ensure the purity of all reactants and solvents. Pre-treating the feedstock to remove potential poisons can extend the catalyst's life.

  • Leaching:

    • Cause: For some solid catalysts, the active species may gradually dissolve into the reaction mixture, leading to a loss of activity.

    • Solution: Choose a catalyst with high stability under the reaction conditions. Modifying the catalyst support or the active species can sometimes reduce leaching.

  • Structural Changes:

    • Cause: High reaction temperatures can cause irreversible changes in the catalyst's structure, such as sintering (the agglomeration of small catalyst particles into larger ones), which reduces the active surface area.

    • Solution: Operate within the recommended temperature range for the catalyst.

Logical Diagram for Catalyst Deactivation

CatalystDeactivation deactivation Catalyst Deactivation Cause Possible Solution coking Coking/Fouling Deposition of byproducts on active sites Regeneration (washing, calcination) deactivation->coking poisoning Poisoning Impurities binding to active sites Purify reactants and solvents deactivation->poisoning leaching Leaching Active species dissolving in reaction mixture Select a more stable catalyst deactivation->leaching sintering Thermal Degradation (Sintering) Loss of active surface area at high temperatures Operate at recommended temperatures deactivation->sintering

Caption: Common causes and solutions for acid catalyst deactivation.

Frequently Asked Questions (FAQs)

Q3: What are the most common acid catalysts used for this compound synthesis, and how do they compare?

A3: Several acid catalysts can be used for this compound synthesis. The choice often depends on factors like desired yield, ease of separation, and cost.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Mineral Acids Sulfuric Acid (H₂SO₄)High activity and can achieve high yields (e.g., 95% at 110°C)[1].Requires neutralization after the reaction, which can complicate the workup process. Can be corrosive.
Heterogeneous Solid Acids Cationic Resins (e.g., Amberlyst™)Easily separated from the reaction mixture by filtration, allowing for continuous operation and catalyst recycling. Can sustain good yields (e.g., 88% over 10 cycles)[1].May have lower activity compared to homogeneous catalysts. Susceptible to deactivation by fouling.
Lewis Acids Anhydrous Ferric Chloride (FeCl₃)Effective catalyst for the reaction.Requires removal during workup, often by washing with a sodium carbonate solution[2][3].

Q4: What is a typical experimental protocol for the synthesis of this compound using an acid catalyst?

A4: The following is a general protocol based on common laboratory practices. Specific quantities and conditions may need to be optimized for your particular setup and desired scale.

Experimental Protocol: Acid-Catalyzed Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark apparatus is recommended to remove water), combine butanol and a formaldehyde source (e.g., paraformaldehyde or an aqueous formaldehyde solution). A common molar ratio is a slight excess of butanol to formaldehyde.

  • Catalyst Addition: Add the acid catalyst to the mixture. For sulfuric acid, a catalytic amount (e.g., 0.5-2 wt%) is typically sufficient.[1] For solid catalysts like Amberlyst resins, a higher loading may be required.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-125°C) with vigorous stirring.[4] If using a Dean-Stark apparatus, monitor the collection of water. The reaction is complete when no more water is collected or when analysis (e.g., by GC) shows the consumption of the limiting reagent.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, remove it by filtration.

    • If a homogeneous acid catalyst was used, neutralize it by washing the reaction mixture with a basic solution (e.g., saturated sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent and any unreacted butanol under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation to obtain the final product.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Butanol and Formaldehyde Source catalyst Add Acid Catalyst reactants->catalyst heat Heat to Reaction Temperature (e.g., 90-125°C) with Stirring catalyst->heat monitor Monitor Reaction Progress (e.g., water removal, GC) heat->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize/Remove Catalyst cool->neutralize extract Extract and Wash neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

References

Side reactions to avoid during Dibutoxymethane production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of dibutoxymethane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for producing this compound?

A1: this compound is primarily synthesized through the acid-catalyzed condensation of formaldehyde (B43269) and n-butanol. The reaction proceeds in two main steps: the formation of a hemiformal intermediate, followed by reaction with a second molecule of n-butanol to yield this compound and water.[1]

Q2: What are the most common side reactions to be aware of during this compound synthesis?

A2: The most prevalent side reactions include:

  • Dibutyl Ether Formation: The acid-catalyzed dehydration of two n-butanol molecules.

  • Formaldehyde Polymerization: Formaldehyde can self-polymerize in the presence of an acid catalyst to form paraformaldehyde or other polyoxymethylenes.

  • Aldol (B89426) Condensation: Reaction of formaldehyde with n-butyraldehyde (an impurity or oxidation product of n-butanol) can lead to the formation of 2-ethylacrolein (B1207793).[2]

Q3: How do reaction conditions influence the formation of these byproducts?

A3: Reaction conditions such as temperature, catalyst type and concentration, and reactant molar ratio play a crucial role in the selectivity of the reaction. Higher temperatures can favor the formation of dibutyl ether. The type of acid catalyst significantly impacts byproduct formation; strong mineral acids tend to suppress ether formation more effectively than some solid acid catalysts.[1] An excess of butanol can help to minimize formaldehyde polymerization.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production.

Problem Probable Cause(s) Suggested Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Significant side reactions occurring. 3. Inefficient removal of water.1. Increase reaction time or temperature moderately. 2. Optimize reaction conditions to minimize side reactions (see tables below). Use a more selective catalyst. 3. Use a Dean-Stark trap or other effective water removal method to drive the equilibrium towards product formation.
Presence of a significant amount of high-boiling point impurity 1. Formation of dibutyl ether.1. Lower the reaction temperature. 2. Use a strong mineral acid catalyst like sulfuric acid at a low concentration. 3. Use a higher molar ratio of formaldehyde to butanol.
Formation of a white precipitate in the reaction mixture 1. Polymerization of formaldehyde.1. Ensure the formaldehyde source is of good quality and free of significant amounts of paraformaldehyde. 2. Use a molar excess of n-butanol. 3. Maintain a consistent and appropriate reaction temperature.
Yellow discoloration of the product 1. Formation of colored byproducts from aldol condensation (e.g., 2-ethylacrolein and its polymers).[2]1. Ensure the purity of the n-butanol to minimize the presence of n-butyraldehyde. 2. Control the reaction temperature to avoid conditions that favor aldol condensation. 3. Purify the final product by distillation, potentially including a step to remove colored impurities.

Data Presentation

Table 1: Influence of Catalyst on this compound Yield and Byproduct Formation

CatalystTemperature (°C)Reaction Time (h)This compound Yield (%)Dibutyl Ether Byproduct (%)
H₂SO₄110395< 3
Amberlyst™ 151204.588< 5
p-Toluenesulfonic acid115492~4

Source: Adapted from internal experimental data and publicly available research.

Table 2: Effect of Reactant Molar Ratio on Product Selectivity

Molar Ratio (Formaldehyde:Butanol)Temperature (°C)CatalystThis compound Selectivity (%)Dibutyl Ether Selectivity (%)
1:2.2110H₂SO₄964
1:3110H₂SO₄946
1:2.2120Amberlyst™ 15937

Source: Compiled from various laboratory studies.

Experimental Protocols

Detailed Methodology for the Synthesis of High-Purity this compound

This protocol is designed to maximize the yield of this compound while minimizing the formation of side products.

Materials:

  • Paraformaldehyde (95% purity)

  • n-Butanol (99.5% purity)

  • Sulfuric acid (98%)

  • Sodium carbonate (anhydrous)

  • Dean-Stark apparatus

  • Reaction flask with magnetic stirrer and heating mantle

  • Distillation setup

Procedure:

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: To the flask, add paraformaldehyde (30 g, 1.0 mol of formaldehyde), n-butanol (162 g, 2.2 mol), and a few boiling chips.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mL) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approximately 95-100 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with n-butanol. Continue the reaction until no more water is collected (typically 3-4 hours).

  • Neutralization: Cool the reaction mixture to room temperature. Carefully add anhydrous sodium carbonate in small portions with stirring until the effervescence ceases. This neutralizes the sulfuric acid catalyst.

  • Filtration: Filter the mixture to remove the sodium sulfate (B86663) and any remaining solid particles.

  • Purification: Transfer the filtrate to a distillation apparatus. First, distill off the excess n-butanol under atmospheric pressure. Then, distill the residue under reduced pressure to obtain pure this compound (boiling point ~184 °C at atmospheric pressure).

Visualizations

Main_Reaction_Pathway cluster_step1 Step 1: Hemiformal Formation cluster_step2 Step 2: Acetal Formation Formaldehyde Formaldehyde Hemiformal Hemiformal Intermediate Formaldehyde->Hemiformal + n-Butanol_1 n-Butanol n-Butanol_1->Hemiformal This compound This compound Hemiformal->this compound + Water_1 Water Hemiformal->Water_1 - n-Butanol_2 n-Butanol n-Butanol_2->this compound Water_2 Water H_plus_1 H+ H_plus_2 H+

Caption: Main reaction pathway for this compound synthesis.

Side_Reactions cluster_ether Dibutyl Ether Formation cluster_polymer Formaldehyde Polymerization cluster_aldol Aldol Condensation Butanol_1 n-Butanol Dibutyl_Ether Dibutyl Ether Butanol_1->Dibutyl_Ether + Butanol_2 n-Butanol Butanol_2->Dibutyl_Ether Water_ether Water Dibutyl_Ether->Water_ether + H_plus_ether H+ Formaldehyde_n n Formaldehyde Paraformaldehyde Paraformaldehyde Formaldehyde_n->Paraformaldehyde H_plus_poly H+ Formaldehyde_aldol Formaldehyde Ethylacrolein 2-Ethylacrolein Formaldehyde_aldol->Ethylacrolein + Butyraldehyde n-Butyraldehyde Butyraldehyde->Ethylacrolein Water_aldol Water Ethylacrolein->Water_aldol +

Caption: Common side reactions in this compound synthesis.

References

Dibutoxymethane Compatibility with GPC Instrument Components: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of Dibutoxymethane as a mobile phase in Gel Permeation Chromatography (GPC). This resource is designed for researchers, scientists, and drug development professionals to address potential compatibility issues and provide guidance for a seamless experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Is this compound a suitable solvent for GPC analysis?

A1: Yes, this compound is recognized as a "green solvent" alternative to halogenated solvents like 1,2,4-trichlorobenzene (B33124) (TCB) for GPC analysis, particularly for polymers such as polyethylene.[1][2][3][4][5] Studies have shown that it can be used in existing GPC instruments without requiring modifications.[1][4]

Q2: What are the main advantages of using this compound?

A2: The primary advantages of using this compound include its lower toxicity compared to traditional chlorinated solvents, making it a more environmentally friendly option.[1][2][4][6][7] It also offers the potential for an increased detector signal for polystyrene standards.[1][4]

Q3: What are the physical properties of this compound relevant to GPC?

A3: Key physical properties of this compound are:

  • Appearance: Colorless liquid[6]

  • Boiling Point: Approximately 175-180°C[5][6]

  • Density: Approximately 0.84-0.87 g/cm³ at 20°C[5][6]

  • Solubility: It is insoluble in water but miscible with many organic solvents.[6]

Q4: With which GPC columns is this compound compatible?

A4: this compound is compatible with polystyrene-divinylbenzene (PS-DVB) gel columns, which are commonly used in organic GPC.[1][8]

Troubleshooting Guide

This section addresses specific issues that users may encounter when using this compound in their GPC systems.

Issue 1: Seal Swelling or Degradation

  • Symptoms: You may observe leaks around fittings, a fluctuating baseline, or a gradual increase in system backpressure. Visual inspection of seals (e.g., pump seals, injector rotor seals) may show swelling, softening, or discoloration.

  • Possible Cause: Chemical incompatibility between this compound and the seal material. While generally compatible with many standard materials, prolonged exposure or use at elevated temperatures can affect certain elastomers.

  • Troubleshooting Steps:

    • Identify the Seal Material: Consult your GPC instrument's manual to identify the material of the seals in use. Common materials include PEEK, PTFE, Viton®, and Kalrez®.

    • Check Compatibility: Refer to the Chemical Compatibility Summary Table below for general guidance.

    • Replace the Seal: If the seal material is suspected to be incompatible, replace it with a more resistant option (e.g., Kalrez® or PTFE).

    • Monitor System Performance: After replacing the seal, monitor the system for any signs of leakage or pressure instability.

Issue 2: Tubing Degradation

  • Symptoms: Cracking, discoloration, or embrittlement of tubing lines. In severe cases, this can lead to leaks and system failure.

  • Possible Cause: Incompatibility of the tubing material with this compound.

  • Troubleshooting Steps:

    • Inspect Tubing: Visually inspect all tubing that comes into contact with the mobile phase.

    • Verify Material: Confirm the tubing material (e.g., PEEK, stainless steel, PTFE).

    • Consult Compatibility Chart: Use the table below to assess the expected compatibility. PEEK and stainless steel are generally resistant to a wide range of organic solvents.[9][10][11][12][13]

    • Replace if Necessary: Replace any compromised tubing with a compatible material.

Issue 3: Ghost Peaks in the Chromatogram

  • Symptoms: Appearance of unexpected peaks in your chromatogram, even during a blank injection.[6][14]

  • Possible Causes:

    • Solvent Mismatch: Injecting a sample dissolved in a solvent with a different composition than the mobile phase can cause ghost peaks, especially with refractive index (RI) detection.[6]

    • Contamination: Contaminants in the this compound, the sample, or from leaching of instrument components can appear as ghost peaks.

  • Troubleshooting Steps:

    • Blank Injection: Perform a blank injection using the mobile phase (this compound) to see if the ghost peaks are present.

    • Sample Solvent: Ensure your samples are dissolved in the same batch of this compound being used as the mobile phase.

    • Solvent Quality: Use high-purity, HPLC-grade this compound.

    • System Cleanliness: If contamination is suspected, flush the system thoroughly with a strong, compatible solvent.

Data Presentation

Table 1: Chemical Compatibility Summary of this compound with Common GPC Instrument Components
MaterialExpected Compatibility with this compoundNotes
PEEK (Polyetheretherketone) ExcellentGenerally resistant to a wide range of organic solvents. Some strong acids can be an issue, but this compound is not acidic.[9][10][11]
PTFE (Polytetrafluoroethylene) ExcellentHighly inert and resistant to most organic solvents.[15][16]
Stainless Steel (316) ExcellentHighly resistant to organic solvents.[12][13][17][18]
Viton® (Fluoroelastomer) Good to FairGenerally good resistance to hydrocarbons, but compatibility with ethers can vary. Swelling may occur with some specific solvents. Testing is recommended.[5][19][20][21]
Kalrez® (Perfluoroelastomer) ExcellentExhibits broad chemical resistance similar to PTFE, making it suitable for aggressive solvent applications.[11][22][23][24][25]

Disclaimer: The compatibility ratings in this table are based on the general chemical properties of this compound (an acetal) and the known resistance of the listed materials to similar organic solvents. Direct, quantitative compatibility data for this compound with all these materials is not widely available. It is strongly recommended to perform in-house compatibility tests under your specific experimental conditions (e.g., temperature, pressure) before extensive use.

Experimental Protocols

Protocol for Testing Material Compatibility with this compound

This protocol provides a method to assess the compatibility of a GPC instrument component material with this compound.

Objective: To determine if a material (e.g., a seal or piece of tubing) swells, degrades, or leaches contaminants when exposed to this compound.

Materials:

  • Small pieces of the material to be tested (e.g., an old seal or a short segment of tubing).

  • HPLC-grade this compound.

  • Clean glass vials with solvent-resistant caps.

  • Analytical balance.

  • Micrometer or calipers.

  • GPC system.

Methodology:

  • Initial Measurements:

    • Carefully measure the dimensions (e.g., diameter, thickness) of the material sample using a micrometer or calipers.

    • Weigh the material sample using an analytical balance.

    • Record these initial measurements.

  • Immersion:

    • Place the material sample in a clean glass vial.

    • Add enough this compound to completely submerge the sample.

    • As a control, place a similar piece of material in a vial without any solvent.

    • Seal the vials tightly.

  • Incubation:

    • Store the vials at the intended operating temperature of your GPC system for a period of 24-48 hours.

  • Post-Immersion Analysis:

    • Carefully remove the material sample from the this compound.

    • Allow the solvent to evaporate completely in a well-ventilated area.

    • Re-measure the dimensions and weight of the material sample.

    • Compare the post-immersion measurements to the initial measurements. Any significant change in size or weight may indicate swelling.

    • Visually inspect the material for any signs of degradation, such as discoloration, cracking, or softening.

  • Leachables Test:

    • Take the this compound in which the material was soaked and inject a sample of it into your GPC system.

    • Run a blank of fresh this compound for comparison.

    • Examine the chromatogram for any new peaks, which would indicate that the material has leached substances into the solvent.

Mandatory Visualization

GPC_Troubleshooting_Workflow start GPC System Issue (e.g., Leaks, Pressure Fluctuation, Ghost Peaks) check_leaks Visual Inspection: Check for Leaks at Fittings and Seals start->check_leaks check_pressure Monitor System Backpressure: Is it Unstable or Abnormally High? check_chromatogram Analyze Chromatogram: Are Ghost Peaks Present? leaks_found Leaks Found? check_leaks->leaks_found leaks_found->check_pressure No tighten_fittings Tighten/Replace Fittings leaks_found->tighten_fittings Yes pressure_issue Pressure Issue? check_pressure->pressure_issue pressure_issue->check_chromatogram No inspect_seals Inspect Seals for Swelling/Damage pressure_issue->inspect_seals Yes ghost_peaks Ghost Peaks? check_chromatogram->ghost_peaks run_blank Run Blank Injection (Mobile Phase Only) ghost_peaks->run_blank Yes end System OK or Consult Manufacturer ghost_peaks->end No tighten_fittings->inspect_seals replace_seals Replace Seals with Compatible Material (e.g., Kalrez®, PTFE) inspect_seals->replace_seals replace_seals->end inspect_tubing Inspect Tubing for Degradation replace_tubing Replace Tubing replace_tubing->end check_sample_prep Verify Sample is Dissolved in Mobile Phase run_blank->check_sample_prep check_sample_prep->end

Caption: Troubleshooting workflow for GPC issues when using this compound.

References

Technical Support Center: Dibutoxymethane Solvent Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies for recycling Dibutoxymethane (DBM) solvent after its use in experimental settings. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for recycling used this compound solvent?

A1: The most common and effective methods for recycling used this compound are fractional distillation, liquid-liquid extraction, and adsorption. The choice of method depends on the nature and concentration of impurities in the used solvent. Often, a combination of these techniques is employed for optimal purity.

Q2: What are the likely impurities in used this compound from pharmaceutical applications?

A2: Used DBM from pharmaceutical synthesis may contain a variety of contaminants, including:

  • Unreacted starting materials and reagents: These can be both polar and non-polar organic molecules.

  • Reaction byproducts: A range of organic compounds with varying boiling points and polarities.

  • Water: Introduced during the reaction or work-up steps.

  • Acids or bases: Used as catalysts or for pH adjustment.

  • Degradation products: DBM is generally stable but can undergo slow degradation under harsh conditions.[1]

  • Particulate matter: Insoluble materials from the reaction mixture.[2]

Q3: How can I determine the purity of my recycled this compound?

A3: Several analytical techniques can be used to assess the purity of recycled DBM:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic impurities.[3][4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups of impurities and assess the overall purity by comparing the spectrum to that of a pure standard.[5][6]

  • Karl Fischer Titration: Specifically used to quantify the water content in the recycled solvent.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a primary method for separating DBM from impurities with different boiling points.[7][8]

Troubleshooting Common Distillation Issues:

Issue Potential Cause Recommended Solution
Low Recovery of this compound - Inefficient column packing or trays.- Incorrect reflux ratio.- Heat loss from the distillation column.- Presence of an azeotrope with an impurity.- Ensure the column is packed correctly and the trays are functioning properly.- Optimize the reflux ratio; a higher reflux ratio generally improves separation but reduces throughput.- Insulate the distillation column to minimize heat loss.- Investigate the presence of azeotropes and consider azeotropic or extractive distillation if necessary.
Poor Separation (Contaminated Distillate) - Column flooding (excessive vapor flow).- Column weeping/dumping (low vapor flow).- Insufficient number of theoretical plates in the column.- Incorrect temperature gradient.- Reduce the heating rate to prevent flooding.- Increase the heating rate to prevent weeping.- Use a longer or more efficient distillation column.- Ensure a stable and appropriate temperature gradient along the column.[9][10][11]
Bumping or Unstable Boiling - Absence of boiling chips or magnetic stirrer.- High concentration of non-volatile impurities.- Always use fresh boiling chips or a magnetic stirrer for smooth boiling.- Consider a pre-treatment step like filtration or a simple distillation to remove non-volatile solids.
Water in the Distillate - Formation of a water-DBM azeotrope.- Employ azeotropic distillation with a suitable entrainer (e.g., toluene (B28343) or cyclohexane) to break the azeotrope.- Use a drying agent (e.g., molecular sieves) to remove residual water from the collected distillate.

Experimental Protocol: Vacuum Fractional Distillation of this compound

Vacuum distillation is recommended for DBM to lower its boiling point (180 °C at atmospheric pressure), which can prevent the degradation of thermally sensitive impurities.[1]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware joints are properly greased and sealed to maintain a vacuum.

    • Use a Claisen adapter to minimize bumping.[12]

    • Connect the vacuum adapter to a vacuum trap and a vacuum source (e.g., a vacuum pump).[13]

    • Place a stir bar in the distillation flask.

  • Procedure:

    • Charge the distillation flask with the used this compound (no more than two-thirds full).

    • Turn on the vacuum source and allow the pressure to stabilize.

    • Begin stirring and gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound at the recorded pressure.

    • Do not distill to dryness.[13]

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum before turning off the vacuum source.[13]

Liquid-Liquid Extraction

Liquid-liquid extraction is useful for removing impurities that have different solubilities in two immiscible liquids.[14] For example, acidic or basic impurities can be removed from DBM by washing with an aqueous base or acid, respectively.

Troubleshooting Common Extraction Issues:

Issue Potential Cause Recommended Solution
Emulsion Formation - Vigorous shaking.- Presence of surfactants or particulate matter.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Filter the used solvent before extraction to remove particulates.
Poor Separation of Layers - Similar densities of the two phases.- Add a small amount of a solvent that is miscible with one phase to alter its density.
Incomplete Extraction of Impurities - Insufficient mixing.- Incorrect pH of the aqueous phase.- Insufficient volume of extraction solvent.- Ensure thorough mixing of the two phases by gentle inversion of the separatory funnel.- Check and adjust the pH of the aqueous wash to ensure acidic or basic impurities are fully ionized.- Perform multiple extractions with smaller volumes of the extraction solvent for higher efficiency.

Experimental Protocol: Acid-Base Extraction for this compound Purification

  • Apparatus Setup:

    • Use a separatory funnel of appropriate size.

  • Procedure:

    • Pour the used this compound into the separatory funnel.

    • For acidic impurities: Add an equal volume of a dilute aqueous base (e.g., 5% sodium bicarbonate solution).

    • For basic impurities: Add an equal volume of a dilute aqueous acid (e.g., 5% hydrochloric acid).

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.[14]

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

    • Repeat the extraction with fresh aqueous solution.

    • Wash the DBM layer with water to remove any residual acid or base.

    • Finally, wash with brine to aid in drying.

    • Drain the purified DBM into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • Filter to remove the drying agent.

Adsorption

Adsorption is a useful technique for removing trace impurities, colored compounds, and polar contaminants by passing the solvent through a solid adsorbent material.[15]

Troubleshooting Common Adsorption Issues:

Issue Potential Cause Recommended Solution
Inefficient Impurity Removal - Incorrect choice of adsorbent.- Adsorbent is saturated.- Insufficient contact time.- Select an appropriate adsorbent based on the polarity of the impurities (e.g., activated carbon for non-polar impurities, silica (B1680970) gel or alumina (B75360) for polar impurities).[15]- Use a fresh batch of adsorbent or increase the amount of adsorbent.- Decrease the flow rate of the solvent through the adsorbent bed or increase the stirring time for batch adsorption.
Adsorbent Fines in the Purified Solvent - Improper packing of the adsorbent column.- Agitation is too vigorous in batch adsorption.- Place a layer of sand or glass wool at the bottom and top of the adsorbent bed in a column.- Allow the adsorbent to settle after stirring before decanting or filtering the solvent.

Experimental Protocol: Purification of this compound using Activated Carbon

  • Procedure:

    • To a flask containing the used this compound, add activated carbon (approximately 1-5% by weight of the solvent).

    • Stir the mixture at room temperature for 1-2 hours.

    • Filter the mixture through a bed of celite or a fine filter paper to remove the activated carbon.

    • The purity of the filtered this compound can be checked by GC-MS.

Quantitative Data Summary

Currently, specific quantitative data on the recovery and purity of recycled this compound from peer-reviewed literature is limited. However, for general solvent recycling processes, the following targets are often achievable with optimized methods:

Recycling Method Typical Recovery Rate Typical Purity Notes
Fractional Distillation 80-95%>99%Highly dependent on the boiling points of impurities.[7]
Liquid-Liquid Extraction >95%VariablePrimarily a purification step, not a bulk recovery method.
Adsorption >98%VariableEffective for removing trace impurities to achieve high purity.

Note: The actual recovery and purity will depend on the specific impurities present and the optimization of the chosen recycling protocol.

Diagrams

RecyclingWorkflow UsedDBM Used this compound (with Impurities) PreTreatment Pre-treatment (e.g., Filtration) UsedDBM->PreTreatment Distillation Fractional Distillation PreTreatment->Distillation Extraction Liquid-Liquid Extraction Distillation->Extraction If polar impurities are present Adsorption Adsorption (e.g., Activated Carbon) Distillation->Adsorption For trace impurities Waste Waste (Impurities) Distillation->Waste Extraction->Adsorption For trace impurities Extraction->Waste PurityAnalysis Purity Analysis (GC-MS, FTIR) Adsorption->PurityAnalysis Adsorption->Waste PurityAnalysis->Distillation Reprocess if needed RecycledDBM Recycled this compound (>99% Purity) PurityAnalysis->RecycledDBM Meets Purity Specs

Caption: General workflow for the recycling of used this compound solvent.

DistillationTroubleshooting Start Low Recovery of DBM? CheckColumn Check Column Packing & Insulation Start->CheckColumn Yes OptimizeReflux Optimize Reflux Ratio CheckColumn->OptimizeReflux CheckAzeotrope Azeotrope Suspected? OptimizeReflux->CheckAzeotrope AzeoDist Use Azeotropic Distillation CheckAzeotrope->AzeoDist Yes Continue Continue Optimization CheckAzeotrope->Continue No

Caption: Troubleshooting logic for low recovery in this compound distillation.

References

Enhancing the solubility of high molecular weight polymers in Dibutoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the solubility of high molecular weight polymers in Dibutoxymethane (DBM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a solvent for polymers?

A1: this compound (DBM), also known as butylal, is an acetal (B89532) solvent. It is considered a "green solvent" as it is halogen-free and has low toxicity.[1] DBM is effective in dissolving various organic compounds, including certain high molecular weight polymers like polyethylene (B3416737), making it a viable alternative to more hazardous solvents such as 1,2,4-trichlorobenzene (B33124) (TCB).[2][3][4] Its high boiling point (approximately 180°C) allows for the dissolution of polymers at elevated temperatures.[5]

Q2: Which types of high molecular weight polymers are soluble in this compound?

A2: this compound has been demonstrated to be a good solvent for linear and low-density polyethylene (LDPE) at elevated temperatures.[2][4] It is also a potential solvent for polypropylene, although complete dissolution may require higher temperatures compared to polyethylene.[5] The principle of "like dissolves like" is a crucial starting point; non-polar polymers are more likely to dissolve in a relatively non-polar solvent like DBM.[4]

Q3: How does molecular weight affect the solubility of a polymer in this compound?

A3: Generally, for a given polymer and solvent, solubility decreases as the molecular weight of the polymer increases.[4][6] Higher molecular weight polymers have longer chains with stronger intermolecular forces, making it more difficult for solvent molecules to penetrate and dissolve the polymer matrix. Dissolving very high molecular weight polymers often requires more aggressive conditions, such as higher temperatures and longer dissolution times.[2][7]

Q4: What is the typical temperature range for dissolving high molecular weight polymers in this compound?

A4: For high molecular weight polymers like polyethylene, dissolution in this compound typically requires elevated temperatures.[2][8] A common temperature used in experimental settings, such as for Gel Permeation Chromatography (GPC) analysis, is 160°C.[2][4] The optimal temperature will depend on the specific polymer, its molecular weight, and its crystallinity.

Q5: How does agitation affect the dissolution process?

A5: Agitation, such as stirring, significantly increases the rate of polymer dissolution.[2] Stirring facilitates the transport of fresh solvent to the polymer surface and removes the swollen polymer layer, exposing new surfaces for the solvent to act upon.[2] In the absence of stirring, a gel-like layer can form on the polymer surface, which slows down the dissolution process.[2] For high molecular weight polymers, continuous and vigorous agitation is recommended.[7]

Troubleshooting Guide

Problem: My high molecular weight polymer is not dissolving in this compound at room temperature.

  • Cause: Many high molecular weight polymers, especially semi-crystalline ones like polyethylene, require thermal energy to overcome the intermolecular forces holding the polymer chains together.[4]

  • Solution:

    • Increase Temperature: Gradually heat the polymer-solvent mixture while stirring. For polyethylene, temperatures around 160°C are often effective.[2] Always ensure your experimental setup can safely handle the required temperature and pressure changes.

    • Increase Agitation: Use a magnetic stirrer or overhead mechanical stirrer to ensure good mixing.[2]

    • Allow Sufficient Time: The dissolution of high molecular weight polymers can be a slow process, sometimes requiring several hours.[2]

Problem: The polymer swells but does not fully dissolve, forming a gel-like substance.

  • Cause: This is a common intermediate step in polymer dissolution where the solvent has penetrated the polymer matrix, but the polymer chains have not yet fully disentangled and dispersed into the solvent.[2] This can be due to insufficient temperature, time, or agitation, or the polymer concentration might be too high.

  • Solution:

    • Increase Temperature and Agitation: As with the previous issue, increasing thermal energy and mechanical stirring can help to break down the gel and promote full dissolution.[2]

    • Reduce Polymer Concentration: Try preparing a more dilute solution. High polymer concentrations can lead to increased viscosity and chain entanglement, hindering dissolution.

    • Consider a Co-solvent: In some cases, adding a small amount of a "better" solvent (a co-solvent) can improve the overall solvating power of the mixture.[9][10] The selection of a co-solvent should be based on the solubility parameters of the polymer and the solvents.

Problem: The polymer appears to be degrading during the dissolution process.

  • Cause: Some polymers can be susceptible to thermal degradation at the high temperatures required for dissolution. The presence of oxygen can also accelerate this process.

  • Solution:

    • Use an Inert Atmosphere: If polymer degradation is a concern, perform the dissolution under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.

    • Optimize Temperature and Time: Determine the minimum temperature and time required for dissolution to avoid prolonged exposure to harsh conditions.

    • Add an Antioxidant: For applications where it will not interfere with downstream analysis (like GPC), a small amount of an appropriate antioxidant can be added to the solvent.

Experimental Protocols

Protocol 1: Dissolution of High Molecular Weight Polyethylene in this compound for GPC Analysis

This protocol is adapted from established methods for preparing polyethylene solutions for high-temperature GPC.[2][4]

Materials:

  • High molecular weight polyethylene (PE) sample

  • This compound (DBM), ultra-pure grade

  • Vials with caps (B75204) suitable for high temperatures

  • Heating block or oven with temperature control up to 160°C

  • Magnetic stirrer and stir bars

Procedure:

  • Weigh the desired amount of PE into a vial to achieve a final concentration of approximately 2 mg/mL.

  • Add the calculated volume of DBM to the vial.

  • Add a magnetic stir bar to the vial.

  • Place the vial in the heating block or oven set to 160°C.

  • Allow the mixture to heat and stir for at least 2 hours, or until the polymer is fully dissolved and the solution is homogeneous.

  • Visually inspect the solution for any undissolved particles. If particles are present, continue heating and stirring.

  • Once fully dissolved, the sample is ready for analysis.

Protocol 2: General Method for Enhancing Solubility of a Novel High Molecular Weight Polymer in this compound

Materials:

  • High molecular weight polymer sample

  • This compound (DBM)

  • A selection of potential co-solvents (optional)

  • Glassware suitable for heating and stirring

  • Heating mantle or oil bath with temperature control

  • Magnetic or mechanical stirrer

Procedure:

  • Initial Screening:

    • Place a small amount of the polymer in a test tube and add DBM.

    • Observe the behavior at room temperature. Note if the polymer swells or partially dissolves.

  • Effect of Temperature:

    • If not soluble at room temperature, gently heat the mixture in increments of 10-20°C while stirring.

    • Observe the temperature at which the polymer starts to dissolve and the temperature at which it becomes fully soluble.

  • Effect of Concentration:

    • Prepare a series of solutions with varying polymer concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

    • Determine the approximate solubility limit at the optimal temperature identified in the previous step.

  • Effect of Agitation:

    • Compare the dissolution time with and without stirring, and at different stirring speeds, to determine the impact of agitation.

  • Co-solvent Screening (Optional):

    • If solubility is still limited, prepare mixtures of DBM with a small percentage (e.g., 5-10%) of a co-solvent that is known to be a good solvent for the polymer.

    • Repeat the temperature and concentration studies to see if the co-solvent enhances solubility.

Quantitative Data

The following table summarizes the Mark-Houwink-Sakurada parameters for polyethylene in this compound at 160°C, which relate the intrinsic viscosity to the molecular weight. These are compared with the values in the traditional solvent, 1,2,4-trichlorobenzene (TCB).

Polymer SampleSolventK (x 10⁻⁵ dL/g)α
PE NIST 1475TCB45.70.71
DBM 63.1 0.64
LDPE 1TCB2040.53
DBM 334 0.45
LDPE 2TCB1530.56
DBM 228 0.48
LDPE 3TCB2370.52
DBM 434 0.42

Data adapted from Boborodea et al.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_troubleshooting Troubleshooting start Start: Select Polymer and this compound weigh Weigh Polymer and Add Solvent start->weigh heat_stir Heat and Stir weigh->heat_stir observe Observe for Dissolution heat_stir->observe check_dissolved Fully Dissolved? observe->check_dissolved increase_temp Increase Temperature/Time check_dissolved->increase_temp No reduce_conc Reduce Concentration check_dissolved->reduce_conc No (Gel Formation) add_cosolvent Add Co-solvent check_dissolved->add_cosolvent No (Limited Solubility) end_node End: Homogeneous Solution check_dissolved->end_node Yes increase_temp->heat_stir reduce_conc->weigh add_cosolvent->weigh

Caption: Experimental workflow for dissolving a high molecular weight polymer in this compound.

logical_relationship solubility Polymer Solubility mw Molecular Weight solubility->mw decreases with increasing temp Temperature solubility->temp increases with increasing agitation Agitation solubility->agitation rate increases with increasing concentration Concentration solubility->concentration decreases with increasing crystallinity Crystallinity solubility->crystallinity decreases with increasing

Caption: Key factors influencing the solubility of high molecular weight polymers.

References

Validation & Comparative

A Comparative Guide: Dibutoxymethane vs. 1,2,4-Trichlorobenzene for Polyethylene Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the characterization of polyethylene (B3416737), the choice of solvent for high-temperature Gel Permeation Chromatography (GPC) is a critical factor influencing data quality, operational safety, and environmental impact. For decades, 1,2,4-trichlorobenzene (B33124) (TCB) has been the industry standard. However, growing environmental and safety concerns have spurred the search for viable alternatives. This guide provides an objective comparison of Dibutoxymethane (DBM), a promising greener alternative, with the traditional TCB for polyethylene GPC applications, supported by experimental data.

Performance Comparison: DBM as a Viable Alternative

Studies have demonstrated that this compound (butylal) can serve as an effective replacement for 1,2,4-trichlorobenzene in the high-temperature GPC analysis of polyethylenes, including linear and low-density polyethylene (LDPE).[1][2][3][4][5][6] Encouragingly, GPC analyses of polyethylene performed using DBM show similar results in terms of peak shapes and retention times when compared to TCB.[1][2] This indicates that DBM is a suitable solvent for determining the molecular weight distribution of these polymers.[2][4]

One of the key advantages of DBM is its lower toxicity profile compared to TCB, which is labeled as very toxic to aquatic life with long-lasting effects.[1][3][7] Furthermore, DBM is a halogen-free solvent, which is a significant environmental advantage.[1][2][3][4][5][6][8][9] From a practical standpoint, the use of DBM does not necessitate modifications to existing GPC instrumentation.[1][2]

However, there are some performance differences to consider. For instance, in Temperature Rising Elution Fractionation (TREF) analysis, the elution temperature for polyethylene in DBM is consistently higher by approximately 12.3 ± 0.3 °C than in TCB.[1] Additionally, while GPC results are comparable, some studies have reported slightly higher average molecular weights for polyethylene standards when measured in DBM compared to TCB.[2]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and performance parameters of this compound and 1,2,4-trichlorobenzene relevant to polyethylene GPC.

Table 1: Physical and Chemical Properties of Solvents

PropertyThis compound (DBM)1,2,4-Trichlorobenzene (TCB)
Boiling Point 180 °C[1]214 °C[1][3]
Freezing Point -58 °C[1]17 °C
Refractive Index (n20/D) 1.405[3]1.571[10][11]
Viscosity Lower than TCB[3]Higher than DBM[3]
Flash Point (closed cup) 62 °C[3]99 °C[3]
Toxicity Less toxic[1][2][3][4][5][6][8][9]Toxic, skin irritant, very toxic to aquatic life[3][7][12]
Halogenated No[1][2][3][4][5][6][8][9]Yes

Table 2: GPC Performance Parameters for Polyethylene Analysis

ParameterThis compound (DBM)1,2,4-Trichlorobenzene (TCB)
Differential Refractive Index Increment (dn/dc) for PE Higher than in TCB[3]-0.1 mL/g[1]
Detector Signal (dRI) for Polystyrene Standards Increased signal[1]Good signal[1]
Mark-Houwink-Sakurada α parameter for PE at 160°C 0.66[3]Not specified
Elution Temperature (TREF) vs. TCB 12.3 ± 0.3 °C higher[1]Baseline

Experimental Protocols

Detailed methodologies are crucial for reproducible GPC analysis. Below are typical experimental protocols for polyethylene analysis using both DBM and TCB.

Sample Preparation
  • Dissolution: Dissolve the polyethylene sample in the chosen solvent (DBM or TCB) at 160 °C to achieve a concentration between 0.1 and 1.0 mg/mL.[1] For highly crystalline or ultra-high-molecular-weight polyolefins, longer heating times (up to 8 hours) and agitation may be necessary to ensure complete dissolution.[13]

  • Stabilizer: The addition of an antioxidant like BHT (2,6-di-tert-butyl-4-methylphenol) to the solvent is a common practice to prevent polymer degradation at high temperatures.

GPC Instrumentation and Conditions
  • GPC System: A high-temperature GPC system, such as a Waters GPC 2000 or Agilent PL-GPC 220, is required.[1][3] The entire system, including the injector, columns, and detectors, must be maintained at a constant elevated temperature.[13]

  • Columns: A set of high-temperature GPC columns, such as PLgel 10 µm Mixed B columns, are suitable for separating polyethylene based on hydrodynamic volume.[1]

  • Temperature: The injector, column, and detector are typically maintained at 145 °C for DBM and up to 160 °C for TCB.[1][14][15]

  • Flow Rate: A constant flow rate of 1 mL/min is commonly used.[1]

  • Injection Volume: A typical injection volume is 300 µL of the hot polymer solution.[1]

  • Detection: A differential refractive index (dRI) detector is the standard for concentration detection.[1] For TCB, where the dn/dc of polyethylene is negative, the detector polarity should be inverted.[1] Advanced setups may include viscometer and light scattering detectors for more comprehensive analysis.[3][4]

Visualizing the Comparison

The following diagrams illustrate the experimental workflow and a logical comparison between DBM and TCB for polyethylene GPC.

GPC_Workflow cluster_prep Sample Preparation cluster_gpc GPC Analysis cluster_results Data Analysis PE_Sample Polyethylene Sample Dissolution Dissolution (160°C) PE_Sample->Dissolution Solvent Solvent (DBM or TCB) Solvent->Dissolution PE_Solution PE Solution (0.1-1.0 mg/mL) Dissolution->PE_Solution Injector Injector (145-160°C) PE_Solution->Injector Column GPC Column (145-160°C) Injector->Column Detector dRI Detector (145-160°C) Column->Detector Data Data Acquisition Detector->Data MWD Molecular Weight Distribution Data->MWD DBM_vs_TCB cluster_dbm_props DBM Properties cluster_tcb_props TCB Properties Solvent GPC Solvent for Polyethylene DBM This compound (DBM) Solvent->DBM TCB 1,2,4-Trichlorobenzene (TCB) Solvent->TCB DBM_Toxicity Lower Toxicity DBM->DBM_Toxicity DBM_Halogen Halogen-Free DBM->DBM_Halogen DBM_Performance Comparable MWD DBM->DBM_Performance DBM_Signal Higher dRI Signal DBM->DBM_Signal DBM_BP Lower Boiling Point DBM->DBM_BP DBM_FP Lower Freezing Point DBM->DBM_FP TCB_Toxicity Toxic & Irritant TCB->TCB_Toxicity TCB_Halogen Chlorinated TCB->TCB_Halogen TCB_Standard Established Standard TCB->TCB_Standard TCB_Solubility Excellent PE Solubility TCB->TCB_Solubility TCB_BP Higher Boiling Point TCB->TCB_BP TCB_dn Negative dn/dc for PE TCB->TCB_dn

References

The Green Eluent: Validating Dibutoxymethane for Gel Permeation Chromatography in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the pursuit of greener and safer laboratory practices, the analytical technique of Gel Permeation Chromatography (GPC) is seeing a shift away from traditional, often hazardous, mobile phases. Dibutoxymethane (DBM), also known as butylal, is emerging as a promising, less toxic alternative for the characterization of polymers, a critical aspect of drug delivery system development. This guide provides a comprehensive comparison of GPC results obtained using DBM against the established solvent 1,2,4-trichlorobenzene (B33124) (TCB), supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. 1,2,4-Trichlorobenzene

Studies have demonstrated that DBM can serve as a viable substitute for TCB in the high-temperature GPC analysis of polyolefins, such as polyethylene (B3416737), without requiring modifications to existing instrumentation.[1][2][3] The results obtained for key polymer characteristics, including weight-average molecular weight (Mw) and number-average molecular weight (Mn), are comparable between the two solvents, validating DBM's efficacy.

For instance, in the analysis of four different metallocene polyethylene (mPE) resins, the molecular weight data shows a strong correlation between the results from DBM and TCB.

SampleSolventMn ( g/mol )Mw ( g/mol )
mPE_923TCB57,600106,200
DBM45,500102,700
mPE_934TCB54,000104,700
DBM44,70098,800
mPE_947TCB47,700102,900
DBM41,10096,100
mPE_955TCB46,80096,400
DBM40,40092,800

Table 1: Comparison of number-average (Mn) and weight-average (Mw) molecular weights for four metallocene polyethylene samples determined by GPC using TCB and DBM as mobile phases. Data sourced from a study on the characterization of polyethylene in this compound by high-temperature GPC with triple detection.[4]

The data indicates that while there are slight variations, the overall molecular weight distributions determined in DBM are consistent with those obtained in TCB, making it a reliable alternative for routine polymer characterization.[4]

Advantages and Considerations of Using this compound

Key Advantages:

  • Lower Toxicity: DBM is a halogen-free solvent with significantly lower toxicity compared to chlorinated solvents like TCB, which is labeled as very toxic to aquatic life and causes skin irritation.[1][4][5] This makes DBM a safer choice for laboratory personnel and the environment.

  • Comparable Performance: As the data demonstrates, DBM provides GPC results for polyethylenes that are comparable to those obtained with TCB.[3][4]

  • Instrument Compatibility: No modifications are needed for existing GPC instruments to switch from TCB to DBM.[1][2]

  • Enhanced Detector Signal: For polystyrene standards, DBM can provide an increased detector signal, which is advantageous for calibration.[1][2]

Points to Consider:

  • Flammability: DBM has a lower flash point (62°C) compared to TCB (99°C), making it more flammable.[4] However, this is not a major concern as GPC instruments are designed to handle highly flammable solvents like tetrahydrofuran (B95107) (THF).[4]

  • Solvent for Polystyrene Standards: DBM is practically a theta solvent for polystyrene (PS), which can make conventional calibration with PS standards more challenging.[4] For instruments with only a differential refractive index detector, a calibration generated in TCB can be used as an initial approximation.[4] Instruments with triple detection (light scattering, viscometer) offer a more elegant solution as they do not strictly require PS standard calibration.[4]

Experimental Protocols

The following are representative experimental protocols for GPC analysis using both DBM and TCB.

Instrumentation:

A high-temperature GPC system, such as the Agilent PL-GPC 220, equipped with differential refractive index (RI), viscometer, and light scattering (LS) detectors can be used.[4]

Shared Experimental Conditions:

  • Columns: Three PLgel 10µm Mixed-B (300 x 7.5mm) columns.[4]

  • Flow Rate: 1 mL/min.[4]

  • Temperature: 160°C for sample dissolution, injector, columns, and detectors.[4]

  • Injection Volume: 200 µL.[4]

  • Sample Concentration: 2 mg/mL.[4]

Mobile Phase Specifics:

  • This compound (DBM): Ultra-pure grade.[1]

  • 1,2,4-Trichlorobenzene (TCB): Spectropure dry.[1]

Sample Preparation:

Polymer samples are dissolved in the respective mobile phase at 160°C.[4]

Workflow for Polymer-Based Drug Delivery System Characterization

The characterization of polymers is a crucial step in the development of drug delivery systems, where properties like molecular weight and its distribution can significantly impact drug release profiles and bioavailability.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing & Validation cluster_application Drug Product Development Polymer Polymer Excipient Dissolution Dissolution in DBM (e.g., 2 mg/mL at 160°C) Polymer->Dissolution Injection Injection (200 µL) Dissolution->Injection Separation Size Exclusion Separation (PLgel 10µm Mixed-B Columns) Injection->Separation Detection Triple Detection (RI, LS, Viscometer) Separation->Detection Data_Acquisition Chromatogram Acquisition Detection->Data_Acquisition MW_Calculation Molecular Weight Calculation (Mw, Mn, PDI) Data_Acquisition->MW_Calculation QC Quality Control Check (Batch-to-Batch Consistency) MW_Calculation->QC Formulation Formulation Development QC->Formulation Stability Stability & Release Studies Formulation->Stability

GPC workflow for polymer characterization in drug delivery.

This workflow illustrates the key stages from sample preparation using DBM to the final application in drug product development, highlighting the integral role of GPC in ensuring the quality and consistency of polymer excipients.

References

Unveiling Molecular Weight: A Comparative Guide to Dibutoxymethane in GPC and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of molecular weight is a cornerstone of material characterization and quality control. This guide provides a comprehensive cross-validation of molecular weight determination, focusing on the use of Dibutoxymethane (DBM) as a solvent in Gel Permeation Chromatography (GPC) and comparing its performance with alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed choice of methodology.

The determination of a polymer's molecular weight and its distribution is critical as these properties directly influence its physical characteristics, such as strength, toughness, and viscosity.[1][2] In the realm of drug development, precise molecular weight analysis of biologics and excipients is a regulatory expectation and fundamental to ensuring product safety and efficacy. This guide focuses on the analysis of polyethylene (B3416737), a widely used polymer, to illustrate the comparative performance of different techniques.

Comparative Analysis of Molecular Weight Determination Techniques

This compound has emerged as a viable, less toxic alternative to halogenated solvents like 1,2,4-trichlorobenzene (B33124) (TCB) for the high-temperature GPC (HT-GPC) analysis of polyolefins.[3][4] The following table summarizes the performance of GPC with DBM as a solvent against two other powerful techniques for molecular weight determination: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Static Light Scattering (SLS).

ParameterGPC with this compoundMALDI-TOF Mass SpectrometryStatic Light Scattering (SLS)
Principle Separation based on hydrodynamic volume in solution.Measurement of the mass-to-charge ratio of ionized molecules.Measurement of the intensity of scattered light.[5][6]
Molecular Weight Information Relative molecular weight distribution (Mn, Mw, Mz, PDI). Can be absolute with light scattering detection.[2]Absolute molecular weight of individual polymer chains, end-group analysis.[7]Absolute weight-average molecular weight (Mw) and radius of gyration (Rg).[5]
Typical Accuracy Dependent on calibration standards. Can have a significant deviation if the hydrodynamic volume of the standard differs from the sample.[8][9]High accuracy, often within 0.1% of the true molecular weight.High accuracy for Mw.[6]
Precision (RSD) < 2%< 0.5%< 3%
Applicable Molecular Weight Range 10³ - 10⁷ g/mol Up to ~500 kDa for linear mode, with better resolution for lower molecular weights (<20 kDa in reflectron mode).[10]Wide range, suitable for macromolecules.
Sample Requirements Soluble in this compound at elevated temperatures.Co-crystallizable with a matrix. Insoluble polymers can be analyzed with solvent-free methods.[11]Soluble in a suitable solvent. Requires determination of the refractive index increment (dn/dc).[12]
Throughput Moderate (~30-60 minutes per sample).[10][13]High (~3 minutes per measurement, excluding sample preparation).[10]Low to moderate, requires measurements at multiple angles and concentrations.
Strengths Provides molecular weight distribution, robust and widely used.[2] this compound is a less toxic solvent alternative.[3][4]Provides absolute molecular weight and structural information (end groups, repeat units). High resolution for individual oligomers.[10]Absolute measurement of Mw, does not require calibration with molecular weight standards.[5] Can provide information on molecular size and conformation.
Limitations Relative method unless coupled with advanced detectors. Requires high temperatures for polyolefins.Mass discrimination can occur for higher molecular weight species, potentially skewing the distribution. Not ideal for highly polydisperse samples (PDI > 1.3).[10]Provides an average molecular weight, not a full distribution. Sensitive to dust and aggregates.[14]

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below to ensure reproducibility and aid in the selection of the most appropriate method for a given research need.

Gel Permeation Chromatography (GPC) with this compound

This protocol is adapted for the analysis of polyethylene.

Instrumentation:

  • High-Temperature GPC system equipped with a differential refractive index (DRI) detector.

  • GPC columns suitable for high-temperature analysis (e.g., PLgel 10 µm Mixed-B).

Reagents:

  • This compound (DBM), HPLC grade.

  • Polyethylene sample.

  • Polystyrene standards for calibration.

Procedure:

  • Sample Preparation: Dissolve the polyethylene sample in DBM at a concentration of 1-2 mg/mL by heating at 160°C for several hours with gentle agitation.[15][16]

  • Instrument Setup: Set the GPC system temperature for the injector, columns, and detector to 145-160°C.[15][17] The mobile phase is DBM at a flow rate of 1 mL/min.[15][17]

  • Calibration: Prepare a series of polystyrene standards in DBM and inject them to generate a calibration curve of log(Molecular Weight) versus elution time.

  • Sample Analysis: Inject the dissolved polyethylene sample into the GPC system.

  • Data Analysis: The molecular weight distribution of the polyethylene sample is determined by comparing its elution profile to the polystyrene calibration curve.

MALDI-TOF Mass Spectrometry

This protocol outlines a general procedure for polymer analysis.

Instrumentation:

  • MALDI-TOF Mass Spectrometer.

Reagents:

  • Polymer sample (e.g., low molecular weight polyethylene).

  • Matrix compound (e.g., trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile, DCTB).

  • Cationizing agent (e.g., silver trifluoroacetate, AgTFA).

  • Solvent (e.g., Tetrahydrofuran, THF).

Procedure:

  • Sample Preparation:

    • Prepare a solution of the polymer in THF (e.g., 1 mg/mL).

    • Prepare a solution of the matrix in THF (e.g., 20 mg/mL).

    • Prepare a solution of the cationizing agent in THF (e.g., 1 mg/mL).

  • Target Spotting: Mix the polymer, matrix, and cationizing agent solutions in a specific ratio (e.g., 5:15:1 v/v/v).[18] Spot a small volume (e.g., 0.5 µL) of the mixture onto the MALDI target plate and allow it to air dry to form co-crystals.

  • Mass Spectrometry Analysis:

    • Insert the target plate into the mass spectrometer.

    • Acquire the mass spectrum in the desired mass range using an appropriate laser intensity.[18]

  • Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a specific polymer chain length with the mass of the repeating unit and end groups. Software is used to calculate the number-average (Mn) and weight-average (Mw) molecular weights.

Static Light Scattering (SLS)

This protocol describes a typical batch measurement for determining the weight-average molecular weight.

Instrumentation:

  • Static Light Scattering instrument with a laser light source and multiple detectors at various angles (Multi-Angle Light Scattering - MALS).

Reagents:

  • Polymer sample (e.g., polyethylene).

  • A suitable solvent in which the polymer is soluble and that has a different refractive index (e.g., 1,2,4-trichlorobenzene at 135°C for polyethylene).[19]

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the polymer in the chosen solvent. The solutions must be free of dust and aggregates, which may require filtration.

  • Instrument Setup: Calibrate the instrument using a known scattering standard like toluene.

  • Measurement:

    • Measure the scattering intensity of the pure solvent.

    • Measure the scattering intensity of each polymer dilution at multiple angles.

  • Data Analysis:

    • The weight-average molecular weight (Mw) and the radius of gyration (Rg) are determined using a Zimm plot, which is a graphical method that extrapolates the scattering data to zero angle and zero concentration.[20] The second virial coefficient (A₂), which describes polymer-solvent interactions, can also be determined from the Zimm plot.[5]

Visualizing the Workflow

To better illustrate the processes discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow for GPC and a logical flow for the application of molecular weight determination in drug development.

GPC_Workflow cluster_prep Sample Preparation cluster_gpc GPC Analysis cluster_data Data Processing weigh Weigh Polymer dissolve Dissolve in this compound (160°C) weigh->dissolve inject Inject Sample dissolve->inject separate Separation by Size (GPC Columns) inject->separate detect Detect with DRI separate->detect chromatogram Generate Chromatogram detect->chromatogram calibrate Calibrate with Standards chromatogram->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate result result calculate->result Final Report

Caption: Workflow for Molecular Weight Determination using GPC with this compound.

DrugDev_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical & Manufacturing synthesis API Synthesis & Polymer Excipient Dev. characterization Molecular Weight Determination (GPC, MS, SLS) synthesis->characterization formulation Formulation Development characterization->formulation cmc CMC & Scale-Up formulation->cmc qa_qc QA/QC Testing (MW as CQA) cmc->qa_qc release Batch Release qa_qc->release market market release->market Market Approval

Caption: Role of Molecular Weight as a Critical Quality Attribute (CQA) in Drug Development.

References

Dibutoxymethane: A Safer, Greener Alternative to Halogenated Solvents in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to minimize exposure to hazardous materials and reduce environmental impact, dibutoxymethane presents a compelling, less toxic, and halogen-free alternative to commonly used halogenated solvents such as dichloromethane (B109758), chloroform (B151607), and 1,2,4-trichlorobenzene (B33124). This guide provides an objective comparison of the performance and toxicological profiles of this compound and its halogenated counterparts, supported by experimental data, to facilitate its adoption in a variety of laboratory applications.

Halogenated solvents have long been mainstays in the modern laboratory, valued for their versatile solvating power in applications ranging from organic synthesis and extraction to chromatography. However, their utility is overshadowed by significant health and environmental concerns. Many are classified as carcinogens or suspected carcinogens, and their release contributes to environmental persistence and ozone depletion. In response to these concerns, the principles of green chemistry encourage the substitution of hazardous solvents with safer, more sustainable alternatives. This compound, a bio-based acetal (B89532), is emerging as a frontrunner in this regard, offering comparable performance in several key applications without the associated high toxicity.[1]

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical properties are critical determinants of its suitability for a given application. The following table summarizes the key physicochemical characteristics of this compound alongside three commonly used halogenated solvents.

PropertyThis compoundDichloromethaneChloroform1,2,4-Trichlorobenzene
Chemical Formula C₉H₂₀O₂CH₂Cl₂CHCl₃C₆H₃Cl₃
Molecular Weight ( g/mol ) 160.2584.93119.38181.45
Boiling Point (°C) 180-18239.861.2214
Density (g/mL at 20°C) 0.8361.3251.4891.454
Solubility in Water 222.5 mg/L at 20°C[2]13 g/L at 20°C8 g/L at 20°C30 mg/L at 20°C
Flash Point (°C) 60-63Non-flammableNon-flammable110
Vapor Pressure (kPa at 20°C) 0.07947.421.20.04

Toxicity Profile: A Clear Advantage for this compound

The most significant advantage of this compound over halogenated solvents lies in its markedly lower toxicity. The following table provides a comparative summary of key toxicological data.

Toxicity MetricThis compoundDichloromethaneChloroform1,2,4-Trichlorobenzene
Oral LD₅₀ (rat) > 2000 mg/kg1600 - >2000 mg/kg[3][4][5]695 - 2000 mg/kg[6][7]756 - 930 mg/kg[8][9][10][11]
Inhalation LC₅₀ (rat, 4h) No data available76,000 mg/m³47,702 mg/m³[6][12]No data available
Aquatic Toxicity (Fish, 96h LC₅₀) 27.344 mg/L[2]Low acute toxicity[13]28,900 µg/L1.67 - 4.34 mg/L[9]
GHS Classification Highlights Flammable liquidCarcinogenicity (Cat 2), Skin Irritation (Cat 2), Eye Irritation (Cat 2A), STOT SE (Cat 3), STOT RE (Cat 2)Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation (Cat 2), Eye Irritation (Cat 2A), Carcinogenicity (Cat 2), Reproductive Toxicity (Cat 2), STOT RE (Cat 1)[14][15]Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Very toxic to aquatic life with long-lasting effects[9]

Experimental Performance and Protocols

While direct, side-by-side comparative studies of this compound against all halogenated solvents in every application are not yet extensively documented, its performance in key areas, and the success of analogous green solvents, provide strong evidence for its viability as a substitute.

Application 1: Gel Permeation Chromatography (GPC) of Polyolefins

Replacing 1,2,4-Trichlorobenzene (TCB)

This compound has been successfully demonstrated as a less toxic and effective alternative to the hazardous solvent 1,2,4-trichlorobenzene (TCB) for the high-temperature GPC analysis of polyethylenes.[14][16][17][18] Studies have shown that this compound provides comparable results to TCB in determining molecular weight distributions, and in some cases, offers advantages such as a better signal-to-noise ratio for detectors.[17]

GPC_Workflow cluster_prep Sample Preparation cluster_gpc GPC Analysis cluster_data Data Analysis PE Polyethylene (B3416737) Sample Dissolution Dissolution at 160°C PE->Dissolution Solvent This compound Solvent->Dissolution Injection Injection into GPC System (145°C) Dissolution->Injection 0.1-1.0 mg/mL solution Separation Separation by Size Exclusion Injection->Separation Detection RI, LS, Viscometer Detection Separation->Detection MWD Molecular Weight Distribution Detection->MWD MHS Mark-Houwink-Sakurada Parameters Detection->MHS

GPC analysis workflow for polyethylene using this compound.

Experimental Protocol: GPC of Polyethylene using this compound

  • Instrumentation: A high-temperature GPC system equipped with differential refractive index (dRI), light scattering (LS), and viscometer detectors.

  • Columns: A set of GPC columns suitable for high-temperature polyolefin analysis (e.g., PLgel 10 µm Mixed-B).[14]

  • Solvent: this compound.

  • Sample Preparation: Dissolve the polyethylene sample in this compound at 160°C to a final concentration of 0.1-1.0 mg/mL.[14]

  • Analysis Conditions:

    • Injection Volume: 200-300 µL.[14][17]

    • Flow Rate: 1 mL/min.[14][17]

    • Temperature (Injector, Column, Detectors): 145-160°C.[14][17]

  • Data Analysis: The molecular weight distribution and Mark-Houwink-Sakurada parameters (K and α) are determined from the detector signals. For polyethylene in this compound at 160°C, the experimentally determined Mark-Houwink parameters are in the range of K = 0.042-0.048 dL/g and α = 0.66.[16][18]

Application 2: Organic Synthesis

A Greener Alternative to Dichloromethane (DCM)

While specific studies detailing the use of this compound in a wide array of organic reactions are emerging, the successful application of structurally similar green ether and acetal solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as replacements for dichloromethane provides a strong rationale for its use.[19][20] These solvents have demonstrated efficacy in reactions including nucleophilic substitutions, amidations, and alkylations, often with the added benefits of higher reaction temperatures and easier workups due to their lower water solubility compared to some traditional ethereal solvents.[1]

Solvent_Selection Start Solvent Selection for Synthesis Halogenated Halogenated Solvent (e.g., DCM) Start->Halogenated Green Green Alternative (e.g., this compound) Start->Green Toxicity High Toxicity & Environmental Impact Halogenated->Toxicity LowToxicity Low Toxicity & Biodegradable Green->LowToxicity Performance Reaction Performance Green->Performance Comparable Comparable/Improved Yield & Purity Performance->Comparable Yes Workup Easier Workup Performance->Workup Yes

Decision pathway for selecting a greener solvent.

Experimental Protocol: General Workflow for Substituting Dichloromethane with a Greener Alternative in a Nucleophilic Substitution Reaction (Analogous System)

  • Objective: To replace dichloromethane with a greener solvent like this compound in a representative nucleophilic substitution reaction, aiming for comparable or improved yield and purity.

  • Materials:

    • Substrate (e.g., an alkyl halide).

    • Nucleophile (e.g., an amine or alkoxide).

    • Base (if required).

    • Dichloromethane (for baseline comparison).

    • This compound (anhydrous, if required).

    • Standard laboratory glassware for organic synthesis.

  • Procedure:

    • Baseline Reaction: Perform the reaction using dichloromethane as the solvent according to the established literature procedure. Monitor the reaction progress by TLC or GC-MS.

    • Solvent Substitution: Repeat the reaction under identical conditions (stoichiometry, temperature, reaction time), replacing dichloromethane with an equal volume of this compound.

    • Optimization (if necessary): Due to the higher boiling point of this compound, the reaction temperature can be increased to potentially improve the reaction rate. Monitor the reaction for any changes in by-product formation.

    • Workup: Upon completion, perform an aqueous workup. The lower water solubility of this compound may facilitate a cleaner phase separation compared to more water-miscible ethers.

    • Analysis: Isolate the product and determine the yield. Assess the purity using techniques such as NMR, GC-MS, and melting point. Compare the results with the baseline reaction.

Application 3: Extraction

Replacing Dichloromethane and Chloroform

The favorable physicochemical properties of this compound, including its limited water solubility and ability to dissolve a range of organic compounds, make it a promising candidate for liquid-liquid and solid-liquid extractions. Greener solvents like 2-MeTHF have been shown to be highly effective in extracting natural products, in some cases providing higher yields than traditional non-polar solvents like hexane.[2][10] This suggests that this compound could serve as a viable, less toxic replacement for dichloromethane and chloroform in many extraction protocols.

Experimental Protocol: Comparative Extraction of a Natural Product (Analogous System)

  • Objective: To compare the extraction efficiency of a target natural product from a plant matrix using a halogenated solvent and a greener alternative like this compound.

  • Materials:

    • Dried and ground plant material.

    • Dichloromethane or Chloroform.

    • This compound.

    • Soxhlet extraction apparatus or sonicator.

    • Rotary evaporator.

  • Procedure:

    • Divide the plant material into two equal portions.

    • Extraction with Halogenated Solvent: Extract one portion of the plant material with the chosen halogenated solvent using a standard procedure (e.g., Soxhlet extraction for a defined period or sonication).

    • Extraction with this compound: Extract the second portion of the plant material with this compound under identical conditions.

    • Solvent Removal: Remove the solvent from both extracts using a rotary evaporator.

    • Analysis: Determine the yield of the crude extract for both solvents. Further analyze the composition of the extracts using techniques like GC-MS or HPLC to compare the efficiency of extraction for the target compound(s).

Synthesis of this compound

For laboratories interested in preparing this compound, a straightforward synthesis involves the acid-catalyzed condensation of formaldehyde (B43269) with butanol.[4]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Paraformaldehyde.

    • n-Butanol.

    • Acid catalyst (e.g., sulfuric acid or a solid acid catalyst like HZSM-5).

    • Reaction flask equipped with a stirrer, condenser, and a Dean-Stark or similar water separator.

  • Procedure:

    • In a reaction flask, combine paraformaldehyde and n-butanol in a molar ratio of approximately 1:2 to 1:4.

    • Add a catalytic amount of the acid catalyst.

    • Heat the mixture to a temperature between 90-125°C.

    • The water formed during the reaction is removed azeotropically with n-butanol and collected in the water separator.

    • Continue the reaction until no more water is collected.

    • After cooling, the reaction mixture is neutralized, washed with water, and the organic layer is dried.

    • The product, this compound, is purified by distillation.

Conclusion

The adoption of greener solvents is a critical step towards creating a safer and more sustainable research environment. This compound offers a compelling combination of low toxicity, favorable physicochemical properties, and proven performance in key laboratory applications. While further research will undoubtedly expand its documented uses, the existing evidence strongly supports its role as a viable and advantageous replacement for hazardous halogenated solvents. By making the switch to this compound and other green alternatives, the scientific community can continue to advance research and development while upholding its responsibility to protect both human health and the environment.

References

A Comparative Guide to Dibutoxymethane and Other Common Ethereal Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and overall safety and environmental impact. For decades, ethers like Tetrahydrofuran (THF), Diethyl Ether (DEE), and Methyl tert-butyl ether (MTBE) have been mainstays in the chemist's toolbox. However, growing emphasis on green chemistry principles has spurred the search for safer and more sustainable alternatives. This guide provides a comprehensive comparison of Dibutoxymethane (DBM), a promising green solvent candidate, with the widely used ethers THF, DEE, and MTBE.

This comparison will delve into their physical and chemical properties, safety and environmental profiles, and discuss their performance in common organic reactions. While direct, quantitative performance data for DBM in many standard synthetic applications remains limited in publicly accessible literature, this guide aims to provide a thorough comparison based on available data and highlight areas for future investigation.

Physical and Chemical Properties: A Tabular Comparison

The fundamental physical and chemical properties of a solvent dictate its suitability for specific reaction conditions, including temperature, solubility of reagents, and work-up procedures. The following table summarizes the key properties of DBM, THF, DEE, and MTBE.

PropertyThis compound (DBM)Tetrahydrofuran (THF)Diethyl Ether (DEE)Methyl tert-butyl ether (MTBE)
CAS Number 2568-90-3[1][2]109-99-960-29-71634-04-4[3][4]
Molecular Formula C₉H₂₀O₂[1][2]C₄H₈O[1]C₄H₁₀O[5]C₅H₁₂O[3][4]
Molecular Weight ( g/mol ) 160.25[1][6]72.11[7]74.12[5][8]88.15[3][9]
Boiling Point (°C) ~175 - 180.5[6]66[1][7]34.6[5][8]55.2[3][4]
Melting Point (°C) -58.1-108.4[1][7]-116.3[8]-109[3][4][9]
Density (g/cm³ at 20°C) ~0.87[6]0.889[10]0.7134[8]0.7404[4]
Flash Point (°C) 62-14[7]-45[11]-28[3]
Water Solubility Insoluble[6][12]Miscible[1][10]Slightly soluble[13]Sparingly soluble[4]

Safety and Environmental Impact Assessment

The safety and environmental footprint of solvents are increasingly critical considerations in modern chemical research and development. This section provides a comparative overview of the hazards and environmental persistence of the selected ethers.

Safety Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Hazard CategoryThis compound (DBM)Tetrahydrofuran (THF)Diethyl Ether (DEE)Methyl tert-butyl ether (MTBE)
Flammability Flammable liquid and vapor (Category 3)[2]Highly flammable liquid and vapor (Category 2)[10]Extremely flammable liquid and vapor (Category 1)[14][15][16]Highly flammable liquid and vapor (Category 2)[3]
Acute Toxicity (Oral) Not classifiedHarmful if swallowedHarmful if swallowed[14][15][16]Not classified
Eye Irritation Not classifiedCauses serious eye irritation[15]Causes serious eye irritation[14][15]Not classified
Specific Target Organ Toxicity (Single Exposure) Not classifiedMay cause respiratory irritation; May cause drowsiness or dizzinessMay cause drowsiness or dizziness[14][15][16]Not classified
Carcinogenicity No data availableSuspected of causing cancer[17]No evidence of carcinogenicity[18]Potential human carcinogen at high doses[19]
Peroxide Formation Not reported to form explosive peroxidesCan form explosive peroxides upon exposure to air and light[10]Can form explosive peroxides upon exposure to air and light[18][20]Lower tendency to form peroxides compared to THF and DEE
Environmental Profile
Environmental AspectThis compound (DBM)Tetrahydrofuran (THF)Diethyl Ether (DEE)Methyl tert-butyl ether (MTBE)
Biodegradability Considered a "green solvent" with no halogens and low toxicity[12]Inherently biodegradable[21]Not readily biodegradable[14]Persistent in groundwater[19][22]
Bioaccumulation Potential Low (estimated)Low potential for bioaccumulation[21]No bioaccumulation is to be expectedLow
Environmental Concerns Reduces soot and nitrogen oxide emissions when used as a diesel additive[6]Can contaminate groundwater but breaks down quickly in air[23][24]Volatilizes rapidly; contributes to air pollution[20][25]Significant groundwater contaminant due to high water solubility and persistence[19][22][26][27]

Performance in Chemical Synthesis: A Qualitative Overview

This compound (DBM): The Promising Green Alternative

DBM's higher boiling point compared to THF, DEE, and MTBE makes it suitable for reactions requiring elevated temperatures. Its characterization as a "green solvent" due to its low toxicity and lack of halogen atoms makes it an attractive option for sustainable chemical processes.[12] It has found applications as a solvent in polymer analysis (Gel Permeation Chromatography) and as a fuel additive to reduce emissions.[6] Its oligoether structure suggests it can effectively dissolve a variety of organic compounds, making it a potentially versatile reaction solvent.[6] However, without direct comparative studies, its efficacy in common synthetic transformations like Grignard or Wittig reactions remains to be experimentally validated.

Tetrahydrofuran (THF): The Versatile Workhorse

THF is a highly versatile and widely used solvent in organic synthesis. Its ability to dissolve a broad range of polar and nonpolar compounds, coupled with its moderate boiling point, makes it suitable for a vast array of reactions.[1] It is particularly favored for reactions involving organometallic reagents, such as Grignard and organolithium reagents, due to its ability to solvate the metal cations.[1] However, its propensity to form explosive peroxides and its suspected carcinogenicity are significant drawbacks.[10][17]

Diethyl Ether (DEE): The Traditional Choice for Grignard Reactions

Historically, diethyl ether has been the solvent of choice for Grignard reactions. Its low boiling point allows for easy removal after the reaction, but also makes it highly flammable and requires careful temperature control during reflux.[5][8] Like THF, it can form explosive peroxides.[18][20] Its lower boiling point can sometimes lead to slower reaction rates compared to THF.

Methyl tert-butyl ether (MTBE): A Safer, Less Peroxide-Forming Alternative

MTBE offers a key advantage over THF and DEE in its significantly lower tendency to form explosive peroxides, enhancing laboratory safety. Its boiling point is intermediate between DEE and THF. While it is a capable solvent for many organic reactions, its use has been curtailed due to significant environmental concerns, particularly its persistence as a groundwater contaminant.[19][22][26][27]

Experimental Protocols: A General Guideline

Due to the lack of specific, comparative experimental data for this compound, a general protocol for a Grignard reaction, where an ether solvent is crucial, is provided below. This protocol, typically performed in THF or Diethyl Ether, can be adapted to test the performance of DBM as a solvent.

General Protocol for the Preparation of a Grignard Reagent and Subsequent Reaction with a Ketone

1. Preparation of the Grignard Reagent:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously flame-dried under an inert atmosphere to exclude moisture.

  • Reagent Addition: Magnesium turnings (1.2 equivalents) are placed in the flask. A crystal of iodine can be added to activate the magnesium surface.

  • Solvent Addition: Anhydrous ether solvent (e.g., THF, DEE, or potentially DBM) is added to cover the magnesium turnings.

  • Initiation and Addition of Halide: A small amount of the alkyl or aryl halide (1.0 equivalent) dissolved in the anhydrous ether is added to the magnesium suspension. The reaction is initiated, as evidenced by bubbling and the disappearance of the iodine color. The remaining halide solution is then added dropwise at a rate that maintains a gentle reflux.

  • Completion: The reaction mixture is stirred for an additional 30-60 minutes after the addition is complete to ensure full formation of the Grignard reagent.

2. Reaction with an Electrophile (e.g., a Ketone):

  • Setup: A separate flame-dried flask containing a solution of the ketone (1.0 equivalent) in the same anhydrous ether is cooled to 0 °C in an ice bath.

  • Grignard Addition: The freshly prepared Grignard reagent is added slowly via a dropping funnel to the stirred solution of the ketone, maintaining the temperature at 0 °C.

  • Reaction and Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography.

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Solvent_Selection_Workflow start Start: Define Reaction Requirements reaction_conditions Reaction Conditions (Temp, Pressure) start->reaction_conditions reagent_solubility Reagent & Product Solubility start->reagent_solubility solvent_properties Evaluate Solvent Physical Properties (Boiling Point, Polarity, etc.) reaction_conditions->solvent_properties reagent_solubility->solvent_properties safety_assessment Assess Safety Hazards (Flammability, Toxicity, Peroxide Formation) solvent_properties->safety_assessment environmental_impact Consider Environmental Impact (Biodegradability, Persistence) safety_assessment->environmental_impact solvent_choice Select Optimal Solvent environmental_impact->solvent_choice experiment Perform Experiment & Optimize solvent_choice->experiment end End: Successful Synthesis experiment->end Grignard_Reaction_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere add_mg Add Magnesium Turnings and Activating Agent (Iodine) start->add_mg add_solvent Add Anhydrous Ether Solvent (THF, DEE, or DBM) add_mg->add_solvent prepare_halide Prepare Alkyl/Aryl Halide Solution in Anhydrous Ether add_solvent->prepare_halide add_halide Add Halide Solution Dropwise to Magnesium Suspension prepare_halide->add_halide form_grignard Stir to Form Grignard Reagent add_halide->form_grignard add_grignard Add Grignard Reagent Dropwise to Ketone Solution form_grignard->add_grignard cool_ketone Cool Ketone Solution in Anhydrous Ether to 0°C cool_ketone->add_grignard react Stir and Monitor Reaction (e.g., by TLC) add_grignard->react quench Quench Reaction with Aqueous NH4Cl Solution react->quench extract Extract Product with Organic Solvent quench->extract dry_purify Dry, Concentrate, and Purify Product (e.g., Column Chromatography) extract->dry_purify end End: Characterize Final Product dry_purify->end

References

A comparative study of Dibutoxymethane and other acetal solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Dibutoxymethane and Other Acetal (B89532) Solvents: A Guide for Researchers

Introduction

In the ongoing pursuit of greener and more sustainable laboratory and manufacturing practices, the selection of solvents plays a pivotal role. Acetal solvents have emerged as a promising class of compounds, offering lower toxicity and better environmental profiles compared to many traditional halogenated and volatile organic solvents.[1] this compound (DBM), also known as butylal, is a notable acetal solvent gaining attention for its favorable properties.[1][2] This guide provides a comparative analysis of this compound against other common acetal solvents, namely 1,3-Dioxolane, Glycerol Formal, and Methylal, to assist researchers, scientists, and drug development professionals in making informed solvent choices.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of a solvent is crucial for its application. The following table summarizes the key properties of this compound and a selection of other acetal solvents.

PropertyThis compound (Butylal)1,3-DioxolaneGlycerol FormalMethylal (Dimethoxymethane)
Molecular Formula C₉H₂₀O₂[3]C₃H₆O₂[2]C₄H₈O₃[4]C₃H₈O₂[3]
Molecular Weight ( g/mol ) 160.25[3]74.08[5]104.10[4]76.09[6]
Boiling Point (°C) 179.2 - 182[3][5]74 - 76[2][7]192 - 19342[6]
Density (g/cm³ at 20°C) 0.838[3]1.06[2]~1.203 (at 25°C)0.864[3]
Water Solubility Insoluble[3][8]Miscible[1][7]Miscible[4]Soluble (33% at 20°C)[9]

Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) are a valuable tool for predicting the solubility of a solute in a given solvent by quantifying the contributions of dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A smaller distance between the HSP values of a solute and a solvent suggests a higher likelihood of solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
1,3-Dioxolane 17.65.38.6
Glycerol Formal 16.517.316.9

Note: Comprehensive and consistently reported Hansen Solubility Parameters for this compound and Methylal were not available in the searched literature. The provided data for 1,3-Dioxolane and Glycerol Formal is sourced from compiled databases.[10][11]

Performance Comparison

While direct, comprehensive comparative studies across a wide range of applications are limited, the available information allows for a general assessment of the performance of these acetal solvents.

Solvency and Applications:

Acetal solvents, as a class, are recognized for their excellent dissolving power for a variety of organic compounds.[1]

  • This compound (DBM) is particularly noted as a green solvent alternative to halogenated solvents like 1,2,4-trichlorobenzene (B33124) (TCB) in polymer analysis.[1] It is also used in cosmetics, as a cleansing agent, and as a diesel fuel additive to reduce emissions.[3] Its applications extend to being a solvent in gel permeation chromatography (GPC) for analyzing polymers.[1]

  • 1,3-Dioxolane is a versatile solvent with high solvent power, being fully miscible with water.[1] It is frequently used in the formulation of coatings, adhesives, and cleaners for resins.[1]

  • Glycerol Formal , derived from renewable glycerol, is a biocompatible solvent with low toxicity, making it suitable for pharmaceutical applications, especially in veterinary injectable formulations to dissolve poorly water-soluble drugs.[4][8][12]

  • Methylal is a highly volatile solvent with excellent dissolving power and a low toxicity profile.[3][13] It finds use in personal care products, aerosols, paint strippers, and as a fuel additive.[3][6]

SolventCommon Applications
This compound Green solvent for polymer analysis (GPC), cosmetics, cleansing agents, diesel fuel additive.[1][3]
1,3-Dioxolane Coatings, adhesives, resin cleaners, paint strippers.[1]
Glycerol Formal Pharmaceutical solvent (especially veterinary), drug delivery.[4][12]
Methylal Personal care products, aerosols, paint strippers, fuel additive.[3][6]

Experimental Protocols

To facilitate direct comparison of these solvents in a laboratory setting, the following detailed experimental protocols are provided.

Experimental Protocol 1: Comparative Solubility Study of a Model Active Pharmaceutical Ingredient (API)

Objective: To determine and compare the saturation solubility of a model crystalline API in this compound, 1,3-Dioxolane, Glycerol Formal, and Methylal at a controlled temperature.

Materials:

  • Model API (e.g., Ibuprofen, Paracetamol)

  • This compound (≥99% purity)

  • 1,3-Dioxolane (≥99% purity)

  • Glycerol Formal (≥99% purity)

  • Methylal (≥99% purity)

  • Scintillation vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API.

Procedure:

  • Add an excess amount of the model API to separate scintillation vials.

  • Pipette a known volume (e.g., 5 mL) of each acetal solvent into the respective vials containing the excess API.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker or on a magnetic stir plate within an incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe.

  • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtered sample with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.

  • Calculate the saturation solubility in mg/mL or mol/L for the API in each acetal solvent.

G A Add excess API to vials B Add known volume of each acetal solvent A->B C Seal vials B->C D Agitate at constant temperature (24-48h) C->D E Settle undissolved solids (≥2h) D->E F Withdraw and filter supernatant E->F G Dilute sample for HPLC F->G H Analyze by HPLC G->H I Calculate solubility H->I G A Set up three identical reaction apparatus B Add reactants and catalyst to each flask A->B C Add a different acetal solvent to each flask B->C D Heat to reflux with stirring C->D E Take aliquots at time intervals D->E F Quench aliquots and add internal standard E->F G Analyze aliquots by GC-FID F->G H Calculate reaction yield G->H I Plot product concentration vs. time H->I G cluster_reactants Reactants cluster_products Products Aldehyde Aldehyde/Ketone Catalyst Acid Catalyst Alcohol Alcohol (2 eq.) Acetal Acetal Water Water Catalyst->Acetal Reaction Catalyst->Water

References

A Comparative Guide to Gel Permeation Chromatography (GPC) Data Correlation: Dibutoxymethane vs. 1,2,4-Trichlorobenzene Mobile Phases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the characterization of polymers, particularly polyolefins, the choice of mobile phase in high-temperature Gel Permeation Chromatography (GPC) is a critical factor influencing data quality, operational safety, and environmental impact. Historically, 1,2,4-trichlorobenzene (B33124) (TCB) has been the solvent of choice for analyzing polymers soluble only at elevated temperatures, such as polyethylene (B3416737) and polypropylene.[1][2] However, due to its toxicity and environmental concerns, a less hazardous alternative, dibutoxymethane (DBM, also known as butylal), has emerged as a promising substitute.[3][4][5][6] This guide provides an objective comparison of GPC data obtained using DBM and TCB as mobile phases, supported by experimental data, to assist in correlating results between the two solvent systems.

Recent studies have demonstrated that DBM can serve as a viable replacement for TCB in the high-temperature GPC analysis of various polyolefins, yielding comparable results for molecular weight distributions and long-chain branching.[5][6] For linear polyolefins, GPC chromatograms obtained in DBM exhibit similar peak shapes and retention times to those acquired in TCB.[3] This suggests that a transition from TCB to DBM is feasible without significant alterations to existing GPC instrumentation.[4]

Comparative Performance Data

The following table summarizes the key performance parameters and physical properties of this compound and 1,2,4-trichlorobenzene as mobile phases in high-temperature GPC.

ParameterThis compound (DBM)1,2,4-Trichlorobenzene (TCB)References
Toxicity Less toxic, halogen-freeHigh toxicity, skin irritant, toxic to aquatic life[4][6]
Boiling Point 166-168 °C214 °C[4]
Freezing Point -58 °C17 °C[4]
Detector Signal (vs. Polystyrene) ~4 times higher peak area for the same concentrationBaseline[4]
Detector Signal (vs. Polyethylene) ~20% higher peak area for the same concentrationBaseline[4]
Elution Time Longer than TCBShorter than DBM[4]

The quantitative data presented below, derived from studies on polyethylene samples, further illustrates the correlation of GPC results between the two mobile phases.

Polymer SampleMobile PhaseMolar Mass ( kg/mol )Polydispersity Index (Đ)
Metallocene PolyethyleneDBMComparable to TCBComparable to TCB
Metallocene PolyethyleneTCBComparable to DBMComparable to DBM
Low-Density Polyethylene (LDPE)DBMSimilar to TCBSimilar to TCB
Low-Density Polyethylene (LDPE)TCBSimilar to DBMSimilar to DBM

Note: Specific numerical values for molar mass and polydispersity index can vary depending on the specific polymer sample and instrumentation. The table reflects the general findings of comparative studies.[5][6]

Experimental Protocols

The following are representative experimental protocols for conducting high-temperature GPC analysis of polyolefins using either this compound or 1,2,4-trichlorobenzene as the mobile phase.

1. Sample Preparation:

  • Polymer Dissolution: Dissolve the polymer sample in the chosen mobile phase (DBM or TCB) to a concentration typically between 0.1 and 2.0 mg/mL.[4][7][8] For high molecular weight polymers, lower concentrations (<0.02% w/v) are recommended.[9]

  • Dissolution Conditions: Heat the sample solution at a high temperature (e.g., 160 °C) with gentle agitation for a sufficient duration (e.g., 2 hours) to ensure complete dissolution.[10][11]

  • Stabilizer: Add an antioxidant, such as butylated hydroxytoluene (BHT), to the mobile phase at a concentration of approximately 0.0125% to 1 gram per 4 liters to prevent polymer degradation at high temperatures.[9][12]

  • Filtration: Prior to injection, filter the hot sample solution through a 0.1 - 0.2 µm filter to remove any particulate matter.[7]

2. GPC System and Conditions:

  • GPC System: A high-temperature GPC system equipped with a differential refractive index (dRI) detector is typically used.[4] Systems with additional detectors like a viscometer and a light scattering detector can provide absolute molecular weight data.[5][6]

  • Columns: A set of GPC columns suitable for high-temperature analysis of polyolefins, such as three PLgel 10 µm Mixed-B columns (300 x 7.5 mm).[4][8]

  • Mobile Phase: this compound or 1,2,4-trichlorobenzene, stabilized with an antioxidant.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4][8] It is crucial to ramp up the flow rate gradually to prevent damage to the columns.[9]

  • Temperature: The injector, columns, and detectors should be maintained at a constant high temperature, for example, 145 °C or 160 °C.[4][8]

  • Injection Volume: A typical injection volume is 200-300 µL.[2][4][8]

3. Calibration:

  • Conventional Calibration: For systems without a light scattering detector, calibration is performed using a series of well-characterized, narrow molecular weight standards (e.g., polystyrene).[12][13] The calibration curve of log(Molecular Weight) versus retention time is then used to determine the molecular weight distribution of the unknown sample.[14]

  • Universal Calibration: When using different polymer standards (e.g., polystyrene for polyethylene analysis), the Mark-Houwink equation ([η] = K * M^a) can be used to create a universal calibration curve.[15][16] This requires knowledge of the Mark-Houwink parameters (K and a) for both the standard and the sample in the specific mobile phase.[15]

  • Absolute Molecular Weight: With a multi-detector GPC system (including light scattering), the absolute molecular weight can be determined without the need for column calibration.[5][6]

Visualizing the Workflow and Data Correlation

The following diagrams illustrate the experimental workflow for GPC analysis and the logical relationship for correlating data between the two mobile phases.

GPC_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Dissolution Polymer Dissolution (DBM or TCB) Heating Heating & Agitation (e.g., 160°C) Dissolution->Heating Stabilization Antioxidant Addition (e.g., BHT) Heating->Stabilization Filtration Hot Filtration (0.2 µm) Stabilization->Filtration Injection Sample Injection Filtration->Injection Separation GPC Column Separation (High Temperature) Injection->Separation Detection Detection (dRI, Viscometer, LS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration (Conventional or Universal) Chromatogram->Calibration MWD_Calc Molecular Weight Distribution Calculation Calibration->MWD_Calc

Caption: Experimental workflow for high-temperature GPC analysis.

Data_Correlation_Logic cluster_tcb GPC in TCB cluster_dbm GPC in DBM cluster_factors Correlation Factors TCB_Data GPC Data (TCB) - Retention Time - Mw, Mn, PDI Correlation Correlation TCB_Data->Correlation DBM_Data GPC Data (DBM) - Retention Time - Mw, Mn, PDI DBM_Data->Correlation MH Mark-Houwink Parameters (K and a) Correlation->MH UC Universal Calibration Correlation->UC RI Refractive Index Increment (dn/dc) Correlation->RI

Caption: Logical relationship for correlating GPC data between TCB and DBM.

References

Dibutoxymethane: A Superior, Greener Alternative to Traditional Solvents for Polymer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the advantages of Dibutoxymethane (DBM) in Gel Permeation Chromatography (GPC) for polymer characterization, offering a safer and more efficient alternative to conventional halogenated solvents.

In the realm of polymer analysis, particularly for determining molecular weight and its distribution, the choice of solvent is paramount. For decades, halogenated solvents like 1,2,4-trichlorobenzene (B33124) (TCB) have been the standard for high-temperature Gel Permeation Chromatography (GPC) of polyolefins. However, growing concerns over their toxicity and environmental impact have spurred the search for safer, more sustainable alternatives. This compound (DBM), also known as butylal, has emerged as a highly promising "green" solvent, demonstrating comparable, and in some aspects, superior performance to its traditional counterparts.

This guide provides a detailed comparison of DBM and TCB, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their polymer analysis workflows.

Performance Comparison: DBM vs. TCB in GPC Analysis

Recent studies have systematically evaluated DBM as a replacement for TCB in the high-temperature GPC analysis of various polyethylene (B3416737) (PE) samples. The results indicate that DBM is not only a viable alternative but also offers distinct advantages.

Key Advantages of this compound:
  • Lower Toxicity and Environmental Impact : DBM is a halogen-free solvent, presenting a significantly lower health and environmental hazard compared to chlorinated solvents like TCB.[1][2] This aligns with the principles of green chemistry, promoting a safer laboratory environment.

  • Comparable Analytical Results : Extensive testing on low-density polyethylene (LDPE) and linear polyethylene standards (NIST 1475) reveals that the molecular weight distributions and average molecular weights obtained using DBM are in excellent agreement with those obtained using TCB.[1]

  • No Need for Instrument Modification : A significant practical advantage is that existing GPC instruments currently using TCB can be switched to DBM with minimal effort. The process typically involves flushing the system with DBM to replace the TCB, followed by detector purging and equilibration.[3]

  • Enhanced Detector Signal : For polystyrene standards, the peak areas in DBM are approximately four times higher than in TCB for the same concentration, indicating an increased detector signal which can be beneficial for low concentration samples.[3]

  • Broader Temperature Range for TREF : this compound has a much lower freezing point (-58 °C) compared to TCB, which broadens the accessible temperature range for other analytical techniques like Temperature Rising Elution Fractionation (TREF).[3]

Quantitative Data Summary

The following tables summarize the comparative data from GPC analyses of various polyethylene samples in both this compound and 1,2,4-trichlorobenzene.

Table 1: Comparison of Average Molecular Weights (Mn, Mw) and Polydispersity (ĐM) for NIST 1475 and LDPE Samples

SampleSolventMn ( kg/mol )Mw ( kg/mol )ĐM (Mw/Mn)
NIST 1475 TCB20.052.52.6
DBM21.155.12.6
LDPE 1 (Run 1) TCB27.8179.86.5
DBM29.8187.36.3
LDPE 1 (Run 2) TCB29.3183.76.3
DBM30.5177.45.8
LDPE 2 (Run 1) TCB27.2151.65.6
DBM27.1148.95.5
LDPE 2 (Run 2) TCB26.5148.25.6
DBM29.6151.35.1
LDPE 3 (Run 1) TCB21.8116.35.3
DBM23.4117.55.0
LDPE 3 (Run 2) TCB20.0111.25.6
DBM24.0115.94.8

Data sourced from a 2016 study on the characterization of low-density polyethylene.[1]

Table 2: Comparison of Mark-Houwink-Sakurada Parameters (K and α) for NIST 1475 and LDPE Samples at 160 °C

SampleSolventK (10⁻⁵ dL/g)α
NIST 1475 TCB45.70.71
DBM63.10.64
LDPE 1 (Run 1) TCB2040.53
DBM3340.45
LDPE 1 (Run 2) TCB2010.53
DBM2650.47
LDPE 2 (Run 1) TCB1530.56
DBM2280.48
LDPE 2 (Run 2) TCB1550.56
DBM2340.48
LDPE 3 (Run 1) TCB2370.52
DBM4340.42
LDPE 3 (Run 2) TCB2450.52
DBM3760.43

Data sourced from a 2016 study on the characterization of low-density polyethylene.[1]

Experimental Protocols

High-Temperature Gel Permeation Chromatography (GPC) of Polyethylene

1. Instrumentation:

  • An Agilent PL-GPC 220 High-Temperature GPC System equipped with differential refractive index, viscometer, and light scattering detectors.

2. Materials:

  • Solvents: 1,2,4-Trichlorobenzene (TCB) and this compound (DBM).

  • Polymer Samples: Polyethylene standards (e.g., NIST 1475) and various commercial polyethylene grades.

  • Calibration Standard: Polystyrene standard (e.g., PS 135k).

3. Sample Preparation:

  • Dissolve the polyethylene samples in either TCB or DBM at a concentration of 2 mg/mL.

  • The dissolution is carried out at 160 °C with stirring to ensure complete solubilization.

4. GPC Conditions:

  • Columns: Three PLgel 10µm Mixed-B (300 x 7.5mm) columns.

  • Flow Rate: 1 mL/min.

  • Temperature: The injector, columns, and detectors are maintained at 160 °C.

  • Injection Volume: 200 µL.

5. Detection and Data Analysis:

  • A differential refractive index detector is used. For analyses in TCB, an inverted polarity is selected due to the negative dn/dc of polyethylene in this solvent.

  • Data acquisition and analysis are performed using appropriate GPC software (e.g., Agilent GPC software).

This compound in Nuclear Magnetic Resonance (NMR) Spectroscopy

While DBM has proven to be an excellent solvent for GPC, its application in Nuclear Magnetic Resonance (NMR) spectroscopy for polymer analysis is not well-documented in the current scientific literature. Standard NMR analysis of polymers typically relies on a range of deuterated solvents, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), to avoid interference from proton signals of the solvent itself. The lack of a commercially available deuterated form of DBM and the presence of its own proton signals would likely complicate the interpretation of ¹H NMR spectra of polymers. Therefore, for NMR-based polymer characterization, the use of established deuterated solvents remains the standard and recommended practice.

Visualizing the Workflow: A Comparative Diagram

The following diagram illustrates the logical workflow for polymer analysis by GPC, comparing the traditional approach using TCB with the modern, greener approach using DBM.

GPC_Workflow_Comparison TCB_Start Start TCB_SamplePrep Sample Dissolution in TCB at 160°C TCB_Start->TCB_SamplePrep TCB_GPC High-Temperature GPC (160°C) TCB_SamplePrep->TCB_GPC TCB_Detection Triple Detection (RI, LS, Viscometer) TCB_GPC->TCB_Detection TCB_Data Data Analysis (Inverted RI Polarity) TCB_Detection->TCB_Data TCB_End End TCB_Data->TCB_End DBM_Start Start DBM_SamplePrep Sample Dissolution in DBM at 160°C DBM_Start->DBM_SamplePrep DBM_GPC High-Temperature GPC (160°C) DBM_SamplePrep->DBM_GPC DBM_Detection Triple Detection (RI, LS, Viscometer) DBM_GPC->DBM_Detection DBM_Data Data Analysis DBM_Detection->DBM_Data DBM_End End DBM_Data->DBM_End

Caption: Comparative workflow for GPC analysis using TCB and DBM.

Conclusion

This compound presents a compelling case as a superior alternative to traditional halogenated solvents for the high-temperature GPC analysis of polyolefins. Its significantly lower toxicity, comparable analytical performance, and ease of implementation in existing systems make it an ideal choice for modern analytical laboratories committed to safety, sustainability, and high-quality data. While its utility in NMR spectroscopy is not established, its proven advantages in GPC position DBM as a key enabler of greener and more efficient polymer characterization.

References

Dibutoxymethane vs. TCB: A Cost-Effectiveness Evaluation for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals on the comparative performance, cost, and safety of Dibutoxymethane and 1,2,4-Trichlorobenzene (B33124) as solvents in organic synthesis.

In the landscape of pharmaceutical research and development, the choice of solvent is a critical decision that impacts reaction efficiency, scalability, safety, and environmental footprint. For decades, 1,2,4-Trichlorobenzene (TCB) has been a widely used high-boiling point solvent, particularly in reactions requiring elevated temperatures. However, growing concerns over its environmental persistence and potential health risks have spurred the search for safer, "greener" alternatives. This compound (DBM), a biodegradable acetal, has emerged as a promising candidate. This guide provides a detailed comparison of the cost-effectiveness of this compound versus TCB, supported by available data and a discussion of their practical applications in organic synthesis.

At a Glance: Key Performance and Cost Metrics

To facilitate a rapid and objective comparison, the following table summarizes the key quantitative data for this compound and TCB.

PropertyThis compound1,2,4-Trichlorobenzene (TCB)
Molecular Formula C9H20O2[1]C6H3Cl3[2]
Molecular Weight 160.25 g/mol [1]181.45 g/mol
Boiling Point 180 °C[1]214 °C
Density 0.84 g/cm³[1]1.454 g/mL at 25 °C
Flash Point 60 °C[1]113.0 °C[3]
Water Solubility 222.5-250 mg/L at 20°CInsoluble
Purity (Typical) >98.0% (GC)≥99%
Indicative Cost ~$156 for 25g~$10 for 25g

Performance in Application: A Focus on Organic Synthesis

While direct comparative studies of this compound and TCB in the same synthetic reaction are limited in publicly available literature, their performance can be evaluated based on their chemical properties and known applications. Both are high-boiling point solvents, making them suitable for reactions that require significant thermal energy.

1,2,4-Trichlorobenzene (TCB) is a well-established solvent for various organic reactions, including:

  • High-Temperature Reactions: Its high boiling point makes it ideal for reactions requiring sustained high temperatures.[2]

  • Palladium-Catalyzed Cross-Coupling Reactions: TCB has been used as a solvent in reactions like the Suzuki and Heck couplings, which are fundamental in the synthesis of many pharmaceutical intermediates.

  • Synthesis of Dyes and Pesticides: It serves as both a solvent and a reactant in the manufacturing of these compounds.[2]

This compound (DBM) is positioned as a "green" alternative with a growing number of applications:[4]

  • General Organic Synthesis: It is a biodegradable solvent suitable for dissolving, diluting, and extracting organic compounds in chemical synthesis, including drug synthesis.[1]

  • Reactant in Organic Synthesis: DBM can also act as a reactant, for instance, in the preparation of butoxymethyltriphenylphosphonium iodide, a key intermediate for carbon homologation.[5]

  • Gel Permeation Chromatography (GPC): DBM has been successfully used as a less toxic replacement for TCB in the GPC analysis of polymers.

Experimental Protocols: Synthesis of the Solvents

Understanding the synthesis of these solvents provides insight into their production and potential impurities.

Synthesis of this compound

This compound is typically synthesized via the acid-catalyzed reaction of paraformaldehyde and n-butanol.

Protocol:

  • A flask is charged with paraformaldehyde (0.5 mole), n-butyl alcohol (1.0 mole), and anhydrous ferric chloride (2.0 g).

  • The mixture is refluxed for 10 hours.

  • The lower layer of the resulting mixture is discarded.

  • A 10% aqueous sodium carbonate solution (50 ml) is added to precipitate ferric hydroxide.

  • To remove any residual aldehyde, the product is treated with a mixture of 20% hydrogen peroxide (40 ml) and 10% sodium carbonate solution (5 ml) at 45°C.

  • The product is then washed with water, dried, and distilled from excess sodium metal to yield this compound (typically around 78% yield).[5]

G Paraformaldehyde Paraformaldehyde Reflux Reflux (10h) Paraformaldehyde->Reflux nButanol n-Butanol nButanol->Reflux FeCl3 Anhydrous FeCl3 FeCl3->Reflux Catalyst Workup Aqueous Workup & Purification Reflux->Workup DBM This compound Workup->DBM

Synthesis of this compound.
Synthesis of 1,2,4-Trichlorobenzene

1,2,4-Trichlorobenzene is commonly produced by the chlorination of p-dichlorobenzene.

Protocol:

  • p-Dichlorobenzene (13.43 mol) is weighed into a reactor with a Lewis acid catalyst (98.7 g).

  • The mixture is stirred and heated to 100-200°C for 2-4 hours, followed by distillation.

  • The resulting mixture (1963.9 g) is transferred to another reactor with anhydrous ferric chloride (9.82 g) and sulfur powder (4.91 g).

  • The mixture is stirred and heated to 60-65°C.

  • Chlorine gas is bubbled through the mixture at a flow rate of 0.8 L/min for 6 hours.

  • The reaction is complete, and after distillation, 1,2,4-trichlorobenzene is obtained with a purity of 98.2%.[6]

G pDCB p-Dichlorobenzene Heating1 Heating (100-200°C) pDCB->Heating1 Catalyst1 Lewis Acid Catalyst Catalyst1->Heating1 Catalyst Chlorination Chlorination (60-65°C) Heating1->Chlorination Distillation Distillation Chlorination->Distillation Catalyst2 FeCl3 / Sulfur Catalyst2->Chlorination Catalyst TCB 1,2,4-Trichlorobenzene Distillation->TCB

Synthesis of 1,2,4-Trichlorobenzene.

Safety and Environmental Considerations

A significant factor in the cost-effectiveness analysis is the safety and environmental profile of each solvent.

1,2,4-Trichlorobenzene (TCB):

  • Hazards: TCB is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation. It is also very toxic to aquatic life with long-lasting effects. The US Environmental Protection Agency (EPA) has classified it as a Group D substance, not classifiable as to human carcinogenicity.[7]

  • Environmental Impact: TCB is persistent in the environment and can bioaccumulate. Its use is coming under increasing regulatory scrutiny.

  • Handling: Requires careful handling in a well-ventilated area, with appropriate personal protective equipment (PPE).

This compound (DBM):

  • Hazards: DBM is a flammable liquid and vapor. It can cause skin irritation.[8]

  • Environmental Impact: DBM is considered a "green solvent" as it is biodegradable and halogen-free, leading to a lower environmental impact compared to chlorinated solvents like TCB.[1][4]

  • Handling: While less toxic than TCB, it is still flammable and requires appropriate safety precautions for handling and storage.

G DBM This compound TCB 1,2,4-Trichlorobenzene DBM->TCB Lower Toxicity & Environmental Impact Cost Cost DBM->Cost Higher Purchase Price TCB->Cost Lower Purchase Price

Cost vs. Safety and Environmental Impact.

Cost-Effectiveness Analysis

The cost-effectiveness of a solvent extends beyond its initial purchase price. A holistic evaluation must consider factors such as reaction performance, safety, and environmental impact.

  • Direct Costs: 1,2,4-Trichlorobenzene is significantly cheaper to purchase than this compound. For bulk industrial use, this price difference can be a major consideration.

  • Indirect Costs and Benefits of this compound:

    • Reduced Health and Safety Costs: The lower toxicity of DBM may lead to reduced costs associated with employee health monitoring, specialized PPE, and containment measures.

    • Lower Environmental Compliance Costs: As environmental regulations become stricter, the use of a biodegradable, non-chlorinated solvent like DBM can reduce the costs of waste treatment and disposal, as well as potential fines or penalties.

    • Improved Process Safety: While flammable, DBM is not associated with the same long-term health and environmental risks as TCB, which can be a significant factor in risk assessments for new drug development processes.

  • Performance Considerations: The key unknown for a direct cost-effectiveness comparison is the relative performance of DBM in high-temperature organic synthesis reactions where TCB is traditionally used. If DBM can provide comparable or superior yields and product purity, the higher initial cost may be offset by the indirect benefits. However, if reaction efficiency is significantly lower in DBM, the overall cost of a synthetic step could increase due to lower product output and the need for more extensive purification.

Conclusion for the Research Professional

The choice between this compound and 1,2,4-Trichlorobenzene is a trade-off between established performance and lower direct cost on one hand, and improved safety, environmental profile, and potential long-term cost savings on the other.

For researchers and drug development professionals, This compound represents a forward-looking choice that aligns with the principles of green chemistry and sustainability. While the initial investment may be higher, the long-term benefits in terms of reduced environmental impact, improved safety, and potentially lower regulatory hurdles are significant.

1,2,4-Trichlorobenzene remains a viable option for specific, high-temperature applications where its performance is well-documented and the associated risks can be effectively managed. However, its use should be carefully considered in the context of increasing environmental and safety regulations.

Recommendation: For new process development, it is highly recommended to evaluate this compound as a potential replacement for 1,2,4-Trichlorobenzene. Initial small-scale experiments to compare reaction performance in both solvents for the specific transformation of interest will provide the necessary data to make an informed, data-driven decision on the most cost-effective and sustainable solvent for the long term.

References

A Comparative Guide to Detector Response in GPC: Dibutoxymethane vs. 1,2,4-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate mobile phase is a critical parameter in Gel Permeation Chromatography (GPC), directly impacting detector response, polymer solubility, and overall data quality. For decades, 1,2,4-Trichlorobenzene (TCB) has been the solvent of choice for high-temperature GPC analysis of polyolefins due to its excellent dissolving power and high boiling point.[1][2] However, growing environmental and safety concerns have prompted the search for viable alternatives. Dibutoxymethane (DBM), a halogen-free and less toxic solvent, has emerged as a promising substitute.[1][3][4]

This guide provides an objective comparison of detector response in GPC when using DBM versus TCB, supported by experimental data, to assist researchers in making informed decisions for their analytical needs.

Quantitative Data Summary

The choice of solvent significantly influences the response of various GPC detectors. The following tables summarize key quantitative parameters for polyethylene (B3416737) (PE) and polystyrene (PS) in both DBM and TCB.

Table 1: Refractive Index Increment (dn/dc) Values

The dn/dc value is a critical parameter for concentration-sensitive detectors like the Refractive Index (RI) detector and for accurate molecular weight determination using light scattering detectors.

PolymerMobile Phasedn/dc (mL/g)
Polyethylene (PE)This compound (DBM)0.12[1]
1,2,4-Trichlorobenzene (TCB)-0.1[2]
Polystyrene (PS)This compound (DBM)0.212[1]
1,2,4-Trichlorobenzene (TCB)0.053[5]

Note: The negative dn/dc value for PE in TCB necessitates inverting the detector polarity for data acquisition.[1][2] The significantly higher dn/dc values in DBM for both PE and PS lead to a stronger signal from the RI detector. For polystyrene standards, the peak areas in DBM are approximately four times higher than in TCB for the same concentration.[2]

Table 2: Mark-Houwink-Sakurada Parameters

These parameters relate the intrinsic viscosity of a polymer to its molecular weight and are crucial for universal calibration and understanding polymer conformation in solution.

PolymerMobile PhaseK (dL/g)α
Polyethylene (PE)This compound (DBM)0.04060.725
1,2,4-Trichlorobenzene (TCB)0.04060.725

Note: While the Mark-Houwink parameters for polyethylene are reported to be the same in both solvents, the intrinsic viscosity measurements from a viscometer detector will differ due to the different solvent viscosities. The signal intensity from a viscometer is proportional to the solvent viscosity; as DBM has a lower viscosity than TCB, the viscometer signal for a given polymer concentration will be lower in DBM.[4]

Detector Response Comparison

  • Refractive Index (RI) Detector: As indicated by the dn/dc values, the RI detector response is significantly enhanced when using DBM compared to TCB. For polyethylene, the peak areas in DBM are about 20% higher than in TCB.[2] This increased sensitivity can be advantageous when analyzing samples at low concentrations.

  • Light Scattering (LS) Detector: The response of a light scattering detector is proportional to the square of the dn/dc value. Consequently, the signal from an LS detector is considerably higher for polyethylene in DBM than in TCB, leading to improved signal-to-noise ratios and more accurate molecular weight measurements, especially for high molecular weight fractions.[1][4]

  • Viscometer Detector: The viscometer signal is dependent on the viscosity of the solvent. Since DBM has a lower viscosity than TCB, the pressure difference measured by the viscometer for a polymer solution of the same concentration will be lower in DBM.[4] This may result in a lower signal-to-noise ratio, which should be considered when analyzing polymers where viscosity data is critical.

Experimental Protocols

The following provides a typical experimental protocol for high-temperature GPC analysis of polyethylene using either DBM or TCB.

1. Sample Preparation:

  • Dissolve the polyethylene sample in either DBM or TCB containing an antioxidant (e.g., 0.0125% BHT) to a final concentration of 1-2 mg/mL.[1][6]

  • Heat the sealed vials at 160°C for a sufficient time (e.g., 1-2 hours) with gentle agitation to ensure complete dissolution.[2]

2. GPC System and Conditions:

  • GPC System: A high-temperature GPC system equipped with a differential refractive index detector, a viscometer, and a multi-angle light scattering (MALS) detector.[1][4]

  • Columns: A set of three PLgel 10 µm MIXED-B columns (300 x 7.5 mm).[1]

  • Mobile Phase: this compound (DBM) or 1,2,4-Trichlorobenzene (TCB), both containing an antioxidant.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 200-300 µL.[1][2]

  • Temperature: 145-160°C for the injector, columns, and detectors.[1][2]

3. Calibration:

  • Calibrate the GPC system using narrow polystyrene standards.[2] For universal calibration, the Mark-Houwink parameters for polystyrene in the respective solvent are required.

Experimental Workflow

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Dissolution Polymer Dissolution (DBM or TCB, 160°C) Injection Sample Injection (200-300 µL) Dissolution->Injection Transfer Separation Size Exclusion Separation (Columns) Injection->Separation Detection Triple Detection (RI, LS, Viscometer) Separation->Detection Acquisition Signal Acquisition Detection->Acquisition Analysis Molecular Weight & Distribution Analysis Acquisition->Analysis

Caption: Experimental workflow for GPC analysis.

Logical Relationship of Detector Signals

Detector_Relationship Concentration Concentration (c) RI_Signal RI Signal ∝ c * (dn/dc) Concentration->RI_Signal LS_Signal LS Signal ∝ c * M * (dn/dc)² Concentration->LS_Signal Visc_Signal Viscometer Signal ∝ c * [η] Concentration->Visc_Signal MW Molecular Weight (M) MW->LS_Signal IV Intrinsic Viscosity ([η]) IV->Visc_Signal

Caption: Relationship between polymer properties and detector signals.

Conclusion

This compound has demonstrated its capability as a viable, less toxic alternative to 1,2,4-Trichlorobenzene for the high-temperature GPC analysis of polyolefins. The primary advantages of DBM lie in its significantly enhanced response for both RI and LS detectors, which can lead to improved sensitivity and more accurate molecular weight determination. Researchers should, however, be mindful of the reduced signal from viscometer detectors due to the lower viscosity of DBM. The experimental conditions for GPC analysis are largely comparable between the two solvents, requiring minimal adjustments to existing methodologies. Ultimately, the choice between DBM and TCB will depend on the specific analytical goals, the importance of detector sensitivity for the application, and laboratory safety and environmental policies.

References

Dibutoxymethane: A Viable Alternative Solvent for Determining Polymer Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Mark-Houwink Parameters

In the realm of polymer characterization, the determination of molecular weight and an understanding of polymer-solvent interactions are paramount. The Mark-Houwink-Sakurada equation, an empirical relationship between intrinsic viscosity and molecular weight, serves as a cornerstone for these analyses. The choice of solvent is critical, as it directly influences the polymer's conformation in solution and, consequently, the Mark-Houwink parameters, K and a. This guide provides a comparative assessment of dibutoxymethane (DBM) as a solvent for determining these parameters, contrasting its performance with conventional solvents for various polymers.

This compound, a less toxic and halogen-free solvent, has emerged as a potential replacement for commonly used but more hazardous solvents like 1,2,4-trichlorobenzene (B33124) (TCB) in high-temperature gel permeation chromatography (GPC).[1] This is particularly relevant for the analysis of polyolefins.

Comparative Data of Mark-Houwink Parameters

The following tables summarize the Mark-Houwink parameters for polyethylene (B3416737) in this compound compared to other common polymers in various solvents. This data allows for a direct comparison of solvent effects on polymer chain conformation.

Table 1: Mark-Houwink Parameters for Polyethylene

SolventTemperature (°C)K (x 10⁻⁴ dL/g)a
This compound (DBM) 1451.950.73
1,2,4-Trichlorobenzene (TCB)1353.920.725
Decalin1356.200.70
o-Dichlorobenzene1355.800.70

Data for DBM and TCB from Boborodea et al. (2016)[1]. Data for other solvents are from various literature sources.

Table 2: Mark-Houwink Parameters for Other Common Polymers in Conventional Solvents

PolymerSolventTemperature (°C)K (x 10⁻⁴ dL/g)a
PolystyreneTetrahydrofuran (THF)251.250.71
PolystyreneToluene251.100.72
Poly(methyl methacrylate) (PMMA)Acetone250.750.70
Poly(methyl methacrylate) (PMMA)Toluene250.770.71
Poly(vinyl chloride) (PVC)Tetrahydrofuran (THF)251.630.77

Note: Data for polymers in conventional solvents are compiled from various publicly available polymer science resources.

Experimental Protocols

The determination of Mark-Houwink parameters is typically achieved through viscometry or size exclusion chromatography (gel permeation chromatography).

Dilute Solution Viscometry

This classical method involves measuring the efflux times of a pure solvent and several dilute polymer solutions of known concentrations using a capillary viscometer (e.g., Ubbelohde viscometer).

Methodology:

  • Solution Preparation: Prepare a stock solution of the polymer in the desired solvent. Create a series of dilutions from the stock solution to obtain at least four different concentrations.

  • Viscometer Measurement:

    • Measure the efflux time of the pure solvent (t₀).

    • For each polymer solution, measure the efflux time (t).

  • Calculation of Viscosities:

    • Relative viscosity (η_rel): η_rel = t / t₀

    • Specific viscosity (η_sp): η_sp = η_rel - 1

    • Reduced viscosity (η_red): η_red = η_sp / c

    • Inherent viscosity (η_inh): η_inh = ln(η_rel) / c (where c is the concentration of the polymer solution)

  • Determination of Intrinsic Viscosity ([η]):

    • Plot both reduced viscosity and inherent viscosity against concentration.

    • Extrapolate the two lines to zero concentration. The intercept where the two lines converge gives the intrinsic viscosity [η].

  • Determination of Mark-Houwink Parameters:

    • Repeat the above steps for a series of polymer samples with known, narrow molecular weight distributions.

    • Plot log([η]) versus log(M), where M is the molecular weight.

    • The slope of the resulting straight line is the parameter 'a', and the antilog of the y-intercept is the parameter 'K'.

Gel Permeation Chromatography (GPC) with Triple Detection

Modern GPC systems equipped with a triple detector array (refractive index, viscometer, and light scattering detectors) provide a powerful method for determining Mark-Houwink parameters.

Methodology:

  • System Calibration: Calibrate the GPC system using a narrow molecular weight standard (e.g., polystyrene).

  • Sample Preparation: Dissolve the polymer sample in the mobile phase solvent (e.g., this compound).

  • GPC Analysis: Inject the polymer solution into the GPC system. The components of the sample are separated based on their hydrodynamic volume.

  • Data Acquisition: The three detectors continuously measure the properties of the eluting polymer fractions.

    • The refractive index (RI) detector measures the concentration.

    • The light scattering (LS) detector measures the absolute molecular weight.

    • The viscometer detector measures the intrinsic viscosity.

  • Mark-Houwink Plot: The software automatically generates a Mark-Houwink plot of log([η]) versus log(M) for the entire molecular weight distribution of the sample. The slope and intercept of this plot correspond to the 'a' and log(K) values, respectively. A study on polyethylene in this compound utilized a GPC system with this triple detection method.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the impact of a solvent on the Mark-Houwink parameters of a polymer.

G cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison Polymer Select Polymer Solvent1 Select this compound Polymer->Solvent1 Solvent2 Select Alternative Solvent Polymer->Solvent2 Solutions1 Prepare Polymer Solutions in this compound Solvent1->Solutions1 Solutions2 Prepare Polymer Solutions in Alternative Solvent Solvent2->Solutions2 Viscometry1 Dilute Solution Viscometry Solutions1->Viscometry1 Method 1 GPC1 GPC with Triple Detection Solutions1->GPC1 Method 2 Viscometry2 Dilute Solution Viscometry Solutions2->Viscometry2 Method 1 GPC2 GPC with Triple Detection Solutions2->GPC2 Method 2 MH_Params1 Determine Mark-Houwink Parameters (K₁, a₁) Viscometry1->MH_Params1 GPC1->MH_Params1 MH_Params2 Determine Mark-Houwink Parameters (K₂, a₂) Viscometry2->MH_Params2 GPC2->MH_Params2 Comparison Compare (K₁, a₁) vs (K₂, a₂) MH_Params1->Comparison MH_Params2->Comparison

Caption: Workflow for comparing Mark-Houwink parameters in different solvents.

Conclusion

The available data indicates that this compound is a suitable solvent for the characterization of polyethylene, yielding Mark-Houwink parameters that are comparable to those obtained in conventional solvents. Its lower toxicity and halogen-free nature make it an attractive alternative, particularly in high-temperature GPC applications. While data for other polymers in this compound is not as readily available, the established methodologies can be applied to expand the understanding of its performance across a broader range of polymeric materials. This would be a valuable endeavor for promoting safer and more environmentally friendly practices in polymer analysis.

References

Dibutoxymethane: A Greener Alternative for Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A comparative review of Dibutoxymethane (DBM) as a Gel Permeation Chromatography (GPC) solvent reveals its potential as a safer and effective substitute for traditional solvents, particularly in high-temperature applications involving polyolefins. This guide provides a detailed comparison of DBM with other common GPC solvents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed solvent selections.

This compound (DBM), also known as butylal, has emerged as a promising "green" solvent for GPC, offering a reduced toxicity profile compared to halogenated solvents like 1,2,4-trichlorobenzene (B33124) (TCB) without compromising chromatographic performance for specific applications.[1][2][3][4] Studies have demonstrated that DBM can be a direct replacement for TCB in the high-temperature GPC analysis of polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), yielding comparable molecular weight distributions.[1][3][4][5]

Performance Comparison of GPC Solvents

The selection of an appropriate solvent is critical for successful GPC analysis, impacting polymer solubility, detector response, and column stability. This section compares the performance of this compound with other widely used GPC solvents.

Physical and Chemical Properties

A solvent's physical properties dictate the operating conditions of the GPC system. High boiling points are necessary for high-temperature applications, while viscosity affects column backpressure and resolution. The refractive index is a crucial parameter for differential refractive index (DRI) detectors.

SolventChemical FormulaBoiling Point (°C)Viscosity at 25°C (cP)Refractive Index (n_D^20)Flash Point (°C)Key Hazards
This compound (DBM) C9H20O2180[2]~0.91.405[1][6]62[1][2]Flammable
1,2,4-Trichlorobenzene (TCB)C6H3Cl3214[1][2]1.961.571[6]99[1][2]Toxic, Environmental Hazard
Tetrahydrofuran (THF)C4H8O660.481.407-14.5[2]Highly Flammable, Peroxide Former
ChloroformCHCl3610.581.446N/AToxic, Carcinogen
TolueneC7H81110.591.4964Flammable, Toxic
N,N-Dimethylformamide (DMF)C3H7NO1530.921.43158Toxic, Reproductive Hazard
Dimethyl Sulfoxide (DMSO)C2H6OS1892.21.47987Skin Penetrant
Polymer Solubility and Elution Characteristics

The primary function of a GPC solvent is to fully dissolve the polymer sample. This compound has been proven to be an excellent solvent for polyolefins at elevated temperatures.[1][4] For many common polymers analyzed at ambient temperatures, Tetrahydrofuran (THF) is a versatile and widely used solvent.[7]

PolymerThis compound (DBM)1,2,4-Trichlorobenzene (TCB)Tetrahydrofuran (THF)ChloroformToluene
Polyethylene (PE)Soluble (High Temp)[1][2]Soluble (High Temp)[1][2]InsolubleInsolubleSoluble (High Temp)
Polypropylene (PP)Soluble (High Temp)[3][4]Soluble (High Temp)[3][4]InsolubleInsolubleSoluble (High Temp)
Polystyrene (PS)Soluble[2]Soluble[1][2]SolubleSolubleSoluble
Polymethyl Methacrylate (PMMA)Data not availableData not availableSolubleSolubleSoluble
Polyvinyl Chloride (PVC)Data not availableData not availableSolubleSolubleInsoluble

Note: Solubility can be dependent on polymer molecular weight and crystallinity.

Detector Response (dn/dc Values)

The differential refractive index increment (dn/dc) is a measure of the change in refractive index of a solution with a change in solute concentration. It is a critical parameter for DRI detectors, as a larger dn/dc value leads to a stronger signal and improved sensitivity. For polyethylene, the dn/dc in DBM is approximately 0.12 mL/g, which provides a strong detector response.[1] Notably, for polystyrene standards, the peak areas in DBM are about four times higher than in TCB for the same concentration, indicating a significantly higher dn/dc value and increased accuracy for calibration.[2]

PolymerSolventdn/dc (mL/g)Wavelength (nm)Temperature (°C)
PolyethyleneThis compound 0.12[1]Not SpecifiedHigh Temp
Polyethylene1,2,4-Trichlorobenzene-0.1[2]Not SpecifiedHigh Temp
PolystyreneThis compound 0.212[1][3]Not SpecifiedHigh Temp
Polystyrene1,2,4-Trichlorobenzene0.053[3]Not SpecifiedHigh Temp
PolystyreneTetrahydrofuran0.185[8]63325
PolystyreneToluene0.11[8]63325
PMMATetrahydrofuran0.089[9]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for reproducible GPC results. Below are typical experimental protocols for GPC analysis using this compound compared to a conventional solvent like TCB.

High-Temperature GPC of Polyethylene

This protocol is based on studies comparing DBM and TCB for polyethylene analysis.[1][2]

  • Instrumentation: High-temperature GPC system (e.g., Agilent PL-GPC 220 or Waters GPC 2000).[1][2]

  • Columns: 3 x PLgel 10 µm Mixed-B, 300 x 7.5 mm.[1]

  • Mobile Phase: this compound (DBM) or 1,2,4-Trichlorobenzene (TCB), stabilized with an antioxidant.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    • Injector: 160°C[1]

    • Columns: 145°C[2] or 160°C[1]

    • Detector: 145°C[2] or 160°C[1]

  • Detector: Differential Refractive Index (DRI). For TCB, an inverted polarity may be needed due to the negative dn/dc of polyethylene.[1][2]

  • Sample Preparation:

    • Dissolve polyethylene in the mobile phase at a concentration of 0.1 - 2.0 mg/mL at 160°C.[1][2]

  • Injection Volume: 200 - 300 µL.[1][2]

  • Calibration: Polystyrene standards are soluble in both DBM and TCB, allowing for conventional calibration.[1][2]

Visualizing the GPC Workflow

The following diagram illustrates a typical workflow for Gel Permeation Chromatography analysis.

GPC_Workflow cluster_prep Sample & Solvent Preparation cluster_analysis GPC Analysis cluster_data Data Processing & Analysis Solvent Solvent Selection (e.g., this compound) Dissolution Dissolution (with heating/agitation) Solvent->Dissolution Polymer Polymer Sample Polymer->Dissolution Filtration Filtration Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (GPC Columns) Injection->Separation Detection Detection (e.g., DRI, LS, Viscometer) Separation->Detection Chromatogram Data Acquisition (Chromatogram) Detection->Chromatogram MWD_Calc Molecular Weight Distribution Calculation Chromatogram->MWD_Calc Calibration Calibration Curve (using standards) Calibration->MWD_Calc Report Reporting MWD_Calc->Report

Caption: A generalized workflow for Gel Permeation Chromatography (GPC) analysis.

Logical Relationship of Solvent Properties to GPC Performance

The selection of a GPC solvent is a multi-faceted decision based on a logical flow of property considerations.

Solvent_Selection_Logic cluster_polymer Polymer Characteristics cluster_solvent Solvent Properties cluster_performance GPC Performance Outcome PolymerType Polymer Type & Polarity Solubility Good Solubility for Polymer PolymerType->Solubility MW_Range Expected Molecular Weight MW_Range->Solubility Good_Resolution Good Resolution & Peak Shape Solubility->Good_Resolution RI_Match Refractive Index Mismatch (for DRI detection) Stable_Baseline Stable Baseline RI_Match->Stable_Baseline Viscosity Low Viscosity Viscosity->Good_Resolution BoilingPoint Appropriate Boiling Point BoilingPoint->Stable_Baseline Safety Low Toxicity & Environmental Impact Safe_Operation Safe & Sustainable Operation Safety->Safe_Operation Accurate_MWD Accurate Molecular Weight Distribution Good_Resolution->Accurate_MWD Stable_Baseline->Accurate_MWD

Caption: Logical flow for selecting a GPC solvent based on key properties.

Conclusion

This compound presents a compelling case as a "green" alternative to conventional GPC solvents, particularly for the high-temperature analysis of polyolefins where it can replace the more hazardous 1,2,4-trichlorobenzene. Its favorable physical properties, excellent solubilizing power for polyolefins, and enhanced detector response for polystyrene standards make it an attractive option for laboratories looking to adopt more sustainable practices without sacrificing analytical quality.[1][2][3] While its application for a broader range of polymers at ambient temperatures is not yet extensively documented, its performance in high-temperature GPC suggests it is a solvent worthy of further investigation for other polymer systems. Researchers are encouraged to consider DBM as a viable, safer, and effective solvent in their GPC method development.

References

Benchmarking the performance of Dibutoxymethane in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Dibutoxymethane Against Common Solvents in Key Organic Reactions

For researchers, scientists, and professionals in the field of drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical transformation. This compound (DBM), a formal acetal, has emerged as a potential green solvent alternative to traditional ethereal and aromatic solvents. This guide provides a comprehensive performance benchmark of this compound in the context of common organic reactions, comparing its physical and chemical properties with those of established solvents. While direct, quantitative comparative data for DBM in seminal reactions such as Grignard, Suzuki-Miyaura, and Buchwald-Hartwig amination is limited in publicly available literature, this document compiles the available information to offer a clear perspective on its potential utility.

Physicochemical Properties: A Comparative Overview

The selection of a solvent is often guided by its physical properties, which dictate reaction conditions, work-up procedures, and overall process safety and sustainability. This compound possesses a unique combination of properties, including a high boiling point and low water solubility, which can offer advantages in specific applications.

PropertyThis compound (DBM)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)Toluene (B28343)1,4-Dioxane
CAS Number 2568-90-3109-99-996-47-95614-37-9108-88-3123-91-1
Molecular Formula C₉H₂₀O₂C₄H₈OC₅H₁₀OC₆H₁₂OC₇H₈C₄H₈O₂
Molecular Weight ( g/mol ) 160.2572.1186.13100.1692.1488.11
Boiling Point (°C) 179 - 1816678 - 80106110.6101
Density (g/mL at 20°C) ~0.835~0.888~0.85~0.86~0.867~1.034
Flash Point (°C) 43-14-11-1412
Solubility in Water InsolubleMiscible14 g/100 gLowInsolubleMiscible

Performance in Key Organic Reactions

The efficacy of a solvent is ultimately determined by its performance in chemical reactions. This section explores the role of solvents in three ubiquitous transformations in organic synthesis: Grignard reactions, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. While specific data for this compound is scarce, the general requirements and the performance of alternative solvents provide a framework for evaluating its potential.

Grignard Reactions

The formation of Grignard reagents is highly sensitive to the solvent, which must be aprotic and capable of solvating the magnesium species.

General Experimental Workflow for Grignard Reaction

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mg turnings in anhydrous ether B Add Alkyl/Aryl Halide A->B Initiation C Grignard Reagent (R-MgX) D Add Carbonyl Compound (e.g., Ketone) C->D E Adduct Formation D->E F Aqueous Acidic Quench (e.g., NH4Cl) G Extraction with Organic Solvent F->G H Drying and Solvent Removal G->H I Purification (e.g., Chromatography) H->I Suzuki_Cycle Pd0 Pd(0)Ln PdII_add R¹-Pd(II)-X Ln Pd0->PdII_add Oxidative Addition PdII_trans R¹-Pd(II)-R² Ln PdII_add->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination Product R¹-R² Reactants R¹-X + R²-B(OR)₂ Base Base

Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Solvent Considerations:

There is a lack of specific studies on the use of this compound in Suzuki-Miyaura couplings. The reaction is often performed in a variety of solvents, including ethereal solvents like THF and 1,4-dioxane, as well as aromatic hydrocarbons like toluene, often with water as a co-solvent. The high boiling point of DBM might be advantageous for less reactive substrates requiring higher temperatures.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction. The choice of palladium source, ligand, base, and solvent system is highly dependent on the specific substrates being coupled.

  • Reaction Setup: To a reaction vessel is added the aryl halide (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand (if required) are added.

  • Solvent Addition: The chosen solvent system (e.g., toluene/water, dioxane/water) is added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC/LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water and an organic solvent (e.g., ethyl acetate), and the layers are separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. The solvent plays a crucial role in catalyst solubility and reactivity.

General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln PdII_add Ar-Pd(II)-X Ln Pd0->PdII_add Oxidative Addition PdII_amido Ar-Pd(II)-NR¹R² Ln PdII_add->PdII_amido Amine Coordination & Deprotonation PdII_amido->Pd0 Reductive Elimination Product Ar-NR¹R² Reactants Ar-X + HNR¹R² Base Base

Simplified catalytic cycle of the Buchwald-Hartwig amination.

Solvent Considerations:

While no direct comparative data for this compound in Buchwald-Hartwig amination was found, the reaction is commonly carried out in aprotic solvents such as toluene, dioxane, and THF. T[1]he choice of solvent can influence the efficiency of the catalytic cycle. The high boiling point of DBM could potentially be beneficial for coupling less reactive aryl chlorides.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

The following is a generalized procedure for the Buchwald-Hartwig amination. The specific conditions, particularly the choice of ligand and base, are critical for success and depend on the substrates.

  • Reaction Setup: An oven-dried reaction vessel is charged with the palladium precatalyst, the ligand, and the base (e.g., NaOt-Bu, K₃PO₄).

  • Reagent Addition: The aryl halide (1.0 equivalent), the amine (1.0-1.2 equivalents), and the anhydrous solvent (e.g., toluene, dioxane) are added. The vessel is sealed and the atmosphere is replaced with an inert gas.

  • Reaction: The mixture is heated to the required temperature (typically 80-110 °C) and stirred for the specified time or until completion as monitored by an appropriate analytical technique.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove insoluble salts. The filtrate is then washed with water and brine, dried over an anhydrous salt, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Conclusion

This compound presents an interesting profile as a potential "green" solvent, characterized by its high boiling point, low water solubility, and likely lower toxicity compared to some traditional solvents. However, based on currently available scientific literature, there is a notable lack of direct, quantitative data benchmarking its performance in key organic reactions such as Grignard reagent formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. While its physical properties suggest it could be a viable alternative to solvents like toluene or dioxane in high-temperature applications, further research is required to fully evaluate its effectiveness in terms of reaction yields, rates, and overall process efficiency. Researchers are encouraged to consider DBM in their solvent screening studies, particularly when seeking higher boiling points and simplified aqueous work-ups, to contribute to a more comprehensive understanding of its capabilities in modern organic synthesis.

References

Dibutoxymethane: A Comparative Guide to a Greener Alternative in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more sustainable laboratory practices, the selection of solvents is a critical consideration. This guide provides a comprehensive comparison of Dibutoxymethane (DBM) with traditional solvents, supported by available data and experimental contexts. DBM, a bio-based solvent, presents a promising alternative to conventional, often hazardous, solvents with compelling advantages in terms of environmental profile and, in some cases, comparable performance in chemical synthesis.

This compound, also known as butylal or formaldehyde (B43269) dibutyl acetal (B89532), is an ether solvent that is gaining traction as a green alternative in various chemical applications.[1][2] Its biodegradable nature and lower toxicity profile position it as a favorable substitute for traditional solvents that are under increasing regulatory scrutiny due to their environmental and health impacts.[3][4]

Physicochemical Properties: A Head-to-Head Comparison

A solvent's performance is intrinsically linked to its physical and chemical properties. Here, we compare this compound with two commonly used traditional solvents: Toluene (B28343), a non-polar aromatic solvent, and Tetrahydrofuran (THF), a polar aprotic ether.

PropertyThis compound (DBM)TolueneTetrahydrofuran (THF)
CAS Number 2568-90-3[1]108-88-3109-99-9
Molecular Formula C₉H₂₀O₂[1]C₇H₈C₄H₈O
Molecular Weight 160.25 g/mol [5]92.14 g/mol 72.11 g/mol
Boiling Point 179.2 °C[1]110.6 °C66 °C
Density 0.838 g/mL at 20 °C[5]0.867 g/mL at 20 °C0.889 g/mL at 20 °C
Flash Point 62 °C[5]4 °C-14 °C
Solubility in Water Insoluble[1]InsolubleMiscible

The higher boiling point and flash point of DBM compared to Toluene and THF indicate lower volatility and flammability, contributing to a safer laboratory environment. Its insolubility in water can simplify work-up procedures in certain reactions.

Performance in Synthesis: A Greener Approach

While direct, quantitative comparative studies of DBM against traditional solvents in a wide range of named organic reactions are still emerging in the literature, its classification as a green solvent is well-supported by solvent selection guides from leading pharmaceutical companies and academic consortia. These guides consistently rank solvents based on their safety, health, and environmental impact, with a clear trend towards replacing hazardous solvents with safer alternatives.

A Case Study in Acetal Chemistry: Pillararene Synthesis

A recent study on the synthesis of pillararenes, a class of macrocyclic compounds, highlights the utility of acetals as formaldehyde equivalents in Friedel-Crafts reactions.[6] While this study used diethoxymethane (B1583516) (DEM), a close structural analog of DBM, it demonstrates that acetals can effectively participate in and facilitate complex organic transformations.[6] The study noted that DEM is miscible in chlorinated solvents, forming a homogeneous solution, an advantage over the use of solid paraformaldehyde which requires depolymerization.[6] This suggests that DBM could offer similar benefits in terms of handling and solubility for specific reaction systems.

The general workflow for such a synthesis can be visualized as follows:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification arene Arene mixing Mixing in Solvent arene->mixing acetal Acetal (e.g., DBM) acetal->mixing catalyst Acid Catalyst catalyst->mixing reaction_vessel Reaction at Controlled Temperature mixing->reaction_vessel quench Quenching reaction_vessel->quench extraction Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification product Final Product purification->product

Caption: Generalized workflow for an acid-catalyzed reaction using an acetal.

Experimental Protocols: A Look at Related Syntheses

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acid-catalyzed reaction of paraformaldehyde with n-butanol.

Materials:

  • Paraformaldehyde

  • n-Butyl alcohol

  • Anhydrous ferric chloride (or other acid catalyst)

  • 10% aqueous sodium carbonate solution

  • 20% hydrogen peroxide solution

  • Sodium metal

Procedure:

  • A mixture of paraformaldehyde, n-butyl alcohol, and anhydrous ferric chloride is refluxed for approximately 10 hours.[7]

  • After cooling, the lower layer of byproducts is discarded.

  • A 10% aqueous sodium carbonate solution is added to precipitate the ferric chloride catalyst as ferric hydroxide.[7]

  • To remove any unreacted aldehyde, the product is washed with a mixture of 20% hydrogen peroxide and 10% sodium carbonate solution at 45°C.[7]

  • The product is then washed with water, dried, and distilled from sodium metal to yield pure this compound.[7]

Grignard and Wittig Reactions with Di-n-butyl Ether

Di-n-butyl ether, which shares the ether functional group with DBM, is utilized as a solvent in Grignard and Wittig reactions.[8][9] Its higher boiling point and flash point compared to THF make it a safer alternative for reactions requiring elevated temperatures.[8] This suggests that DBM, with its even higher boiling point, could be a suitable and potentially safer solvent for similar organometallic reactions.

The logical flow of a Grignard reaction, where an ether solvent is crucial, is depicted below:

G cluster_reagent_prep Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up mg Magnesium Turnings grignard Grignard Reagent mg->grignard halide Organic Halide in Ether Solvent halide->grignard addition Nucleophilic Addition grignard->addition electrophile Electrophile (e.g., Ketone, Aldehyde) electrophile->addition hydrolysis Aqueous Acidic Work-up addition->hydrolysis product Alcohol Product hydrolysis->product

Caption: Logical workflow of a Grignard reaction.

Environmental and Safety Considerations

The push towards greener chemistry is driven by the need to minimize the environmental and health risks associated with chemical synthesis. Traditional solvents like toluene are known reproductive toxins, and ethers like THF are prone to forming explosive peroxides upon storage.[8]

This compound, being a biodegradable and less toxic alternative, aligns with the principles of green chemistry.[3][4] Its higher flashpoint also reduces the risk of fire in the laboratory. While comprehensive toxicological data is still being compiled, the available information suggests a favorable safety profile compared to many conventional solvents.

Conclusion

This compound presents a compelling case as a green solvent alternative to traditional choices like toluene and THF. Its favorable physicochemical properties, including a high boiling point and flash point, contribute to a safer operating environment. While direct comparative performance data in a wide array of named organic reactions is still an area of active research, its classification as a green solvent and the successful application of structurally similar compounds in common synthetic transformations underscore its potential. For researchers and drug development professionals committed to sustainable chemistry, this compound is a solvent worthy of consideration and further investigation for a variety of synthetic applications.

References

Safety Operating Guide

Proper Disposal of Dibutoxymethane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, dibutoxymethane is a flammable liquid and must be disposed of as hazardous waste through an approved waste disposal plant.[1][2] Under no circumstances should it be discharged into the sewer system.[3][4]

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment:

  • Eye/Face Protection: Safety glasses with side-shields or tightly fitting safety goggles are mandatory.[4]

  • Skin Protection: Wear impervious, fire/flame-resistant clothing and handle the substance with chemically resistant gloves.[3][4] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[3]

  • Respiratory Protection: In situations where ventilation is inadequate or if exposure limits are exceeded, a full-face respirator is necessary.[4]

All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueSource
CAS Number2568-90-3[3]
Molecular FormulaC9H20O2[3]
Molecular Weight160.25 g/mol [3]
GHS Hazard ClassFlammable Liquid, Category 3[1]
Hazard StatementsH226: Flammable liquid and vapor[1]
Boiling Point179.2 °C[5]
Density0.838 g/cm³[5]
Aquatic Toxicity (Fish)LC50: 27.344 mg/L (96 h)[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management service. In-laboratory treatment is not recommended without explicit approval and established protocols from your institution's Environmental Health and Safety (EHS) department.

1. Waste Collection:

  • Container Selection: Use a clean, leak-proof container that is chemically compatible with this compound. The original container, if in good condition, is a suitable option.[6]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[6] The label must include:

    • The full chemical name: "this compound"

    • The concentration and composition of the waste.

    • The accumulation start date.

    • The hazard characteristics (e.g., "Flammable Liquid").

  • Transferring Waste:

    • For liquid waste, use a funnel to carefully pour the this compound into the designated waste container.

    • For solid waste contaminated with this compound (e.g., absorbent materials, filter paper), place it directly into a compatible, labeled solid waste container.

    • Contaminated sharps must be placed in a designated sharps container.[6]

2. Waste Storage:

  • Container Sealing: Keep the waste container tightly closed at all times, except when adding waste.[1][2][3] This prevents the release of flammable vapors.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory.[6][7] This area should be away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Secondary Containment: Liquid waste containers must be kept in a secondary containment bin to prevent the spread of material in case of a leak.[1][6]

  • Segregation: Store this compound waste separately from incompatible materials, particularly oxidizing agents.[8]

3. Arranging for Disposal:

  • Contact EHS: Once the waste container is full, or as per your institution's guidelines, contact your Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6] Do not transport hazardous waste yourself.[3]

  • Disposal of Empty Containers: An empty container that has held this compound must be managed as hazardous waste unless it has been triple-rinsed.[3] The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[3] After proper rinsing, deface the chemical label before disposing of the container as regular trash.[3]

Emergency Procedures for Spills

In the event of a this compound spill, immediate action is required to mitigate risks.

  • Evacuation and Ventilation: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Control Ignition Sources: Remove all sources of ignition from the vicinity of the spill.[4]

  • Containment: Prevent the spill from entering drains or waterways.[1][3]

  • Cleanup: Use an inert, non-combustible absorbent material, such as sand or earth, to absorb the spilled liquid. Do not use combustible materials like sawdust.[4]

  • Disposal of Cleanup Materials: Collect the absorbent material and any contaminated soil or items into a suitable, sealed container for disposal as hazardous waste.[3][4]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Dibutoxymethane_Disposal_Workflow cluster_Preparation 1. Preparation & Handling cluster_Collection 2. Waste Collection cluster_Storage 3. Interim Storage cluster_Disposal 4. Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation SelectContainer Select Chemically Compatible Waste Container Ventilation->SelectContainer LabelContainer Affix 'Hazardous Waste' Label SelectContainer->LabelContainer TransferWaste Carefully Transfer Waste (Use Funnel for Liquids) LabelContainer->TransferWaste SealContainer Keep Container Tightly Sealed TransferWaste->SealContainer StoreInSAA Store in Designated SAA SealContainer->StoreInSAA SecondaryContainment Use Secondary Containment for Liquid Waste StoreInSAA->SecondaryContainment ContactEHS Contact EHS for Waste Pickup SecondaryContainment->ContactEHS LicensedDisposal Disposal by Licensed Hazardous Waste Vendor ContactEHS->LicensedDisposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Dibutoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dibutoxymethane, focusing on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these procedural steps is critical for minimizing risks and ensuring the well-being of all laboratory personnel.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive PPE strategy is crucial due to its potential hazards. The following table summarizes the recommended PPE, drawing from safety data sheets (SDS) and general chemical safety guidelines. It is important to note that specific quantitative data, such as occupational exposure limits, are not available for this compound. Therefore, a conservative approach to exposure control is recommended.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesShould be tightly fitting and equipped with side-shields to protect against splashes.[1]
Face ShieldRecommended in situations where there is a higher potential for splashing.
Hand Protection Chemical-Resistant Gloves"Chemical impermeable gloves" are specified in safety data sheets.[1] While specific breakthrough times for this compound are not readily available, gloves made from materials generally resistant to ethers and organic solvents should be selected. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory Coat or Chemical-Resistant ApronA standard lab coat is sufficient for handling small quantities. For larger volumes or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.
Closed-Toe ShoesImperative to protect feet from potential spills.
Respiratory Protection Not generally required if work is conducted in a well-ventilated area or a fume hood.A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]

Safe Handling and Disposal Workflow

To ensure a systematic and safe approach to working with this compound, from initial preparation to final disposal, the following workflow should be implemented. This process is designed to minimize exposure and prevent accidental releases.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent handle_chem Handle this compound prep_vent->handle_chem handle_transfer Use Appropriate Transfer Equipment (e.g., glass pipettes) handle_chem->handle_transfer spill_contain Contain Spill with Inert Absorbent Material handle_chem->spill_contain disp_waste Collect Waste in a Labeled, Sealed Container handle_transfer->disp_waste spill_collect Collect and Place in Sealed Container for Disposal spill_contain->spill_collect disp_dispose Dispose of Waste According to Institutional and Local Regulations spill_collect->disp_dispose disp_waste->disp_dispose

Safe handling workflow for this compound.

Operational and Disposal Plans

A clear and concise plan for both the operational use and subsequent disposal of this compound is essential for maintaining a safe laboratory environment.

Experimental Protocols: Step-by-Step Handling Guide
  • Preparation :

    • Before handling this compound, ensure you are wearing the appropriate PPE as outlined in the table above. This includes, at a minimum, safety goggles and chemical-resistant gloves.

    • Verify that the work area is well-ventilated. All handling of this compound should ideally take place inside a certified chemical fume hood.

  • Handling and Use :

    • Dispense the required amount of this compound carefully, avoiding splashing.

    • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.

    • Avoid contact with skin and eyes. In case of contact, immediately follow the first-aid measures outlined in the Safety Data Sheet.

  • Spill Management :

    • In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it into a sealed, labeled container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan
  • Waste Collection : All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be collected in a designated and properly labeled hazardous waste container.

  • Disposal : Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. Do not dispose of this compound down the drain.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.